molecular formula C15H11NO3S2 B1207623 STF-083010

STF-083010

Cat. No.: B1207623
M. Wt: 317.4 g/mol
InChI Key: TVIVJHZHPKNDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

STF-083010, also known as this compound, is a useful research compound. Its molecular formula is C15H11NO3S2 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]thiophene-2-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO3S2

Molecular Weight

317.4 g/mol

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)methylidene]thiophene-2-sulfonamide

InChI

InChI=1S/C15H11NO3S2/c17-14-8-7-11-4-1-2-5-12(11)13(14)10-16-21(18,19)15-6-3-9-20-15/h1-10,17H

InChI Key

TVIVJHZHPKNDAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O

Pictograms

Irritant

Synonyms

STF 083010
STF-083010
STF083010

Origin of Product

United States

Foundational & Exploratory

STF-083010: A Deep Dive into its Mechanism of Action as a Specific IRE1α Endonuclease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of STF-083010, a potent and specific inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease (RNase) activity. Tailored for researchers, scientists, and drug development professionals, this document details the molecular interactions, cellular consequences, and therapeutic potential of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Selective Inhibition of IRE1α RNase Activity

This compound is a novel small molecule that selectively targets the IRE1α, a critical sensor and effector of the Unfolded Protein Response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both a kinase and an RNase domain. This compound uniquely inhibits the RNase activity of IRE1α without affecting its kinase function[1][2][3].

Upon activation by ER stress, IRE1α oligomerizes and autophosphorylates, leading to the activation of its C-terminal RNase domain. This RNase activity has a key substrate: the mRNA of the X-box binding protein 1 (XBP1). IRE1α excises a 26-nucleotide intron from the XBP1 mRNA in a process known as unconventional splicing[4][5]. This splicing event results in a frameshift, leading to the translation of the active transcription factor, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to resolve ER stress.

This compound directly blocks this critical step. It has been shown to have a half-maximal inhibitory concentration (IC50) of approximately 25-30 μM for IRE1α RNase activity in cell-free assays[3][6]. By preventing the splicing of XBP1 mRNA, this compound inhibits the production of the pro-survival XBP1s protein[1][3]. This blockade of a crucial adaptive branch of the UPR leads to unresolved ER stress, ultimately triggering apoptosis, particularly in cells that are highly dependent on the UPR for survival, such as multiple myeloma and other cancers[1][7].

The chemical structure of this compound, N-[(2-Hydroxy-1-naphthalenyl)methylene]-2-thiophenesulfonamide, is integral to its function[1][8].

Signaling Pathways and Cellular Consequences

The inhibition of IRE1α RNase activity by this compound initiates a cascade of cellular events, primarily centered around the accumulation of unresolved ER stress and the subsequent induction of apoptosis.

STF_083010_Mechanism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a IRE1α ER_Stress->IRE1a activates Apoptosis_Pathway Apoptotic Cascade (Caspase-12, Caspase-3, Bax/Bcl-2 ratio) ER_Stress->Apoptosis_Pathway prolonged stress leads to XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA splicing XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translates to STF083010 This compound STF083010->IRE1a inhibits RNase activity Cell_Death Apoptosis Apoptosis_Pathway->Cell_Death UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_Genes activates transcription of Cell_Survival Cell Survival & Adaptation UPR_Genes->Cell_Survival

Caption: this compound mechanism of action on the IRE1α pathway.

As depicted in the signaling pathway diagram, the inhibition of XBP1 splicing by this compound prevents the expression of UPR target genes that would normally promote cell survival. This sustained ER stress subsequently activates pro-apoptotic pathways. Studies have shown that this compound-induced apoptosis is mediated by the activation of caspase-12, an ER-resident caspase, and the executioner caspase-3. Furthermore, treatment with this compound has been observed to modulate the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, further favoring cell death[7].

Quantitative Data Summary

The efficacy of this compound has been quantified in various cancer cell lines and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Assay
RPMI 8226Multiple Myeloma~30-6024-72Trypan Blue Exclusion
MM.1SMultiple Myeloma~30-6024-72Trypan Blue Exclusion
MM.1RMultiple Myeloma~30-6024-72Trypan Blue Exclusion
OVCAR3Ovarian Cancer~5018MTT Assay
SKOV3Ovarian Cancer~5018MTT Assay
HCT116 p53-/-Colorectal CancerNot specified, but significant growth suppression at 50 µMNot specifiedNot specified
Pancreatic Cancer Lines (Panc0403, Panc1005, BxPc3, MiaPaCa2)Pancreatic CancerSynergistic effects observed with Bortezomib at 10-50 µMNot specifiedIsobologram Analysis

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: In Vivo Efficacy of this compound

Cancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionReference
RPMI 8226 Multiple Myeloma XenograftNOD/SCID/IL2Rγ null mice30 mg/kg, intraperitoneally, once weekly for 2 weeksSignificant inhibition of tumor growth[9]
HCT116 p53-/- Tumor XenograftNot specifiedNot specified75% reduction in tumor volume, 73% reduction in tumor weight[2]
Tamoxifen-Resistant Breast Cancer XenograftNot specifiedNot specifiedSynergistic effect with tamoxifen, significantly slower tumor progression[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

XBP1 mRNA Splicing Assay (RT-PCR)

This assay is fundamental to demonstrating the direct effect of this compound on its target.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., RPMI 8226) and allow them to adhere. Induce ER stress with an agent like thapsigargin (e.g., 300 nM) or tunicamycin. Treat cells with this compound (e.g., 60 µM) for a specified time course (e.g., 0, 2, 4, 8, 16 hours)[1].

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells using a standard method (e.g., Trizol). Synthesize cDNA using a reverse transcriptase enzyme[10].

  • PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.

  • Gel Electrophoresis: Separate the PCR products on a high-resolution agarose gel (e.g., 3%). The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands of different sizes[10].

  • Quantification: The intensity of the bands can be quantified to determine the ratio of spliced to unspliced XBP1 mRNA.

Cell Viability and Proliferation Assays

These assays are used to determine the cytotoxic and cytostatic effects of this compound.

  • MTT Assay:

    • Seed cells in a 96-well plate and treat with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 18-48 hours)[7].

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the number of viable cells[7].

  • BrdU Assay:

    • Culture cells in a 96-well plate and treat with this compound.

    • Add BrdU, a thymidine analog, to the culture medium. Proliferating cells will incorporate BrdU into their DNA.

    • Fix the cells and detect the incorporated BrdU using a specific antibody conjugated to a reporter enzyme (e.g., HRP).

    • Add a substrate for the enzyme and measure the resulting signal to quantify cell proliferation[7].

Apoptosis Assays

These assays confirm that the observed cytotoxicity is due to programmed cell death.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cells with this compound (e.g., 50 µM)[7].

    • Harvest the cells and resuspend them in a binding buffer.

    • Stain the cells with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells[7].

  • Caspase Activity Assays:

    • Lyse this compound-treated cells.

    • Incubate the cell lysates with a fluorogenic or colorimetric substrate specific for caspase-3 or caspase-12.

    • Measure the fluorescence or absorbance to determine the level of caspase activity, which is indicative of apoptosis[7].

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation start Hypothesis: This compound inhibits cancer cell growth cell_culture Select & Culture Cancer Cell Lines start->cell_culture treatment Treat cells with This compound (dose-response & time-course) cell_culture->treatment viability_assay Assess Cell Viability (MTT, Trypan Blue) treatment->viability_assay mechanism_assay Mechanism of Action Assays (XBP1 Splicing, Apoptosis) treatment->mechanism_assay data_analysis Data Analysis (IC50, Statistical Significance) viability_assay->data_analysis mechanism_assay->data_analysis xenograft Establish Tumor Xenografts in Animal Models data_analysis->xenograft Promising in vitro results in_vivo_treatment Administer this compound (e.g., i.p. injection) xenograft->in_vivo_treatment tumor_measurement Monitor Tumor Growth (Volume, Weight) in_vivo_treatment->tumor_measurement toxicity_assessment Assess Toxicity (Body Weight, Behavior) in_vivo_treatment->toxicity_assessment in_vivo_analysis Data Analysis & Conclusion tumor_measurement->in_vivo_analysis toxicity_assessment->in_vivo_analysis

Caption: A typical experimental workflow for this compound evaluation.

Conclusion

This compound is a highly specific inhibitor of the IRE1α RNase domain, a key component of the Unfolded Protein Response. By blocking the unconventional splicing of XBP1 mRNA, this compound effectively disrupts a critical pro-survival signaling pathway, leading to unresolved ER stress and subsequent apoptosis in cancer cells. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in targeting the UPR for therapeutic intervention. The demonstrated in vitro and in vivo efficacy of this compound underscores the potential of this compound and the IRE1α-XBP1 axis as a promising target in oncology.

References

STF-083010: A Targeted Approach to Modulating the Unfolded Protein Response

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Unfolded Protein Response (UPR) is a highly conserved cellular stress response mechanism activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The ER is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. A variety of physiological and pathological conditions, such as high secretory demand, nutrient deprivation, hypoxia, and genetic mutations, can disrupt the ER's protein-folding capacity, leading to ER stress. To cope with this stress, the UPR initiates a complex signaling cascade aimed at restoring proteostasis by reducing the protein load, enhancing the protein-folding capacity, and promoting the degradation of misfolded proteins. However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death.[1][2][3]

The UPR is orchestrated by three main ER-resident transmembrane sensors: Inositol-requiring enzyme 1 (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[3][4] This guide will focus on the most conserved of these pathways, the IRE1α-XBP1 axis, and a novel small molecule inhibitor, STF-083010, that specifically targets this branch of the UPR.

The IRE1α-XBP1 Signaling Pathway

IRE1α is a bifunctional enzyme possessing both a serine/threonine kinase and an endoribonuclease (RNase) domain.[1][5] Under basal conditions, IRE1α is kept in an inactive monomeric state through its association with the ER chaperone BiP (also known as GRP78). Upon accumulation of unfolded proteins, BiP dissociates from IRE1α, leading to its dimerization/oligomerization and trans-autophosphorylation.[2][4] This conformational change activates the RNase domain of IRE1α.[1][6]

The primary and most well-characterized substrate of the IRE1α RNase is the mRNA of the X-box binding protein 1 (XBP1). Activated IRE1α excises a 26-nucleotide intron from the unspliced XBP1 mRNA (XBP1u).[7] This unconventional splicing event results in a translational frameshift, leading to the production of a potent transcription factor, the spliced form of XBP1 (XBP1s).[1][8] XBP1s then translocates to the nucleus, where it upregulates the expression of a wide array of genes involved in ER protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to alleviate ER stress.[9][10]

Given its critical role in cell survival and adaptation, particularly in highly secretory cells like plasma cells and various cancer cells, the IRE1α-XBP1 pathway has emerged as a promising therapeutic target.[8][11]

This compound: A Specific Inhibitor of IRE1α Endonuclease Activity

This compound is a novel, cell-permeable small molecule identified through high-throughput screening as a potent inhibitor of the IRE1α-XBP1 pathway.[1][11] Its mechanism of action is highly specific; it selectively inhibits the endonuclease (RNase) activity of IRE1α without affecting its kinase activity.[11][12][13] This specificity is crucial as it allows for the precise dissection of the RNase-dependent downstream signaling of IRE1α. Mechanistically, this compound is thought to form a Schiff base with a specific lysine residue (K907) located within the RNase active site of IRE1α, thereby blocking its function.[1][14]

By inhibiting the splicing of XBP1 mRNA, this compound prevents the production of the active XBP1s transcription factor.[11][15] This blockade of a key pro-survival signaling pathway has shown significant therapeutic potential in preclinical models of diseases that are highly dependent on a robust UPR, such as multiple myeloma and certain solid tumors.[11][15][16]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various studies investigating the efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeTreatment Concentration (µM)EffectReference
RPMI 8226, MM.1S, MM.1RMultiple Myeloma30 - 60 µMDose- and time-dependent cytostatic and cytotoxic activity.[11][17][11],[17]
HCT116 p53-/-Colon Carcinoma50 µM~20% reduction in cell viability.[12][12]
Tamoxifen-Resistant MCF-7Breast CancerNot SpecifiedRe-establishes tamoxifen sensitivity.[15]
OVCAR3, SKOV3Ovarian Cancer10 - 100 µMSignificant decrease in cell viability and proliferation.[18]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeTreatment RegimenOutcomeReference
RPMI 8226 Xenografts in NSG miceMultiple Myeloma30 mg/kg, i.p., once weekly for 2 weeksSignificant inhibition of tumor growth.[17][17]
HCT116 p53-/- XenograftsColon CarcinomaNot Specified75% reduction in tumor volume; 73% reduction in tumor weight.[12][12]
Tamoxifen-Resistant Breast Cancer XenograftsBreast CancerCo-treatment with TamoxifenSignificantly delayed breast cancer progression.[15][15]
XBP1-luc Transgenic MiceN/A (Reporter Model)60 mg/kg this compound with 1 mg/kg BortezomibBlocked Bortezomib-induced XBP1 activity.[11][16][11],[16]

Table 3: In Vitro Inhibition of IRE1α RNase Activity

Assay TypeSubstrateThis compound ConcentrationResultReference
Cell-free IRE1α RNase AssayHAC1 mRNA transcript~25 µMHalf-maximal inhibition (IC50).[19][19]
Endogenous XBP1 Splicing in RPMI 8226 cellsEndogenous XBP1 mRNA60 µMAlmost complete blockage of Thapsigargin-induced splicing.[11][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.

XBP1 mRNA Splicing Assay (RT-PCR and Restriction Digest)

This assay is the gold standard for assessing IRE1α RNase activity in cells by measuring the ratio of spliced to unspliced XBP1 mRNA.

  • Cell Treatment: Culture cells to the desired confluency and treat with the ER stress-inducing agent (e.g., Thapsigargin, Tunicamycin) in the presence or absence of this compound for a specified time.

  • RNA Extraction: Lyse cells and extract total RNA using a suitable method, such as TRIzol reagent followed by a column-based purification kit.[20] Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcriptase enzyme (e.g., MMLV RT) and oligo(dT) or random primers.[20]

  • PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.[21] A typical primer set for human XBP1 is:

    • Forward: 5′-AAACAGAGTAGCAGCTCAGACTGC-3′

    • Reverse: 5′-TCCTTCTGGGTAGACCTCTGGGAG-3′

  • Restriction Enzyme Digestion: The unspliced XBP1 PCR product contains a PstI restriction site within the intron, which is absent in the spliced form.[22] Digest the PCR products with PstI restriction enzyme according to the manufacturer's protocol (e.g., incubate at 37°C for 2 hours).[22]

  • Gel Electrophoresis: Separate the digested PCR products on a 2-3% agarose gel stained with a nucleic acid dye (e.g., ethidium bromide).[20][22]

  • Visualization and Analysis: Visualize the DNA bands under UV light. The unspliced XBP1 will be cleaved by PstI into two smaller fragments, while the spliced XBP1 will remain as a single, slightly smaller band than the original unspliced product.[22] Quantify band intensities to determine the ratio of spliced to unspliced XBP1.

In Vitro IRE1α Ribonuclease (RNase) Activity Assay

This cell-free assay directly measures the effect of an inhibitor on the RNase activity of recombinant IRE1α.

  • Reagents:

    • Recombinant human IRE1α protein.[23]

    • Radiolabeled RNA substrate (e.g., in vitro transcribed HAC1 or XBP1 mRNA fragment containing the splice sites, labeled with α-32P-UTP).[11][24]

    • RNase Assay Buffer (e.g., 50 mM HEPES, 100 mM KOAc, 5 mM DTT, 5% glycerol, pH 7.2).[23]

    • This compound at various concentrations.

  • Procedure:

    • Pre-incubate recombinant IRE1α with varying concentrations of this compound in RNase Assay Buffer for approximately 30 minutes at room temperature.[23]

    • Initiate the cleavage reaction by adding the 32P-labeled RNA substrate.

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a denaturing loading buffer (e.g., containing formamide and EDTA).

    • Separate the RNA cleavage products using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.

  • Analysis: Quantify the intensity of the bands corresponding to the intact substrate and the cleavage products to determine the percentage of inhibition at each this compound concentration and calculate the IC50 value.[19]

Cell Viability and Cytotoxicity Assays

These assays are used to determine the effect of this compound on cell survival and proliferation.

  • MTT Assay:

    • Seed cells in a 96-well plate and allow them to adhere overnight.[25]

    • Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).[18]

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[18]

    • Solubilize the resulting formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol).[18][25]

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[25] Cell viability is proportional to the absorbance.

  • Trypan Blue Exclusion Assay:

    • Treat cells in culture plates with this compound.

    • At the end of the treatment period, harvest the cells by trypsinization.

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer under a microscope.[17]

    • Calculate the percentage of viable cells.

Mandatory Visualizations

Signaling Pathway Diagrams

UPR_Signaling_Pathways cluster_ER ER Lumen cluster_Membrane cluster_Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins BiP BiP/GRP78 UnfoldedProteins->BiP binds PERK_inactive PERK BiP->PERK_inactive dissociates IRE1_inactive IRE1α BiP->IRE1_inactive dissociates ATF6_inactive ATF6 BiP->ATF6_inactive dissociates eIF2a eIF2α PERK_inactive->eIF2a phosphorylates XBP1u XBP1u mRNA IRE1_inactive->XBP1u splices ATF6_cleaved ATF6 Cleavage ATF6_inactive->ATF6_cleaved translocates to eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 translation ATF4_nuc ATF4 ATF4->ATF4_nuc translocates XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_nuc XBP1s Protein XBP1s->XBP1s_nuc translates & translocates ATF6_active ATF6 (p50) ATF6_nuc ATF6 (p50) ATF6_active->ATF6_nuc translocates ATF6_cleaved->ATF6_active TargetGenes UPR Target Genes (Chaperones, ERAD, Apoptosis) ATF4_nuc->TargetGenes activates XBP1s_nuc->TargetGenes activates ATF6_nuc->TargetGenes activates

Caption: The three major signaling branches of the Unfolded Protein Response (UPR).

STF_Mechanism cluster_ER ER Lumen cluster_Membrane cluster_Cytosol cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins IRE1_dimer IRE1α Dimer (Active Kinase & RNase) UnfoldedProteins->IRE1_dimer Activation XBP1u XBP1u mRNA IRE1_dimer->XBP1u RNase activity splices XBP1s_mRNA XBP1s mRNA XBP1u->XBP1s_mRNA XBP1s_protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation TargetGenes UPR Gene Expression (e.g., ERAD, Chaperones) XBP1s_protein->TargetGenes Upregulation STF This compound STF->IRE1_dimer Inhibits RNase Domain Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Cancer Cell Lines (e.g., Multiple Myeloma) treatment Treat with ER Stressor +/- this compound start->treatment xenograft Establish Xenograft Tumor Model in Mice start->xenograft viability Cell Viability Assays (MTT, Trypan Blue) treatment->viability Analyze Cellular Response splicing XBP1 Splicing Assay (RT-PCR) treatment->splicing Analyze Cellular Response western Western Blot (UPR Proteins) treatment->western Analyze Cellular Response invivo_treatment Treat Mice with This compound xenograft->invivo_treatment tumor_measurement Monitor Tumor Volume & Animal Health invivo_treatment->tumor_measurement endpoint Endpoint Analysis (Tumor Weight, IHC) tumor_measurement->endpoint

References

An In-depth Technical Guide to STF-083010: A Specific Inhibitor of IRE1α Endonuclease Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of STF-083010, a small-molecule inhibitor targeting the endonuclease domain of Inositol-requiring enzyme 1α (IRE1α). IRE1α is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and inflammatory conditions. The specific inhibition of IRE1α's ribonuclease (RNase) activity presents a promising therapeutic strategy. This guide details the mechanism of action of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the associated biological pathways and workflows.

Core Mechanism of Action

Endoplasmic Reticulum (ER) stress, caused by an accumulation of unfolded or misfolded proteins, triggers the activation of IRE1α. This activation involves dimerization and autophosphorylation of its kinase domain, which in turn allosterically activates its C-terminal RNase domain. The primary function of this RNase is the unconventional splicing of a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. This splicing event results in a translational frameshift, producing the potent transcription factor, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus to upregulate genes involved in restoring ER homeostasis.

This compound is a novel inhibitor that specifically targets the RNase activity of IRE1α.[1] Crucially, it does not affect the kinase activity of IRE1α.[2][3] By directly binding to the RNase active site, this compound blocks the splicing of XBP1 mRNA.[1][4] This selective inhibition prevents the production of the pro-survival transcription factor XBP1s, leading to an unresolved UPR state and subsequently promoting apoptosis, particularly in cells that are highly dependent on the IRE1α-XBP1 pathway for survival, such as multiple myeloma and certain solid tumors.[2][4]

cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1_inactive IRE1α (Monomer) ER_Stress->IRE1_inactive Accumulation IRE1_active IRE1α (Dimer) Autophosphorylated IRE1_inactive->IRE1_active Dimerization & Phosphorylation XBP1u XBP1u mRNA IRE1_active->XBP1u RNase Domain Splicing XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein Translation STF This compound STF->IRE1_active Inhibits RNase Activity Apoptosis Apoptosis STF->Apoptosis Promotes UPR_Genes UPR Target Genes (Pro-survival) XBP1s_protein->UPR_Genes Upregulation UPR_Genes->Apoptosis Suppresses

Caption: IRE1α signaling pathway and its inhibition by this compound.

Quantitative Data Presentation

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

Parameter Model System Concentration Effect Reference
IC50 Cell-free hIre1α RNase assay (HAC1 transcript) ~25-30 µM Half-maximal inhibition of endonuclease activity [2][5]
XBP1 Splicing Inhibition RPMI 8226 Multiple Myeloma Cells (Thapsigargin-induced) 60 µM Almost complete blockage of XBP1 mRNA splicing [2]
XBP1 Splicing Inhibition Tamoxifen-Resistant MCF7 Breast Cancer Cells (Thapsigargin-induced) Not Specified Efficiently blocked XBP1 mRNA splicing [1]
Cytotoxicity OVCAR3 & SKOV3 Ovarian Cancer Cells 50 µM Dramatic anti-proliferative effect; increased apoptosis [4]
Cytotoxicity RPMI 8226, MM.1S, MM.1R Multiple Myeloma Cells 30-60 µM Dose- and time-dependent cytostatic and cytotoxic activity [2]
Cytotoxicity Pancreatic Cancer Cell Lines (Panc0403, BxPc3, etc.) 10-50 µM Synergistic activity when combined with Bortezomib [6]

| Cell Viability | p53-deficient HCT116 Cells | 50 µM | ~20% reduction in viability compared to control |[6] |

Table 2: In Vivo Efficacy of this compound

Animal Model Dosing Regimen Effect Reference
RPMI 8226 Multiple Myeloma Xenograft (NSG mice) 30 mg/kg, intraperitoneal (IP), once weekly for 2 weeks Significant inhibition of tumor growth [2]
XBP1-luciferase Transgenic Mice 60 mg/kg, IP (single dose with 1 mg/kg Bortezomib) Blocked Bortezomib-induced XBP1 activity [7]
Ischemia/Reperfusion-induced Acute Renal Failure (Rats) Not Specified Ameliorated kidney structure and function; reduced apoptosis and inflammation [8]
Tamoxifen-Resistant Breast Cancer Xenograft Not Specified (co-treatment with Tamoxifen) Significantly delayed breast cancer progression [9]

| p53-deficient HCT116 Xenograft | Not Specified | Reduced tumor volume and weight by 75% and 73%, respectively |[6] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

3.1. Analysis of XBP1 mRNA Splicing by RT-PCR

This is the most direct assay to confirm the inhibitory effect of this compound on IRE1α's RNase activity in a cellular context.

  • 1. Cell Culture and Treatment: Plate cells (e.g., RPMI 8226, MCF7) to achieve ~80% confluency.[10] Pre-treat cells with desired concentrations of this compound (e.g., 60 µM) or vehicle control (DMSO) for 1-2 hours.[10][11]

  • 2. ER Stress Induction: Add an ER stress-inducing agent, such as Thapsigargin (e.g., 300 nM) or Tunicamycin (e.g., 1 µg/mL), and incubate for a specified time (e.g., 4-8 hours).[2][11]

  • 3. RNA Isolation: Wash cells with PBS and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.[12]

  • 4. Reverse Transcription (RT): Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • 5. Polymerase Chain Reaction (PCR): Perform PCR using primers that flank the 26-nucleotide intron of XBP1. This allows for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.[1][12]

  • 6. Gel Electrophoresis: Separate the PCR products on a high-resolution agarose (e.g., 3%) or polyacrylamide gel. Visualize the bands under UV light. The unspliced XBP1 will appear as a larger band, while the spliced form will be a smaller band, allowing for qualitative or semi-quantitative assessment of splicing inhibition.[2][12]

cluster_cell_culture Cell Culture cluster_molecular_bio Molecular Biology cluster_analysis Analysis start Seed Cells treat_stf Treat with this compound or Vehicle start->treat_stf induce_stress Induce ER Stress (e.g., Thapsigargin) treat_stf->induce_stress rna_iso Total RNA Isolation induce_stress->rna_iso rt Reverse Transcription (cDNA) rna_iso->rt pcr PCR Amplification (XBP1 Primers) rt->pcr gel Agarose Gel Electrophoresis pcr->gel end Visualize Bands (XBP1u vs XBP1s) gel->end

Caption: Experimental workflow for analyzing XBP1 mRNA splicing.

3.2. Cell-Free IRE1α Endonuclease and Kinase Assays

These assays are critical for demonstrating the direct and specific interaction of this compound with the IRE1α protein.

  • Endonuclease Activity Assay:

    • Substrate Preparation: Synthesize a radiolabeled RNA substrate, such as the 508-nucleotide yeast HAC1 transcript, in vitro using α-32P-UTP.[2][13]

    • Reaction Setup: Incubate recombinant human IRE1α (hIRE1α) protein with the radiolabeled HAC1 RNA substrate in an appropriate reaction buffer.[13]

    • Inhibition: Add increasing concentrations of this compound (e.g., 1-100 µM) to the reaction mixtures.[2]

    • Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes).[2]

    • Analysis: Stop the reaction and analyze the cleavage products by separation on a denaturing polyacrylamide gel, followed by autoradiography. Quantify band intensity to determine the extent of inhibition and calculate IC50 values.[2]

  • Kinase Activity (Autophosphorylation) Assay:

    • Reaction Setup: Incubate recombinant hIRE1α with γ-32P-ATP in a kinase reaction buffer.[13]

    • Inhibition: Add increasing concentrations of this compound (e.g., 0-100 µM) to the reaction mixtures.[2]

    • Analysis: Analyze the incorporation of 32P into hIRE1α (autophosphorylation) by SDS-PAGE and autoradiography. This assay demonstrates that this compound does not inhibit the kinase function of IRE1α.[2][13]

3.3. Cell Viability and Apoptosis Assays

These methods are used to evaluate the downstream cellular consequences of IRE1α inhibition by this compound.

  • Cell Viability/Proliferation:

    • MTT/BrdU Assays: Treat cells with various doses of this compound for defined periods (e.g., 24-72 hours). Assess metabolic activity (MTT) or DNA synthesis (BrdU) using commercial kits to determine the effect on cell viability and proliferation.[4]

    • Trypan Blue Exclusion: Count viable cells that exclude the dye at different time points after treatment with this compound to measure cytotoxicity.[7]

  • Apoptosis Detection:

    • Annexin V/Propidium Iodide (PI) Staining: Treat cells with this compound, then stain with FITC-conjugated Annexin V and PI. Analyze by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[4]

    • Western Blotting: Analyze whole-cell lysates for key apoptosis-related proteins. This compound treatment has been shown to increase the expression of pro-apoptotic proteins like CHOP, Bim, Bax, and cleaved caspases-3 and -12, while decreasing the anti-apoptotic protein Bcl-2.[4]

A This compound inhibits IRE1α RNase Activity B XBP1 mRNA Splicing is Blocked A->B C XBP1s Protein Production Decreases B->C D UPR Pro-Survival Signaling Attenuated C->D E ER Stress Remains Unresolved D->E F Pro-Apoptotic Factors (CHOP, Bim) Upregulated E->F G Increased Bax/Bcl-2 Ratio Caspase Activation F->G H Apoptosis G->H

Caption: Logical flow of this compound's pro-apoptotic mechanism.

Conclusion

This compound is a powerful and specific tool for investigating the IRE1α branch of the Unfolded Protein Response. It acts as a selective inhibitor of the IRE1α endonuclease domain, effectively blocking XBP1 splicing without altering the enzyme's kinase function. This specificity makes it an invaluable chemical probe for dissecting the distinct roles of XBP1s-dependent signaling. The data clearly demonstrate its potent anti-proliferative and pro-apoptotic effects in a range of cancer models, both in vitro and in vivo, highlighting the therapeutic potential of targeting this pathway.[2][4] The experimental protocols outlined herein provide a robust framework for researchers to further explore the biological functions of IRE1α and evaluate the efficacy of inhibitors like this compound in various disease contexts.

References

STF-083010 in multiple myeloma research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on STF-083010 in Multiple Myeloma Research

Executive Summary

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells, which produce large quantities of monoclonal immunoglobulins. This high rate of protein synthesis leads to chronic endoplasmic reticulum (ER) stress, making MM cells highly dependent on the unfolded protein response (UPR) for survival. A key arm of the UPR is the IRE1α-XBP1 signaling pathway. This compound is a novel small-molecule inhibitor that specifically targets the endoribonuclease (RNase) activity of IRE1α, without affecting its kinase function.[1][2] By inhibiting IRE1α, this compound prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a crucial step for the activation of the adaptive UPR. This targeted inhibition leads to cytotoxic and cytostatic effects in multiple myeloma cells, demonstrating significant anti-myeloma activity both in vitro and in vivo.[1][3] This document provides a comprehensive technical overview of this compound, its mechanism of action, preclinical data in multiple myeloma, and detailed experimental protocols for its investigation.

The Unfolded Protein Response and the IRE1α-XBP1 Pathway in Multiple Myeloma

Multiple myeloma cells, due to their substantial production of secreted antibodies, experience chronic ER stress.[4] To cope with this, they rely on the UPR, an adaptive response to mitigate the accumulation of misfolded proteins.[5] The UPR is mediated by three main ER-resident sensors: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[6][7]

The IRE1α-XBP1 pathway is particularly critical for the survival of MM cells.[8][9][10] Upon ER stress, IRE1α autophosphorylates and oligomerizes, activating its RNase domain.[11] This activated RNase excises a 26-nucleotide intron from the mRNA of XBP1, leading to a frameshift that produces the active transcription factor, spliced XBP1 (XBP1s).[9] XBP1s then translocates to the nucleus and upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control, thereby promoting cell survival.[5] Given the dependence of MM cells on this pathway, targeting the IRE1α-XBP1 axis presents a promising therapeutic strategy.[4][8]

This compound: A Specific Inhibitor of IRE1α Endonuclease Activity

This compound was identified through a high-throughput chemical library screening as a specific inhibitor of the IRE1α endonuclease activity.[1][12] A key feature of this compound is its specificity; it blocks the RNase function of IRE1α without altering its kinase activity.[1][2] This precision allows for the targeted disruption of the XBP1 splicing cascade.

The inhibition of XBP1 mRNA splicing by this compound prevents the production of the active XBP1s protein.[1] This blockade of a critical survival pathway leads to the accumulation of unresolved ER stress, ultimately triggering apoptosis in multiple myeloma cells.[13][14]

Preclinical Efficacy of this compound in Multiple Myeloma

This compound has demonstrated significant anti-myeloma activity in various preclinical models, including cell lines, patient-derived cells, and xenograft mouse models.

In Vitro and Ex Vivo Activity

This compound exhibits dose- and time-dependent cytotoxic and cytostatic effects on a range of multiple myeloma cell lines.[1][3] Furthermore, it shows selective cytotoxicity against freshly isolated CD138+ plasma cells from myeloma patients, while sparing healthy peripheral blood lymphocytes such as B cells (CD19+), T cells (CD3+), and natural killer cells (CD56+).[1][12]

Table 1: In Vitro Cytotoxicity of this compound on Multiple Myeloma Cell Lines

Cell LineTreatment Concentration (µM)Duration (hours)EffectReference
RPMI 822630, 6024, 48, 72Dose- and time-dependent decrease in viable cell number[15]
MM.1S30, 6024, 48, 72Dose- and time-dependent decrease in viable cell number[15]
MM.1R30, 6024, 48, 72Dose- and time-dependent decrease in viable cell number[15]

Table 2: Ex Vivo Cytotoxicity of this compound on Patient-Derived Cells

Cell TypeSourceTreatment Concentration (µM)Duration (hours)EffectReference
CD138+ MM CellsBone Marrow of MM Patients30, 6024Significant dose-dependent cytotoxicity[1][15]
CD3+ T CellsPeripheral Blood of Healthy Donors30, 6024Minimal cytotoxicity[1][15]
CD19+ B CellsPeripheral Blood of Healthy Donors30, 6024Minimal cytotoxicity[1][15]
CD56+ NK CellsPeripheral Blood of Healthy Donors30, 6024Minimal cytotoxicity[1][15]
In Vivo Antitumor Activity

In vivo studies using human multiple myeloma xenograft models have confirmed the anti-tumor efficacy of this compound.[16] Intraperitoneal administration of this compound led to a significant inhibition of tumor growth.[1][12]

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

Animal ModelCell LineTreatmentDosing ScheduleOutcomeReference
NSG MiceRPMI 822630 mg/kg this compound (intraperitoneal)Once weekly for 2 weeksSignificant inhibition of tumor growth[1][15]

Combination Therapies

The therapeutic potential of this compound is enhanced when used in combination with other anti-myeloma agents, particularly those that also induce ER stress, such as proteasome inhibitors. For instance, this compound can block the bortezomib-induced splicing of XBP1.[15] This suggests a synergistic or additive effect, where this compound prevents the adaptive UPR from mitigating the proteotoxic stress induced by bortezomib, thereby increasing the sensitivity of myeloma cells to treatment.[17] Studies with similar IRE1α inhibitors like MKC-3946 have shown enhanced cytotoxicity when combined with bortezomib or the HSP90 inhibitor 17-AAG.[4][12]

Table 4: Preclinical Combination Studies with IRE1α Inhibitors

IRE1α InhibitorCombination AgentCell LinesEffectReference
This compoundBortezomibXBP1-luc transgenic miceBlocks bortezomib-induced XBP1 activity in vivo[15]
MKC-3946Bortezomib, 17-AAGRPMI 8226, INA6, primary MM cellsEnhanced growth inhibition and cytotoxicity[18]
This compoundIxazomibMultiple Myeloma Cell LinesAdditive cytotoxic effect and cell cycle arrest[19]

Signaling Pathways and Experimental Workflows

Visualizations

IRE1a_XBP1_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a IRE1α ER_Stress->IRE1a activates XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Ribosome Ribosome XBP1s_mRNA->Ribosome translation XBP1s_Protein XBP1s Protein (Active Transcription Factor) Ribosome->XBP1s_Protein STF083010 This compound STF083010->IRE1a inhibits (RNase activity) UPR_Genes UPR Target Genes (ERAD, Chaperones) XBP1s_Protein->UPR_Genes activates transcription Cell_Survival Cell Survival UPR_Genes->Cell_Survival promotes

Caption: The IRE1α-XBP1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Analysis cluster_invivo In Vivo Analysis MM_Cells Multiple Myeloma Cells (Cell Lines or Patient CD138+) Treatment Treat with this compound (Dose-response & Time-course) MM_Cells->Treatment Viability Assess Cell Viability (Trypan Blue, MTT, Flow Cytometry) Treatment->Viability Splicing Analyze XBP1 Splicing (RT-PCR) Treatment->Splicing Protein Analyze Protein Expression (Western Blot for XBP1s, Apoptosis markers) Treatment->Protein Mice Establish MM Xenografts in NSG Mice Treat_Mice Administer this compound or Vehicle Control Mice->Treat_Mice Monitor Monitor Tumor Volume and Animal Well-being Treat_Mice->Monitor Endpoint Endpoint Analysis (Tumor Weight, IHC) Monitor->Endpoint

Caption: General experimental workflow for evaluating this compound efficacy.

Rationale_Diagram MM_Cells Multiple Myeloma Cells High_Protein High Immunoglobulin Production MM_Cells->High_Protein ER_Stress Chronic ER Stress High_Protein->ER_Stress UPR UPR Activation (IRE1α-XBP1 Pathway) ER_Stress->UPR Survival Promotes Cell Survival and Proliferation UPR->Survival Block_UPR Blockade of XBP1 Splicing STF This compound STF->UPR inhibits Apoptosis Induction of Apoptosis Block_UPR->Apoptosis

Caption: Rationale for targeting the IRE1α-XBP1 pathway in multiple myeloma with this compound.

Detailed Experimental Methodologies

Cell Culture

Multiple myeloma cell lines (e.g., RPMI 8226, MM.1S, MM.1R) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 humidified atmosphere.[20]

Cell Viability Assay (Trypan Blue Exclusion)
  • Seed MM cells in a 24-well plate at a density of 1 x 10^5 cells/mL.

  • Treat cells with varying concentrations of this compound (e.g., 0, 30, 60 µM) or vehicle control.[15]

  • Incubate for specified time points (e.g., 24, 48, 72 hours).

  • Harvest cells and mix a 10 µL aliquot with 10 µL of 0.4% trypan blue solution.

  • Count viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Calculate the percentage of viable cells relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Treat cells with this compound as described above.

  • Harvest approximately 1 x 10^6 cells by centrifugation.

  • Wash cells with cold phosphate-buffered saline (PBS).

  • Resuspend cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each sample.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[15]

XBP1 mRNA Splicing Assay (RT-PCR)
  • Treat MM cells (e.g., RPMI 8226) with an ER stress inducer like 300 nM thapsigargin, with or without 60 µM this compound, for various time points.[1]

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform PCR amplification of the XBP1 cDNA using primers that flank the 26-nucleotide intron.

  • Analyze the PCR products on a 2.5% agarose gel. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands of different sizes.[1]

Western Blotting
  • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., XBP1s, phospho-IRE1α, total IRE1α, CHOP, cleaved caspase-3, GAPDH) overnight at 4°C.[1]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study
  • Inject 5-10 x 10^6 RPMI 8226 cells subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID/IL2Rγ null - NSG).[15]

  • Monitor tumor growth regularly using calipers (Volume = 0.5 x length x width^2).

  • When tumors reach an average volume of approximately 150 mm³, randomize mice into treatment and control groups (n=5 per group).[1][15]

  • Administer this compound (e.g., 30 mg/kg) or vehicle control via intraperitoneal injection according to the planned schedule (e.g., once weekly for two weeks).[1][15]

  • Continue to monitor tumor volume and animal weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

Conclusion and Future Directions

This compound represents a promising targeted therapeutic agent for multiple myeloma. By specifically inhibiting the RNase activity of IRE1α, it effectively disrupts a critical survival pathway in MM cells, leading to significant anti-tumor effects. The preclinical data strongly support its potential as both a monotherapy and in combination with other agents, particularly proteasome inhibitors.

Future research should focus on optimizing combination strategies, elucidating potential mechanisms of resistance, and further evaluating its safety and efficacy in more complex preclinical models that better recapitulate the bone marrow microenvironment. Ultimately, the promising preclinical profile of this compound warrants its advancement towards clinical investigation for the treatment of multiple myeloma.

References

STF-083010 and the Reversal of Drug Resistance in Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocrine therapies, such as tamoxifen, are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant portion of patients develop resistance to these treatments, posing a major clinical challenge.[1][2] The unfolded protein response (UPR), a cellular stress response pathway, has been increasingly implicated in the development of this resistance.[3][4] A key player in the UPR is the IRE1α-XBP1 signaling pathway.[4][5] This technical guide provides an in-depth overview of the novel IRE1α inhibitor, STF-083010, and its role in overcoming drug resistance in breast cancer, with a particular focus on tamoxifen resistance.

Mechanism of Action: Targeting the IRE1α-XBP1 Pathway

This compound is a small molecule inhibitor that specifically targets the endoribonuclease (RNase) activity of inositol-requiring enzyme 1α (IRE1α), a key sensor of endoplasmic reticulum (ER) stress.[4][6] It is important to note that this compound does not affect the kinase activity of IRE1α.[4][6]

Under ER stress, IRE1α oligomerizes and autophosphorylates, activating its RNase domain. This activated RNase domain then unconventionally splices a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1).[5][7] This splicing event results in a translational frameshift, leading to the production of the active transcription factor, spliced XBP1 (XBP1s).[5][7] XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, ER-associated degradation (ERAD), and other adaptive responses to ER stress.

In tamoxifen-resistant breast cancer cells, the IRE1α-XBP1 pathway is often constitutively active, leading to elevated levels of XBP1s.[2][4] This sustained activation of the UPR is believed to contribute to cell survival and drug resistance.

This compound, by inhibiting the RNase activity of IRE1α, directly blocks the splicing of XBP1 mRNA.[4][6] This prevents the production of the pro-survival transcription factor XBP1s, thereby disrupting the adaptive UPR signaling that contributes to tamoxifen resistance. This inhibition of XBP1 splicing re-sensitizes resistant breast cancer cells to the cytotoxic effects of tamoxifen.[2][4]

Signaling Pathway

The following diagram illustrates the IRE1α-XBP1 signaling pathway and the point of intervention by this compound.

IRE1_XBP1_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Outcome Cellular Outcome ER Stress ER Stress IRE1a_inactive IRE1α (inactive) ER Stress->IRE1a_inactive IRE1a_active IRE1α (active) RNase domain IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Splicing XBP1s_mRNA XBP1s mRNA XBP1s_protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_Genes Transcription Drug_Resistance Drug Resistance Cell Survival UPR_Genes->Drug_Resistance STF083010 This compound STF083010->IRE1a_active Inhibition of RNase activity Drug_Sensitivity Reversal of Resistance Apoptosis STF083010->Drug_Sensitivity

Caption: The IRE1α-XBP1 signaling pathway and inhibition by this compound.

Experimental Data

The efficacy of this compound in overcoming tamoxifen resistance has been demonstrated in both in vitro and in vivo models.

In Vitro Efficacy

Studies utilizing tamoxifen-resistant (TAMR) breast cancer cell lines, such as MCF7-TAMR and T47D-TAMR, have shown that this compound can restore sensitivity to tamoxifen.

Cell LineTreatmentObservationReference
MCF7-TAMRThis compound + TamoxifenSignificantly reduced cell viability compared to either agent alone.[4]
MCF7-TAMRThis compoundEfficiently blocked thapsigargin-induced XBP1 mRNA splicing.[4]
T47D-TAMRNot specifiedElevated levels of XBP1s compared to parental cells.[4]

Table 1: Summary of In Vitro Effects of this compound on Tamoxifen-Resistant Breast Cancer Cells.

In Vivo Efficacy

Xenograft models using tamoxifen-resistant breast cancer cells have provided strong evidence for the synergistic effect of this compound and tamoxifen in a preclinical setting.

Animal ModelTreatment GroupTumor Volume/WeightKey FindingsReference
Nude mice with MCF7-TAMR xenograftsControl--[4]
Tamoxifen alone-No significant tumor growth inhibition.[4]
This compound alone-Slight tumor growth inhibition.[4]
Tamoxifen + this compoundSignificantly smaller tumors and lower tumor weight.Synergistic therapeutic effect, delayed tumor progression.[4][8]

Table 2: In Vivo Efficacy of this compound in Combination with Tamoxifen in a Xenograft Model.

Apoptosis Induction

The combination of this compound and tamoxifen has been shown to induce apoptosis in tamoxifen-resistant breast cancer cells.

ModelTreatmentApoptosis MarkerResultReference
MCF7-TAMR xenograftsTamoxifen + this compoundCleaved Caspase-3Dramatically more positive staining compared to control and single-agent groups.[4]

Table 3: Induction of Apoptosis by this compound and Tamoxifen.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of this compound.

Establishment of Tamoxifen-Resistant (TAMR) Cell Lines

A common method for generating tamoxifen-resistant cell lines, such as MCF7-TAMR, involves long-term culture in the presence of tamoxifen.

TAMR_Establishment A Parental MCF-7 Cells (in standard medium) B Continuous Exposure to 1 µM Tamoxifen A->B C Culture for an Extended Period (e.g., >6 months) B->C D Selection of Resistant Clones C->D E Maintenance of MCF7-TAMR Cells (in medium with 1 µM Tamoxifen) D->E

Caption: Workflow for establishing tamoxifen-resistant MCF-7 cells.

Protocol:

  • Culture parental MCF-7 cells in their recommended growth medium.[9]

  • Continuously expose the cells to a low concentration of 4-hydroxy-tamoxifen (e.g., 1 µM).[9]

  • Maintain the culture for an extended period (e.g., over 6 months), changing the medium regularly.[9]

  • Initial widespread cell death is expected, followed by the gradual emergence of resistant colonies.

  • Isolate and expand the resistant colonies.

  • Continuously culture the established tamoxifen-resistant cell line (e.g., MCF7-TAMR) in a medium containing the selection concentration of tamoxifen to maintain the resistant phenotype.[3]

Cell Viability Assay (MTT Assay)

To assess the effect of this compound and tamoxifen on cell viability, the MTT assay is commonly used.

Protocol:

  • Seed tamoxifen-resistant cells (e.g., MCF7-TAMR) in 96-well plates.[10]

  • After cell attachment, treat the cells with various concentrations of this compound, tamoxifen, or a combination of both.[10] Include a vehicle control (e.g., DMSO).

  • Incubate for a specified period (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.[11]

  • Solubilize the formazan crystals with a solvent (e.g., DMSO).[11]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Analysis of XBP1 mRNA Splicing (RT-PCR)

Reverse transcription-polymerase chain reaction (RT-PCR) is used to detect the splicing of XBP1 mRNA.

XBP1_Splicing_Analysis A Treat Cells (e.g., with this compound, Thapsigargin) B Total RNA Extraction A->B C cDNA Synthesis (Reverse Transcription) B->C D PCR Amplification (using primers flanking the XBP1 splice site) C->D E Agarose Gel Electrophoresis D->E F Visualize Bands (Unspliced vs. Spliced XBP1) E->F

Caption: Workflow for analyzing XBP1 mRNA splicing by RT-PCR.

Protocol:

  • Treat cells with the compounds of interest (e.g., this compound, with or without an ER stress inducer like thapsigargin).

  • Extract total RNA from the cells.

  • Synthesize cDNA using reverse transcriptase.

  • Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.[1]

  • The unspliced XBP1 (XBP1u) will yield a larger PCR product than the spliced XBP1 (XBP1s).

  • Separate the PCR products by agarose gel electrophoresis and visualize the bands.[12] The presence of a smaller band indicates XBP1 splicing.

Western Blot Analysis

Western blotting is used to detect the protein levels of XBP1s and other relevant proteins in the UPR pathway, such as GRP78.

Protocol:

  • Lyse treated cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-XBP1s, anti-GRP78).[13]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[14]

In Vivo Xenograft Model

To evaluate the in vivo efficacy of this compound, a xenograft mouse model is utilized.

Protocol:

  • Subcutaneously inject tamoxifen-resistant breast cancer cells (e.g., MCF7-TAMR) into the flank or mammary fat pad of immunocompromised mice (e.g., nude mice).[15]

  • Allow tumors to establish and reach a palpable size.

  • Randomize the mice into different treatment groups: vehicle control, this compound alone, tamoxifen alone, and this compound in combination with tamoxifen.

  • Administer the treatments according to a predetermined schedule (e.g., intraperitoneal injections).[8]

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.[8]

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[8]

Immunohistochemistry (IHC)

IHC is used to detect the expression and localization of proteins, such as XBP1s and cleaved caspase-3, in tumor tissues.

Protocol:

  • Fix tumor tissues in formalin and embed in paraffin.

  • Cut thin sections (e.g., 2-5 µm) and mount them on slides.[4]

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval to unmask the epitopes.[4]

  • Incubate the sections with a primary antibody against the target protein (e.g., anti-XBP1s, anti-cleaved caspase-3).[16][17]

  • Incubate with a biotinylated secondary antibody, followed by a peroxidase-labeled streptavidin complex.[16]

  • Visualize the staining using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.[16]

  • Counterstain the sections with hematoxylin to visualize the nuclei.

  • Dehydrate, clear, and mount the slides for microscopic examination.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for overcoming tamoxifen resistance in ER+ breast cancer. By specifically inhibiting the IRE1α-XBP1 arm of the UPR, it effectively re-sensitizes resistant cancer cells to endocrine therapy. The synergistic effect observed when this compound is combined with tamoxifen in preclinical models highlights the potential of this combination therapy. Further research is warranted to fully elucidate the broader implications of IRE1α inhibition in different subtypes of breast cancer and its potential in combination with other therapeutic agents. The detailed protocols provided in this guide serve as a valuable resource for researchers investigating the role of the UPR in drug resistance and developing novel therapeutic strategies for breast cancer.

References

The Role of STF-083010 in ER Stress-Induced Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endoplasmic reticulum (ER) stress is a critical cellular process implicated in a myriad of diseases, including cancer and neurodegenerative disorders. The Unfolded Protein Response (UPR) is the primary signaling network activated to resolve ER stress, but chronic or overwhelming stress shifts the UPR towards inducing apoptosis. A key mediator in this life-or-death decision is the inositol-requiring enzyme 1α (IRE1α), an ER-resident transmembrane protein with both kinase and endoribonuclease (RNase) activity. The small molecule inhibitor, STF-083010, has emerged as a potent and specific tool to dissect and modulate the IRE1α signaling pathway. This technical guide provides an in-depth analysis of the mechanism of this compound in promoting ER stress-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction to this compound and ER Stress

The endoplasmic reticulum is a vital organelle responsible for protein synthesis, folding, and modification. Perturbations to this delicate environment, such as nutrient deprivation, hypoxia, or the accumulation of misfolded proteins, lead to ER stress. To cope with this, cells activate the UPR, which is mediated by three main sensor proteins: IRE1α, PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6)[1][2][3]. While initially a pro-survival response, prolonged ER stress triggers apoptosis[1][4].

This compound is a novel small molecule that specifically inhibits the RNase activity of IRE1α without affecting its kinase function[5][6][7][8][9]. This targeted inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a key downstream event in the IRE1α pathway[5][6][9][10]. The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation to alleviate ER stress[11][12]. By blocking XBP1 splicing, this compound disrupts this adaptive response, thereby sensitizing cells, particularly cancer cells that often exhibit chronic ER stress, to apoptosis[5][6].

Mechanism of Action of this compound in ER Stress-Induced Apoptosis

This compound exerts its pro-apoptotic effects primarily through the modulation of the IRE1α/XBP1 signaling axis. Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This leads to the unconventional splicing of XBP1 mRNA. This compound directly binds to the RNase domain of IRE1α, preventing this splicing event[13][14]. The inhibition of XBP1s production leads to a cascade of downstream events that culminate in apoptosis.

Key molecular events following this compound treatment include:

  • Downregulation of Pro-Survival Factors: Inhibition of XBP1s prevents the upregulation of chaperones like GRP78/BiP and other UPR target genes that would normally promote cell survival.[15][16]

  • Upregulation of Pro-Apoptotic Factors: The blockage of the adaptive IRE1α-XBP1s pathway can lead to the sustained activation of other pro-apoptotic arms of the UPR. This includes the upregulation of the transcription factor CHOP (C/EBP homologous protein), a key mediator of ER stress-induced apoptosis[13][15][16].

  • Modulation of the Bcl-2 Family: this compound treatment has been shown to alter the balance of pro- and anti-apoptotic Bcl-2 family proteins. This includes the upregulation of pro-apoptotic members like Bim and Bax, and the downregulation of the anti-apoptotic protein Bcl-2[13].

  • Caspase Activation: The culmination of these signaling events is the activation of the caspase cascade. Specifically, this compound has been shown to induce the activation of caspase-12, an ER-resident caspase, and the executioner caspase-3[13][15].

The following diagram illustrates the signaling pathway of this compound-induced apoptosis:

STF_083010_Apoptosis_Pathway This compound Mediated ER Stress-Induced Apoptosis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER Stress ER Stress IRE1a IRE1α ER Stress->IRE1a activates XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA splices CHOP CHOP IRE1a->CHOP promotes Caspase12 Caspase-12 IRE1a->Caspase12 activates XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein translates STF083010 This compound STF083010->IRE1a inhibits RNase Bim Bim CHOP->Bim upregulates Bax Bax CHOP->Bax upregulates Bcl2 Bcl-2 CHOP->Bcl2 downregulates Apoptosis Apoptosis Bim->Apoptosis Bax->Apoptosis Bcl2->Apoptosis Caspase3 Caspase-3 Caspase12->Caspase3 activates Caspase3->Apoptosis executes UPR_Genes UPR Target Genes (e.g., Chaperones) XBP1s_protein->UPR_Genes activates transcription Cell Survival Cell Survival UPR_Genes->Cell Survival

Caption: this compound inhibits IRE1α RNase activity, blocking XBP1 splicing and promoting apoptosis.

Quantitative Data on this compound's Effects

The pro-apoptotic and cytotoxic effects of this compound have been quantified in various cell lines and models. The following tables summarize key findings.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
RPMI 8226Multiple Myeloma~30-6024-72[6]
MM.1SMultiple Myeloma~30-6024-72[8]
OVCAR3Ovarian Cancer~5048[13]
SKOV3Ovarian Cancer~5048[13]
HCT116 p53-/-Colon Cancer~5048[7]

Table 2: Modulation of Apoptotic Markers by this compound

Cell LineTreatmentMarkerFold ChangeReference
OVCAR3This compound (50 µM) + TunicamycinCaspase-3 activity8.2 ± 0.37[13]
SKOV3This compound (50 µM) + TunicamycinCaspase-3 activity6.3 ± 0.28[13]
OVCAR3This compound (50 µM) + TunicamycinCaspase-12 activity~2.5[13]
SKOV3This compound (50 µM) + TunicamycinCaspase-12 activity~2.0[13]
OVCAR3This compound (50 µM) + TunicamycinBax/Bcl-2 ratioSignificant Increase[13]
SKOV3This compound (50 µM) + TunicamycinBax/Bcl-2 ratioSignificant Increase[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound and ER stress-induced apoptosis.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1-100 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. IC50 values can be determined using software like GraphPad Prism[8].

Western Blot Analysis for Apoptotic Proteins

Western blotting is used to detect and quantify specific proteins in a sample.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GRP78, p-IRE1, XBP1s, CHOP, cleaved caspase-3, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C[13][15][16].

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using software like ImageJ.

XBP1 mRNA Splicing Assay (RT-PCR)

This assay is used to detect the splicing of XBP1 mRNA, a direct measure of IRE1α RNase activity.

  • RNA Extraction: Extract total RNA from treated and control cells using a kit like the RNeasy Mini Kit (Qiagen).

  • Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers.

  • Polymerase Chain Reaction (PCR): Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.

    • Forward Primer: 5′-GGTCTGCTGAGTCCGCAGCAGG-3′

    • Reverse Primer: 5′-GGGCTTGGTATATATGTGG-3′[5]

  • Gel Electrophoresis: Separate the PCR products on a 3% agarose gel. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands of different sizes.

  • Visualization and Quantification: Visualize the bands under UV light after ethidium bromide staining and quantify the ratio of XBP1s to XBP1u.

The following diagram illustrates the experimental workflow for assessing the effect of this compound:

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_CellCulture Cell Culture & Treatment cluster_Assays Downstream Assays cluster_DataAnalysis Data Analysis Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment MTT_Assay MTT Assay (Cell Viability) This compound Treatment->MTT_Assay Western_Blot Western Blot (Protein Expression) This compound Treatment->Western_Blot RT_PCR RT-PCR (XBP1 Splicing) This compound Treatment->RT_PCR Flow_Cytometry Flow Cytometry (Apoptosis - Annexin V) This compound Treatment->Flow_Cytometry IC50_Calculation IC50_Calculation MTT_Assay->IC50_Calculation Protein_Quantification Protein_Quantification Western_Blot->Protein_Quantification Splicing_Ratio Splicing_Ratio RT_PCR->Splicing_Ratio Apoptotic_Cell_Percentage Apoptotic_Cell_Percentage Flow_Cytometry->Apoptotic_Cell_Percentage

Caption: A typical workflow for evaluating the cellular effects of this compound.

The Broader UPR Context: PERK and ATF6 Pathways

While this compound specifically targets the IRE1α pathway, it's important to consider its effects within the broader context of the UPR. The other two branches, mediated by PERK and ATF6, also play crucial roles in determining cell fate under ER stress.

  • The PERK Pathway: PERK activation leads to the phosphorylation of eIF2α, which transiently attenuates global protein translation while selectively promoting the translation of ATF4. ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including CHOP[12][17]. Some studies suggest that inhibition of the IRE1α pathway by this compound can lead to a compensatory upregulation of the PERK pathway, as evidenced by increased p-PERK and ATF4 levels[13].

  • The ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic fragment. This fragment then moves to the nucleus to activate the transcription of ER chaperones and components of ER-associated degradation (ERAD)[3][12][18]. The interplay between the ATF6 and IRE1α/XBP1 pathways is complex, with some evidence of co-regulation[3].

The following diagram depicts the three main branches of the UPR:

UPR_Signaling_Pathways The Three Branches of the Unfolded Protein Response (UPR) cluster_IRE1 IRE1α Pathway cluster_PERK PERK Pathway cluster_ATF6 ATF6 Pathway cluster_Downstream Downstream Effects ER Stress ER Stress IRE1a IRE1α ER Stress->IRE1a PERK PERK ER Stress->PERK ATF6 ATF6 ER Stress->ATF6 XBP1_splicing XBP1 mRNA Splicing IRE1a->XBP1_splicing JNK_activation JNK Activation IRE1a->JNK_activation XBP1s XBP1s XBP1_splicing->XBP1s UPR_Genes UPR Gene Expression (Chaperones, ERAD) XBP1s->UPR_Genes Apoptosis Apoptosis JNK_activation->Apoptosis eIF2a_phos eIF2α Phosphorylation PERK->eIF2a_phos ATF4_translation ATF4 Translation eIF2a_phos->ATF4_translation Translation_Attenuation Translation Attenuation eIF2a_phos->Translation_Attenuation ATF4_translation->UPR_Genes ATF4_translation->Apoptosis via CHOP Golgi_cleavage Golgi Cleavage ATF6->Golgi_cleavage ATF6f ATF6 (active) Golgi_cleavage->ATF6f ATF6f->UPR_Genes

Caption: Overview of the IRE1α, PERK, and ATF6 signaling pathways of the UPR.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the role of the IRE1α/XBP1 pathway in ER stress-induced apoptosis. Its specificity allows for the targeted interrogation of this signaling axis, providing insights into the molecular mechanisms that govern cell fate decisions under ER stress. The pro-apoptotic effects of this compound, particularly in cancer cells that are often dependent on a hyperactive UPR for survival, highlight its potential as a therapeutic agent.

Future research should focus on further elucidating the complex crosstalk between the IRE1α pathway and the other UPR branches in the context of this compound treatment. Investigating the in vivo efficacy and safety of this compound and its analogues in various disease models will be crucial for its translation into clinical applications. Furthermore, exploring combination therapies, where this compound is used to sensitize cancer cells to conventional chemotherapeutics, represents a promising avenue for drug development. The continued study of this compound will undoubtedly deepen our understanding of ER stress signaling and may pave the way for novel therapeutic strategies for a range of diseases.

References

STF-083010: A Technical Guide to its Cytostatic and Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

STF-083010 is a novel small-molecule inhibitor that has garnered significant attention in cancer research for its specific mechanism of action and therapeutic potential. It functions as a highly selective inhibitor of the endonuclease activity of Inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the Unfolded Protein Response (UPR).[1][2] Unlike many kinase inhibitors, this compound uniquely blocks the RNase function of IRE1α without affecting its kinase activity.[2][3] This specificity allows for the targeted disruption of the IRE1α-XBP1 signaling pathway, which is frequently activated in various cancers to promote survival and proliferation under stressful conditions. This guide provides an in-depth technical overview of the cytostatic and cytotoxic effects of this compound, detailing its mechanism of action, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways.

Core Mechanism of Action: IRE1α Inhibition

Under conditions of endoplasmic reticulum (ER) stress, such as hypoxia or nutrient deprivation common in the tumor microenvironment, unfolded or misfolded proteins accumulate, triggering the UPR. IRE1α, an ER transmembrane protein, is a central mediator of this response.[4] Upon activation, IRE1α oligomerizes and autophosphorylates, activating its two distinct enzymatic domains: a serine/threonine kinase and an endoribonuclease (RNase).

The most well-characterized function of the IRE1α RNase domain is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[5] This splicing event removes a 26-nucleotide intron, causing a frameshift that results in the translation of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus to upregulate genes involved in protein folding, quality control, and ER-associated degradation (ERAD), helping the cell adapt to and survive ER stress.

This compound exerts its effects by directly binding to and inhibiting the RNase active site of IRE1α.[6] This action specifically prevents the splicing of XBP1 mRNA, thereby blocking the production of the pro-survival transcription factor XBP1s.[2][7] The inhibition of this adaptive pathway leads to unresolved ER stress, ultimately pushing cancer cells towards apoptosis. Crucially, this compound does not inhibit the kinase activity of IRE1α.[2][8]

IRE1_Pathway_Inhibition cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., unfolded proteins) IRE1_inactive Inactive IRE1α (Monomer) ER_Stress->IRE1_inactive triggers activation IRE1_active Active IRE1α (Dimer/Oligomer) [Kinase & RNase Active] IRE1_inactive->IRE1_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA (unspliced) IRE1_active->XBP1u_mRNA RNase Domain Slices mRNA Apoptosis Apoptosis IRE1_active->Apoptosis Unresolved ER Stress XBP1s_mRNA XBP1s mRNA (spliced) XBP1u_mRNA->XBP1s_mRNA XBP1s_Protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_Protein Translation UPR_Genes UPR Target Genes (ERAD, Chaperones) XBP1s_Protein->UPR_Genes Upregulates STF083010 This compound STF083010->IRE1_active Inhibits RNase Activity Cell_Survival Cell Survival & Adaptation UPR_Genes->Cell_Survival

Caption: Mechanism of this compound action on the IRE1α-XBP1 pathway.

Cytostatic and Cytotoxic Effects

This compound exhibits both cytostatic (growth-inhibiting) and cytotoxic (cell-killing) activities against a range of cancer cell lines, particularly those dependent on a robust UPR for survival, such as multiple myeloma and certain solid tumors.[2][9] The effects are typically dose- and time-dependent.[2][10]

  • Multiple Myeloma (MM): MM cells are highly secretory and thus inherently reliant on the UPR to manage high protein synthesis loads. This compound shows significant cytotoxic activity against various MM cell lines and is selectively toxic to primary CD138+ MM cells from patients compared to normal hematopoietic cells.[2][8]

  • Breast Cancer: In models of tamoxifen-resistant breast cancer, elevated XBP1s levels are correlated with resistance. This compound can re-sensitize these resistant cells to tamoxifen, and the combination has a synergistic effect in delaying tumor progression.[11][12][13]

  • p53-Deficient Cancers: Cancer cells lacking functional p53 show elevated IRE1α/XBP1 signaling. This compound administration can reduce the viability of p53-deficient cells and significantly decrease tumor volume and weight in corresponding xenograft models.[1][14]

  • Ovarian Cancer: In ovarian cancer cell lines, this compound reduces cell proliferation and induces apoptosis by activating caspases-12 and -3 and modulating the Bax/Bcl-2 ratio.[6]

  • Pancreatic Cancer: this compound has been shown to inhibit XBP1 splicing in several pancreatic cancer cell lines.[9]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound as reported in the literature.

Table 1: In Vitro Cytostatic and Cytotoxic Effects of this compound

Cell LineCancer TypeEffectConcentrationIncubation TimeNotesReference(s)
RPMI 8226, MM.1S, MM.1RMultiple MyelomaCytostatic & CytotoxicDose-dependentTime-dependentViability measured by trypan blue exclusion.[2][9]
MEC1, MEC2Chronic Lymphocytic Leukemia~20% growth inhibitionNot specified48 h---[9]
Eµ-TCL1Chronic Lymphocytic Leukemia~70% growth inhibitionNot specified3 days---[9]
HCT116 p53-/-Colon Carcinoma~20% reduction in viabilityNot specifiedNot specifiedCompared to p53+/+ cells.[1]
MCF7-TAMRBreast CancerIncreased sensitivity to tamoxifen by up to 60%Not specifiedNot specifiedReverses tamoxifen resistance.[13]
OVCAR3, SKOV3Ovarian CancerReduced cell proliferation10-100 µMNot specifiedModerately enhanced cytotoxicity of tunicamycin.[6]

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

Cancer ModelAnimal ModelDosage & AdministrationTreatment ScheduleKey Finding(s)Reference(s)
RPMI 8226 XenograftNSG Mice30 mg/kg, i.p.Day 1, Day 8Significantly inhibited tumor growth.[2][9]
HCT116 p53-/- XenograftNot specifiedNot specifiedNot specifiedReduced tumor volume by 75% and weight by 73%.[1]
MCF7-TAMR XenograftNude MiceNot specified21 daysSynergistic effect with tamoxifen; significantly slower tumor progression.[11][13]
XBP1-luc Transgenic MiceTransgenic Mice60 mg/kg, i.p. (with 1 mg/kg bortezomib)Single doseBlocked bortezomib-induced XBP1 activity.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common protocols used to evaluate this compound.

Cell Viability and Growth Inhibition Assays
  • MTT Assay:

    • Seed cells (e.g., 3,000 cells/well) in 96-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for a specified duration (e.g., 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate at 37°C for 4 hours.

    • Add a stop solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol) to dissolve the formazan crystals.

    • Measure absorbance at 590 nm with a reference wavelength of 630 nm using a spectrophotometer.[9]

  • Trypan Blue Exclusion:

    • Treat cells in culture with this compound for the desired time.

    • Harvest cells and resuspend in media.

    • Mix a small volume of cell suspension with an equal volume of 0.4% trypan blue stain.

    • Count viable (unstained) and non-viable (blue) cells using a hemocytometer.[2]

XBP1 mRNA Splicing Analysis

This protocol determines the ability of this compound to inhibit IRE1α's endonuclease activity on its target mRNA.

XBP1_Splicing_Workflow A 1. Cell Treatment - Control - ER Stress Inducer (e.g., Thapsigargin) - this compound - Inducer + this compound B 2. RNA Extraction Isolate total RNA from treated cell pellets. A->B C 3. Reverse Transcription (RT) Synthesize cDNA from the extracted RNA. B->C D 4. Polymerase Chain Reaction (PCR) Amplify the XBP1 cDNA region spanning the splice site. C->D E 5. Gel Electrophoresis Separate PCR products on an agarose gel. D->E F 6. Visualization & Analysis - Unspliced XBP1 (larger band) - Spliced XBP1 (smaller band) - Compare band intensities. E->F

Caption: Experimental workflow for analyzing XBP1 mRNA splicing.
Cell-Free IRE1α Enzymatic Assays

  • Endonuclease (RNase) Activity Assay:

    • Synthesize a radiolabeled RNA substrate corresponding to the XBP1 splice region (e.g., 32P-UTP labeled HAC1 508-nt transcript).

    • Incubate recombinant human IRE1α protein with the radiolabeled RNA substrate in an appropriate buffer.

    • Add increasing concentrations of this compound (e.g., 1-100 µM) to the reaction.

    • Incubate for a set time (e.g., 30 minutes).

    • Analyze the RNA cleavage products by separating them on a denaturing polyacrylamide gel, followed by autoradiography.[2][7]

  • Kinase Activity Assay:

    • Incubate recombinant human IRE1α protein with 32P-γ-ATP and increasing concentrations of this compound.

    • Analyze IRE1α autophosphorylation via SDS-PAGE and subsequent autoradiography to quantify 32P incorporation.[2][9]

Apoptosis and Cell Cycle Analysis
  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cells with this compound.

    • Harvest and wash cells with a binding buffer.

    • Stain cells with FITC-conjugated Annexin V (detects early apoptosis) and PI (detects late apoptosis/necrosis).

    • Analyze the stained cell population using a flow cytometer.

  • Caspase Activity Assay:

    • Lyse treated cells to release cellular proteins.

    • Incubate cell lysates with specific fluorogenic or colorimetric substrates for caspases (e.g., caspase-3, caspase-12).

    • Measure the resulting fluorescence or absorbance to quantify enzyme activity.[6]

In Vivo Xenograft Studies
  • Implant human cancer cells (e.g., RPMI 8226, MCF7-TAMR) subcutaneously into immunocompromised mice (e.g., NSG or nude mice).

  • Allow tumors to grow to a palpable size.

  • Randomize mice into treatment groups (e.g., vehicle control, this compound, other drug, combination).

  • Administer this compound via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule.[2][9]

  • Monitor tumor volume regularly using caliper measurements.

  • At the end of the study, sacrifice the animals and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).[11][13]

Signaling and Logical Relationships

Inhibition of the IRE1α/XBP1s axis by this compound disrupts the adaptive UPR, leading to a state of chronic, unresolved ER stress. This terminal UPR state activates apoptotic signaling cascades.

Apoptosis_Logic A This compound B IRE1α RNase Inhibition A->B C Blockade of XBP1 mRNA Splicing B->C D Decreased XBP1s Protein C->D E Impaired UPR Adaptation (Reduced Chaperones, ERAD) D->E F Prolonged / Terminal ER Stress E->F G Upregulation of CHOP & BIM F->G H Activation of Caspase-12 & Caspase-3 F->H I Increased Bax/Bcl-2 Ratio F->I J Apoptosis G->J H->J I->J

Caption: Logical flow from IRE1α inhibition to apoptosis.

Conclusion

This compound is a potent and specific inhibitor of the IRE1α endonuclease domain, representing a targeted approach to exploit a key survival pathway in cancer cells. By preventing the splicing of XBP1 mRNA, it induces cytostatic and cytotoxic effects in a variety of malignancies, particularly those characterized by high secretory activity or underlying UPR addiction.[2][4] Its ability to reverse drug resistance and its efficacy in p53-deficient models highlight its potential as both a standalone therapeutic and a component of combination therapies. The detailed protocols and quantitative data presented in this guide serve as a resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of targeting the IRE1α-XBP1 axis with this compound.

References

STF-083010 In Vivo Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of STF-083010, a specific inhibitor of the endonuclease activity of inositol-requiring enzyme 1α (IRE1α). By targeting a key component of the unfolded protein response (UPR), this compound has demonstrated significant anti-tumor activity in various preclinical cancer models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound selectively inhibits the RNase activity of IRE1α without affecting its kinase function.[1][2] This targeted inhibition blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the adaptive UPR pathway that is often exploited by cancer cells to survive under stress conditions.[2][3] The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) lumen triggers ER stress and activates the UPR.[3][4] In cancer cells, chronic activation of the IRE1α-XBP1 pathway promotes survival and proliferation. By inhibiting this pathway, this compound can induce cancer cell death and inhibit tumor growth.[2][5]

In Vivo Efficacy Data

The in vivo anti-tumor effects of this compound have been evaluated in several cancer models. The following tables summarize the quantitative data from key studies.

Table 1: Efficacy of this compound in a Multiple Myeloma Xenograft Model
ParameterValueReference
Cell Line RPMI 8226[2][6]
Animal Model NOD/SCID/IL2Rγ null (NSG) mice[2][6]
Treatment 30 mg/kg this compound[2][6]
Dosing Schedule Intraperitoneal injection, once weekly for 2 weeks[2][6]
Starting Tumor Volume ~150 mm³[6]
Outcome Significant inhibition of tumor growth[2][6]
Table 2: Efficacy of this compound in a p53-Deficient Colorectal Cancer Xenograft Model
ParameterValueReference
Cell Line HCT116 p53-/-[1]
Treatment This compound[1]
Outcome Significant reduction in tumor volume and weight[1]
Tumor Volume Reduction 75%[1]
Tumor Weight Reduction 73%[1]
Table 3: Efficacy of this compound in a Tamoxifen-Resistant Breast Cancer Xenograft Model
ParameterValueReference
Cell Line Tamoxifen-resistant MCF-7 (MCF7-TAMR)[7]
Animal Model Nude mice[7]
Treatment This compound in combination with tamoxifen[7]
Outcome Significantly delayed breast cancer progression[1][7]
Observation Increased apoptotic cell death in tumors[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are representative protocols for in vivo efficacy studies of this compound.

Protocol 1: Multiple Myeloma Xenograft Study

1. Cell Culture:

  • RPMI 8226 human multiple myeloma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Model:

  • Female NOD/SCID/IL2Rγ null (NSG) mice, 6-8 weeks old, are used. Animals are housed in a pathogen-free environment.

3. Tumor Implantation:

  • RPMI 8226 cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free medium and Matrigel.

  • 5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the flank of each mouse.

4. Treatment:

  • Tumor growth is monitored regularly. When tumors reach an average volume of approximately 150 mm³, mice are randomized into treatment and control groups (n=5 per group).[6]

  • This compound is formulated in a vehicle such as 16% Cremophor in saline.[2][6]

  • The treatment group receives intraperitoneal injections of this compound at a dose of 30 mg/kg.[2][6]

  • The control group receives intraperitoneal injections of the vehicle.

  • Injections are administered once weekly for two consecutive weeks.[2][6]

5. Efficacy Assessment:

  • Tumor volume is measured two to three times per week using calipers and calculated using the formula: (length × width²) / 2.

  • Animal body weight is monitored as an indicator of toxicity.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

Protocol 2: Breast Cancer Xenograft Study

1. Cell Line:

  • Tamoxifen-resistant MCF-7 (MCF7-TAMR) human breast cancer cells.[7]

2. Animal Model:

  • Female nude mice, 6-8 weeks old.[7]

3. Tumor Implantation:

  • MCF7-TAMR cells are implanted subcutaneously into the flank of each mouse.

4. Treatment Groups:

  • Mice are randomized into four groups: (1) Control (vehicle), (2) Tamoxifen, (3) this compound, and (4) Tamoxifen + this compound.[7]

5. Drug Administration:

  • Specific doses and schedules for this compound and tamoxifen are administered.

6. Efficacy Endpoints:

  • Tumor growth is monitored over time.[7]

  • At the study endpoint, tumors are excised for pathological and proliferation status analysis (e.g., H&E and Ki67 staining) and to assess apoptosis (e.g., Caspase-3 staining).[7][8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using the DOT language.

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a IRE1α ER_Stress->IRE1a Activates XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA Splices (RNase activity) TRAF2 TRAF2 IRE1a->TRAF2 Recruits XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_Protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_Protein Translation ASK1 ASK1 TRAF2->ASK1 Activates JNK JNK ASK1->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Promotes STF083010 This compound STF083010->IRE1a Inhibits RNase activity UPR_Genes UPR Target Genes (Survival) XBP1s_Protein->UPR_Genes Activates Transcription

Caption: IRE1α signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Cell Culture (e.g., RPMI 8226) B 2. Tumor Cell Implantation (Subcutaneous in NSG mice) A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Groups (Tumor Volume ~150 mm³) C->D E 5. Treatment Administration (this compound or Vehicle) D->E F 6. Efficacy Assessment (Tumor Volume, Body Weight) E->F Weekly for 2 weeks G 7. Endpoint Analysis (Tumor Excision and Weight) F->G

Caption: A representative experimental workflow for an in vivo efficacy study.

References

STF-083010: A Technical Guide for Investigating the Unfolded Protein Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of STF-083010, a potent and specific inhibitor of the IRE1α endonuclease, and its application as a critical tool for investigating the Unfolded Protein Response (UPR).

Introduction

The Unfolded Protein Response (UPR) is a fundamental cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). A key mediator of the UPR is the ER-resident transmembrane protein, Inositol-requiring enzyme 1α (IRE1α). Upon ER stress, IRE1α dimerizes and autophosphorylates, activating its C-terminal endoribonuclease (RNase) domain. This RNase activity initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s. XBP1s upregulates a host of genes involved in restoring ER homeostasis.

This compound is a small molecule inhibitor that selectively targets the RNase activity of IRE1α without affecting its kinase function.[1][2] This specificity makes this compound an invaluable tool for dissecting the IRE1α-XBP1 signaling axis and its role in various physiological and pathological processes, including cancer, metabolic diseases, and inflammatory conditions.[3][4][5]

Mechanism of Action

This compound specifically inhibits the endonuclease activity of IRE1α.[2][6] This prevents the splicing of XBP1 mRNA into its active form, XBP1s.[2] Consequently, the downstream transcriptional program mediated by XBP1s is blocked. It is important to note that this compound does not inhibit the kinase activity of IRE1α, allowing for the specific investigation of the consequences of RNase inhibition.[1][2] In aqueous solutions, this compound can hydrolyze to form 2-hydroxy-1-naphthaldehyde (HNA), which is also a potent inhibitor of IRE1α RNase activity.[7]

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies, providing a reference for experimental design.

ParameterValueContextReference(s)
In Vitro Activity
IC50 (RNase Activity)~25 µMCell-free assay using recombinant hIRE1α[2]
Effective Concentration60 µMInhibition of XBP1 splicing in RPMI 8226 cells[2][8]
Effective Concentration50 µMInhibition of XBP1 splicing in Panc0403, Panc1005, BxPc3, and MiaPaCa2 cells[6]
Effective Concentration50 µMAnti-proliferative effect in SKOV3 and OVCAR3 ovarian cancer cells[9]
In Vivo Activity
Dosage30 mg/kgInhibition of tumor growth in a human multiple myeloma xenograft model (mice, i.p.)[2][6]
Dosage60 mg/kgBlocks bortezomib-induced XBP1 activity in transgenic XBP1-luc mice (i.p.)[8]
Cellular Effects
Growth Inhibition (CLL)~70%Eμ-TCL1 CLL cells after 3 days[6]
Growth Inhibition (CLL)20%MEC1 and MEC2 cells after 48 hours[6]
Apoptosis Induction20.2% to 40.23%OVCAR3 ovarian cancer cells (50 µM)[9]
Apoptosis Induction21.36% to 32.5%SKOV3 ovarian cancer cells (50 µM)[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are key experimental protocols for utilizing this compound in UPR investigations.

Cell Culture and Drug Treatment
  • Cell Lines: A variety of cell lines can be used, including multiple myeloma (RPMI 8226, MM.1S), pancreatic cancer (MiaPaCa2, Panc0403), and ovarian cancer (SKOV3, OVCAR3).[6][9]

  • Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics (100 U/mL penicillin, 100 µg/mL streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10-100 mg/mL). Store stock solutions at -20°C or -80°C.[1] Note that this compound is unstable in solution and should be freshly diluted in culture medium just prior to use.[8]

  • Treatment: Seed cells at the desired density and allow them to adhere overnight. The next day, treat the cells with the desired concentration of this compound (e.g., 10-100 µM). A vehicle control (DMSO) should always be included. For inducing ER stress, co-treatment with agents like tunicamycin (e.g., 3 µg/ml) or thapsigargin (e.g., 300 nM) can be performed.[2][9]

Analysis of XBP1 mRNA Splicing by RT-PCR
  • RNA Extraction: Following treatment, harvest cells and extract total RNA using a standard method (e.g., TRIzol reagent).

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron. This allows for the differentiation of the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced form will appear as a larger band, while the spliced form will be a smaller band.[2][10]

Western Blot Analysis of UPR Markers
  • Protein Extraction: Lyse treated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against UPR-related proteins such as sXBP1, total IRE1α, phosphorylated IRE1α (p-IRE1α), ATF4, CHOP, and BiP/GRP78.[9][11] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability and Apoptosis Assays
  • MTT Assay: Seed cells in a 96-well plate and treat as described. After the treatment period, add MTT solution (5 mg/ml) to each well and incubate for 4 hours. Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to dissolve the formazan crystals. Measure the absorbance at 570 nm.[6][9]

  • Trypan Blue Exclusion Assay: Harvest cells and resuspend in PBS. Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.[2]

  • Annexin V/Propidium Iodide (PI) Staining: Harvest and wash cells with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Mandatory Visualizations

Signaling Pathway Diagram

IRE1a_XBP1_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (inactive monomer) ER_Stress->IRE1a_inactive Activates IRE1a_active IRE1α (active dimer/oligomer) (Autophosphorylated) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Splices (RNase activity) XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation STF_083010 This compound STF_083010->IRE1a_active Inhibits RNase UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_Genes Upregulates Transcription ER_Homeostasis ER Homeostasis Restoration UPR_Genes->ER_Homeostasis Promotes

Caption: The IRE1α-XBP1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_Analysis Downstream Analysis Start Start: UPR Investigation Cell_Culture 1. Cell Culture (e.g., RPMI 8226) Start->Cell_Culture Treatment 2. Treatment Groups: - Vehicle (DMSO) - ER Stress Inducer (e.g., Tunicamycin) - this compound - Inducer + this compound Cell_Culture->Treatment Harvest 3. Harvest Cells at Desired Time Points Treatment->Harvest RNA_Extraction 4a. RNA Extraction Harvest->RNA_Extraction Protein_Extraction 4b. Protein Extraction Harvest->Protein_Extraction Cell_Assays 4c. Cell-based Assays Harvest->Cell_Assays RT_PCR 5a. RT-PCR for XBP1 Splicing RNA_Extraction->RT_PCR Data_Analysis 6. Data Analysis and Interpretation RT_PCR->Data_Analysis Western_Blot 5b. Western Blot for UPR Markers (p-IRE1α, XBP1s) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis Viability_Apoptosis 5c. Viability (MTT) & Apoptosis (Annexin V) Cell_Assays->Viability_Apoptosis Viability_Apoptosis->Data_Analysis Conclusion Conclusion: Elucidate role of IRE1α RNase activity Data_Analysis->Conclusion

Caption: A typical experimental workflow for investigating the UPR using this compound.

References

Methodological & Application

STF-083010: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

STF-083010 is a specific small-molecule inhibitor of the endonuclease activity of inositol-requiring enzyme 1α (IRE1α), a key sensor of the unfolded protein response (UPR).[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, focusing on its mechanism of action, cytotoxicity, and induction of apoptosis. The provided protocols are intended to serve as a guide for researchers investigating the therapeutic potential of targeting the IRE1α pathway in various disease models, particularly in cancer biology.

Mechanism of Action

This compound selectively inhibits the RNase domain of IRE1α, thereby preventing the splicing of X-box binding protein 1 (XBP1) mRNA.[1][4] This splicing event is a critical step in the activation of the IRE1α branch of the UPR, which is often hijacked by cancer cells to promote survival under stressful conditions. By blocking XBP1 splicing, this compound disrupts the adaptive UPR signaling, leading to an accumulation of unresolved endoplasmic reticulum (ER) stress and subsequent activation of apoptotic pathways.[5][6] Notably, this compound does not affect the kinase activity of IRE1α.[1][2][3]

cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a IRE1α ER_Stress->IRE1a activates XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA splicing Apoptosis Apoptosis IRE1a->Apoptosis pro-apoptotic signaling (unresolved ER stress) XBP1s_mRNA XBP1s mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein translation STF_083010 This compound STF_083010->IRE1a inhibits endonuclease activity UPR_Genes UPR Target Genes (Survival) XBP1s_protein->UPR_Genes activates transcription A Seed cells in 96-well plate B Treat with this compound and/or ER stress inducer A->B C Incubate (e.g., 18-48h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G A Cell treatment with this compound B Cell lysis and protein quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Chemiluminescent detection G->H

References

STF-083010 Administration for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of STF-083010, a specific inhibitor of the endonuclease activity of inositol-requiring enzyme-1α (IRE1α). This document includes detailed protocols, quantitative data summaries, and visualizations to guide researchers in designing and executing preclinical studies.

Introduction

This compound is a cell-permeable small molecule that selectively targets the IRE1α-XBP1 signaling pathway, a critical component of the Unfolded Protein Response (UPR).[1][2] By inhibiting the RNase activity of IRE1α, this compound prevents the splicing of X-box binding protein 1 (XBP1) mRNA, leading to the suppression of downstream UPR signaling.[3][4] This mechanism has shown therapeutic potential in various disease models, particularly in cancers that rely on a robust UPR for survival and proliferation.[5][6]

Mechanism of Action

Under endoplasmic reticulum (ER) stress, IRE1α is activated, leading to the unconventional splicing of XBP1 mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD). This compound specifically inhibits the endonuclease domain of IRE1α, thereby preventing the generation of XBP1s and attenuating the adaptive UPR.[3][4] This can lead to the accumulation of unresolved ER stress and subsequent apoptosis in cancer cells.[5][7]

ER_Stress ER Stress IRE1a IRE1α ER_Stress->IRE1a activates XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA splices Apoptosis Apoptosis (Anti-tumorigenic) IRE1a->Apoptosis prolonged stress leads to STF083010 This compound STF083010->IRE1a inhibits endonuclease activity XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_Protein XBP1s Protein XBP1s_mRNA->XBP1s_Protein translation UPR_Genes UPR Target Genes XBP1s_Protein->UPR_Genes activates transcription Cell_Survival Cell Survival (Pro-tumorigenic) UPR_Genes->Cell_Survival cluster_prep This compound Preparation cluster_vehicle Vehicle Preparation cluster_final Final Formulation STF_powder This compound Powder Stock_Solution Concentrated Stock Solution STF_powder->Stock_Solution DMSO DMSO DMSO->Stock_Solution Final_Solution Injectable Solution Stock_Solution->Final_Solution PEG300 PEG300 Vehicle_Mix Vehicle Mixture PEG300->Vehicle_Mix Tween80 Tween 80 Tween80->Vehicle_Mix Saline Saline Saline->Vehicle_Mix Vehicle_Mix->Final_Solution Vortex Vortex/Sonicate Final_Solution->Vortex IP_Injection Intraperitoneal Injection Vortex->IP_Injection

References

Application Note & Protocol: Preparation of STF-083010 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: STF-083010 is a cell-permeable inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key sensor in the Unfolded Protein Response (UPR) pathway. It specifically targets the endonuclease activity of IRE1α, thereby blocking the splicing of X-box binding protein 1 (XBP1) mRNA and mitigating downstream UPR signaling.[1][2][3] This mechanism makes this compound a valuable tool for studying ER stress-related diseases, including cancer and renal failure.[2][4] Proper preparation of a stable, concentrated stock solution is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for preparing this compound stock solutions in Dimethyl Sulfoxide (DMSO), along with essential data on its chemical properties, solubility, stability, and mechanism of action.

This compound Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for accurate calculations and handling.

PropertyValue
Molecular Formula C₁₅H₁₁NO₃S₂
Molecular Weight 317.38 g/mol [1][5]
CAS Number 307543-71-1[1][5]
Appearance Light yellow to yellow solid powder[1][6]
Purity ≥98% (HPLC)[6][7]

Mechanism of Action: IRE1α/XBP1 Pathway Inhibition

Under conditions of endoplasmic reticulum (ER) stress, an accumulation of unfolded or misfolded proteins triggers the activation of IRE1α. This involves its dimerization and autophosphorylation, which subsequently activates its C-terminal RNase domain. The activated RNase domain excises a 26-nucleotide intron from XBP1 mRNA (XBP1u). This unconventional splicing event results in a translational frameshift, producing the active transcription factor, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus to upregulate genes involved in restoring ER homeostasis. This compound specifically inhibits the RNase activity of IRE1α, preventing the splicing of XBP1 mRNA and blocking this branch of the UPR.[1][2][3]

STF_083010_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a IRE1α Dimerization & Autophosphorylation ER_Stress->IRE1a Activates RNase_Activity IRE1α RNase Activity IRE1a->RNase_Activity Activates XBP1u XBP1u mRNA RNase_Activity->XBP1u XBP1s XBP1s mRNA (Spliced) XBP1u->XBP1s Splicing XBP1s_Protein XBP1s Protein (Active Transcription Factor) XBP1s->XBP1s_Protein Translation UPR_Genes UPR Target Gene Expression XBP1s_Protein->UPR_Genes Upregulates STF This compound STF->RNase_Activity Inhibits

Caption: this compound inhibits the IRE1α RNase-mediated splicing of XBP1 mRNA.

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials and Equipment
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath (recommended)

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Solubility in DMSO

The solubility of this compound in DMSO can vary between suppliers. It is crucial to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[1][5]

Supplier / SourceReported Solubility in DMSOMolar Equivalent
MedchemExpress100 mg/mL (requires ultrasound)[1][8]~315 mM
Selleck Chemicals63 mg/mL[5]~198.5 mM
Sigma-Aldrich100 mg/mL[6]~315 mM
Cell Signaling Technology30 mg/mL[2]~94.5 mM
TargetMol40 mg/mL (sonication recommended)[9]~126 mM
Cayman Chemical1 mg/mL[7]~3.15 mM
Experimental Workflow

The process involves accurately weighing the compound, dissolving it in a precise volume of DMSO, ensuring complete dissolution, and storing aliquots appropriately.

Workflow A 1. Weigh This compound Powder B 2. Add Anhydrous DMSO A->B C 3. Vortex & Sonicate B->C D 4. Confirm Complete Dissolution C->D E 5. Aliquot into Sterile Tubes D->E F 6. Store at -20°C or -80°C E->F

Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure

  • Preparation: Put on appropriate PPE. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder into a sterile tube.

  • Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration.

    • Formula: Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))

    • Example for 10 mM stock from 5 mg of powder:

      • Mass = 0.005 g

      • Concentration = 0.010 mol/L

      • Molecular Weight = 317.38 g/mol

      • Volume (L) = 0.005 / (0.010 * 317.38) = 0.001575 L = 1.575 mL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes. If the powder does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.[1][9] Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile amber or light-protected tubes.[2]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months or more).[1][5] Always check the manufacturer's data sheet for specific stability information.

Stock Solution Calculation Table

This table provides pre-calculated DMSO volumes for common stock concentrations and masses of this compound (MW = 317.38 g/mol ).

Mass of this compoundDMSO Volume for 1 mM StockDMSO Volume for 5 mM StockDMSO Volume for 10 mM StockDMSO Volume for 50 mM Stock
1 mg 3.151 mL0.630 mL0.315 mL0.063 mL
5 mg 15.754 mL3.151 mL1.575 mL0.315 mL
10 mg 31.508 mL6.302 mL3.151 mL0.630 mL

Application and Quality Control Notes

  • Solution Stability: Some sources indicate that this compound is unstable in solution and should be reconstituted just prior to use.[6] For maximum potency, preparing fresh solutions is the best practice. If stored, use within the recommended timeframes (-20°C for 1 month, -80°C for 6+ months).[1][5]

  • Working Concentrations: For in vitro cell-based assays, this compound is typically used at concentrations ranging from 10 µM to 60 µM.[1][6] The optimal concentration should be determined empirically for each cell line and experimental setup.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound precipitation and degradation. Aliquoting is a critical step to ensure consistency across experiments.[2]

  • DMSO Quality: The use of fresh, high-purity, anhydrous DMSO is imperative. Old or improperly stored DMSO can absorb atmospheric water, which will lower the solubility of this compound.[5]

  • In Vivo Formulations: For animal studies, the DMSO stock solution is typically diluted into a formulation containing co-solvents like PEG300, Tween-80, and saline to ensure solubility and biocompatibility.[1][8][9] These working solutions should be prepared fresh immediately before use.[5]

References

Application Note: Synergistic Anti-Myeloma Effect of STF-083010 and Bortezomib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multiple Myeloma (MM) is a malignancy of plasma cells characterized by high levels of immunoglobulin production, which places a significant protein-folding load on the endoplasmic reticulum (ER).[1] This inherent characteristic makes MM cells particularly vulnerable to ER stress. Bortezomib, a first-in-class proteasome inhibitor, is a cornerstone of MM therapy.[2] Its mechanism involves blocking the ubiquitin-proteasome pathway, which leads to the accumulation of misfolded and poly-ubiquitinated proteins, thereby inducing terminal ER stress and apoptosis.[3][4]

To survive ER stress, cells activate a signaling network known as the Unfolded Protein Response (UPR).[5] A critical pro-survival branch of the UPR is mediated by the sensor protein IRE1α (Inositol-requiring enzyme 1α).[5] Upon activation, IRE1α's endoribonuclease (RNase) domain unconventionally splices the mRNA of the X-box binding protein 1 (XBP1).[6][7] This splicing event produces the potent transcription factor XBP1s, which upregulates genes that enhance the cell's protein-folding capacity and promote survival.[6] MM cells often exhibit elevated levels of IRE1α and XBP1s, highlighting the pathway's importance in disease progression and drug resistance.[5][8]

STF-083010 is a specific inhibitor of the IRE1α RNase activity.[9][10] It selectively blocks the splicing of XBP1 mRNA without affecting IRE1α's kinase activity.[9][11] The combination of bortezomib and this compound is based on a powerful synergistic rationale: bortezomib induces massive ER stress, forcing MM cells to become dependent on the IRE1α-XBP1 survival pathway. The concurrent administration of this compound blocks this essential escape route, leading to an overwhelming accumulation of ER stress and a significant increase in caspase-dependent apoptosis.[1][6][12] This dual-action approach offers a promising strategy to enhance therapeutic efficacy and overcome bortezomib resistance in Multiple Myeloma.

Mechanism of Synergistic Action

The diagram below illustrates the molecular mechanism underlying the synergy between bortezomib and this compound. Bortezomib-induced proteasome inhibition leads to an accumulation of unfolded proteins, triggering ER stress and activating the IRE1α sensor. This compound then inhibits the RNase function of IRE1α, preventing the generation of the pro-survival transcription factor XBP1s and tipping the cellular balance towards apoptosis.

Synergy_Mechanism cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus UnfoldedProteins Accumulation of Unfolded Proteins ER_Stress ER Stress UnfoldedProteins->ER_Stress Induces IRE1a IRE1α Activation ER_Stress->IRE1a Activates XBP1u XBP1u mRNA IRE1a->XBP1u Splices Apoptosis Apoptosis IRE1a->Apoptosis Leads to (when unresolved) Proteasome Proteasome XBP1s_mRNA XBP1s mRNA XBP1s_Protein XBP1s Protein XBP1s_mRNA->XBP1s_Protein Translates to UPR_Genes Pro-Survival UPR Genes XBP1s_Protein->UPR_Genes Activates Transcription CellSurvival Cell Survival UPR_Genes->CellSurvival Promotes Bortezomib Bortezomib Bortezomib->Proteasome STF083010 This compound STF083010->IRE1a

Caption: Mechanism of this compound and Bortezomib Synergy.

Quantitative Data Summary

The following tables summarize key findings from preclinical studies evaluating the efficacy of this compound alone and its ability to modulate bortezomib activity.

Table 1: In Vitro Cytotoxicity of this compound in Human Myeloma Cell Lines

Cell Line Drug Concentration (µM) Observation Source
RPMI 8226 This compound 30 - 60 Dose-dependent decrease in viable cell number. [13]
MM.1S This compound 30 - 60 Dose-dependent decrease in viable cell number. [13]
MM.1R This compound 30 - 60 Dose-dependent decrease in viable cell number. [13]
CD138+ Primary MM Cells This compound 30 - 60 Preferential cytotoxicity compared to normal B, T, and NK cells. [13]
AML Cell Lines (NB-4, U-937) HNA* + Bortezomib Not Specified Synergistic anti-proliferative effect and increased apoptosis. [6][7]

*HNA (2-hydroxy-1-naphthaldehyde) is the active hydrolytic product of this compound.[10]

Table 2: In Vivo Efficacy of this compound and Bortezomib Combination

Animal Model Treatment Groups Dosing Regimen Key Findings Source
Transgenic XBP1-luc Mice 1. Vehicle2. Bortezomib3. Bortezomib + this compound Bortezomib: 1 mg/kg, IPthis compound: 60 mg/kg, IP This compound completely blocked bortezomib-induced XBP1-luciferase activity after 24 hours. [13]

| NSG Mice with RPMI 8226 Xenografts | 1. Vehicle2. This compound | this compound: 30 mg/kg, IP, once weekly for 2 weeks. | this compound monotherapy significantly inhibited tumor growth compared to vehicle control. |[13] |

Experimental Workflow

The following diagram outlines a typical experimental workflow for validating the synergistic effects of this compound and bortezomib, progressing from initial in vitro screening to in vivo model testing.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Select MM Cell Lines (e.g., RPMI 8226, H929) treat Drug Treatment (Single Agent & Combination) start->treat viability Cell Viability Assay (MTT, CellTiter-Glo) treat->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treat->apoptosis synergy Data Analysis (Calculate Combination Index) viability->synergy apoptosis->synergy xenograft Establish MM Xenograft Model (e.g., NOD/SCID Mice) synergy->xenograft Promising Synergy Proceeds to In Vivo treatment_vivo Administer Treatment Regimens (Vehicle, BTZ, STF, Combo) xenograft->treatment_vivo monitor Monitor Tumor Volume & Animal Health treatment_vivo->monitor endpoint Endpoint Analysis (Tumor Weight, IHC, Western) monitor->endpoint

Caption: Workflow for evaluating this compound and Bortezomib synergy.

Detailed Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: Use human Multiple Myeloma cell lines such as RPMI 8226, MM.1S, or H929.

  • Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage suspension cells by dilution to maintain a density between 0.2 x 10⁶ and 1.0 x 10⁶ cells/mL. For adherent cells, use trypsin-EDTA for detachment when they reach 80-90% confluency.

Protocol 2: Drug Preparation and Application
  • Bortezomib Stock: Prepare a 10 mM stock solution of bortezomib in dimethyl sulfoxide (DMSO). Aliquot and store at -80°C. Further dilutions should be made in culture medium immediately before use.

  • This compound Stock: Prepare a 50 mM stock solution of this compound in DMSO. Note: this compound is unstable in aqueous solution and should be reconstituted just prior to use.[14] Store the DMSO stock at -80°C, protected from light.

  • Treatment: Add the final concentrations of bortezomib, this compound, or the combination to the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only) in all experiments.

Protocol 3: Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[15][16]

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate. Incubate for 24 hours to allow cells to attach (if adherent) or acclimate.

  • Drug Treatment: Add 100 µL of medium containing 2x the final drug concentration and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Apoptosis Detection (Annexin V/PI Staining)

This protocol is based on standard flow cytometry methods for apoptosis detection.[17][18]

  • Cell Treatment: Culture and treat cells with this compound and/or bortezomib in 6-well plates for the desired time.

  • Cell Harvesting: Collect cells (including supernatant for suspension cells) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Healthy cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-[17]

    • Late apoptotic/necrotic cells: Annexin V+ / PI+[17]

Protocol 5: In Vivo Xenograft Study

This protocol is based on methodologies described for MM xenograft models.[13][19]

  • Animal Model: Use 6-8 week old immunodeficient mice, such as NOD/SCID or NSG (NOD/SCID/IL2Rγnull).[13]

  • Cell Implantation: Subcutaneously inject 5-10 x 10⁶ RPMI 8226 cells, resuspended in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel, into the right flank of each mouse.[20]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Bortezomib alone, this compound alone, Combination).[13]

  • Drug Administration:

    • Vehicle: Prepare the appropriate vehicle control (e.g., saline for bortezomib, 16% Chremophor for this compound).[13]

    • Bortezomib: Administer at 1.0 mg/kg via intraperitoneal (IP) injection.[13]

    • This compound: Administer at 30-60 mg/kg via IP injection.[13]

    • Follow a defined treatment schedule (e.g., twice weekly for 2-3 weeks).

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a set duration. Euthanize mice and excise tumors for weight measurement, histology, and further molecular analysis. Monitor animals for signs of toxicity throughout the study.

References

Application Notes and Protocols for STF-083010 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of STF-083010, a selective inhibitor of the IRE1α endonuclease, in a multiple myeloma xenograft mouse model. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on published preclinical data.

Introduction

This compound is a small molecule that specifically inhibits the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α) without affecting its kinase activity.[1][2] IRE1α is a key sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In several cancers, including multiple myeloma, the UPR is constitutively active and promotes cell survival and adaptation to the stressful tumor microenvironment. By inhibiting the RNase activity of IRE1α, this compound blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the activation of the adaptive UPR pathway.[1][3] This disruption of the UPR can lead to the induction of apoptosis in cancer cells that are dependent on this pathway for survival, making this compound a promising agent for cancer therapy.[2]

Mechanism of Action

Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This activated RNase domain excises a 26-nucleotide intron from the XBP1 mRNA. The spliced XBP1 mRNA (XBP1s) is then translated into a potent transcription factor that upregulates a host of UPR target genes involved in protein folding, ER-associated degradation (ERAD), and quality control, ultimately promoting cell survival. This compound selectively binds to the RNase domain of IRE1α, preventing the splicing of XBP1 mRNA. This leads to a reduction in XBP1s protein levels and the subsequent downregulation of its target genes, thereby compromising the cancer cell's ability to cope with ER stress and leading to apoptosis.

IRE1a_XBP1_pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α (inactive) Unfolded Proteins->IRE1a_inactive ER Stress IRE1a_active IRE1α (active) RNase domain IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splicing XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation This compound This compound This compound->IRE1a_active Inhibition UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_Genes Upregulation Apoptosis Apoptosis Cell_Survival Cell Survival UPR_Genes->Cell_Survival Cell_Survival->Apoptosis Inhibition of

Caption: this compound inhibits the IRE1α-XBP1 signaling pathway.

Experimental Protocols

This section provides a detailed protocol for a xenograft mouse model of multiple myeloma to evaluate the in vivo efficacy of this compound.

Materials
  • Cell Line: RPMI 8226 (human multiple myeloma cell line)

  • Mice: NOD/SCID/IL2Rγ null (NSG) mice, female, 6-8 weeks old

  • This compound: (e.g., from MedChemExpress, Selleck Chemicals)

  • Vehicle for this compound:

    • Option 1: 16% Cremophor EL in saline[2]

    • Option 2: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Cell Culture Media: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS): Sterile

  • Matrigel (optional): Can be mixed with cells to improve initial tumor take.

  • Calipers: For tumor measurement

  • Syringes and needles: For cell injection and drug administration

Experimental Workflow

xenograft_workflow Cell_Culture 1. Culture RPMI 8226 cells Cell_Harvest 2. Harvest and prepare cells for injection Cell_Culture->Cell_Harvest Tumor_Implantation 3. Subcutaneous injection into NSG mice Cell_Harvest->Tumor_Implantation Tumor_Growth 4. Monitor tumor growth Tumor_Implantation->Tumor_Growth Randomization 5. Randomize mice into treatment groups Tumor_Growth->Randomization Treatment 6. Administer this compound or Vehicle Randomization->Treatment Monitoring 7. Continue tumor monitoring Treatment->Monitoring Endpoint 8. Euthanasia and tissue collection Monitoring->Endpoint

Caption: Workflow for the this compound xenograft mouse model experiment.

Detailed Protocol

1. Cell Culture and Preparation

1.1. Culture RPMI 8226 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. 1.2. Harvest cells during the logarithmic growth phase. 1.3. Wash the cells twice with sterile PBS and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL. 1.4. (Optional) Mix the cell suspension 1:1 with Matrigel to a final concentration of 2.5 x 10^7 cells/mL. Keep the cell suspension on ice until injection.

2. Tumor Implantation

2.1. Anesthetize the NSG mice using an appropriate method (e.g., isoflurane inhalation). 2.2. Subcutaneously inject 100 µL of the cell suspension (containing 2.5 x 10^6 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization

3.1. Monitor the mice for tumor formation. 3.2. Measure tumor dimensions 2-3 times per week using calipers. 3.3. Calculate tumor volume using the formula: Volume = (width^2 x length) / 2. 3.4. When tumors reach an average volume of approximately 150 mm³, randomize the mice into two groups:

  • Control Group: Vehicle administration
  • Treatment Group: this compound administration

4. This compound Preparation and Administration

4.1. Prepare the this compound solution fresh for each injection. 4.2. For a 30 mg/kg dose, dissolve this compound in the chosen vehicle. For example, using the DMSO/PEG300/Tween-80/Saline vehicle, first dissolve this compound in DMSO, then add PEG300, Tween-80, and finally saline. 4.3. Administer this compound or vehicle via intraperitoneal (i.p.) injection. 4.4. The recommended treatment schedule is 30 mg/kg, administered once weekly for two weeks.[2]

5. Monitoring and Endpoint

5.1. Continue to monitor tumor growth and the general health of the mice throughout the experiment. 5.2. The primary endpoint is typically tumor volume. The experiment may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the mice show signs of distress. 5.3. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like XBP1s, or Western blotting).

Data Presentation

The following tables summarize the expected quantitative data from a xenograft study with this compound based on published findings.

Table 1: Xenograft Study Parameters

ParameterDescription
Cell Line RPMI 8226 (Human Multiple Myeloma)
Mouse Strain NOD/SCID/IL2Rγ null (NSG)
Number of Cells Injected 2.5 x 10^6 cells per mouse
Route of Injection Subcutaneous
Treatment Start Average tumor volume of ~150 mm³
Drug This compound
Dosage 30 mg/kg
Administration Route Intraperitoneal (i.p.)
Treatment Frequency Once weekly for 2 weeks
Control Vehicle

Table 2: Expected Anti-Tumor Efficacy of this compound

Treatment GroupDay 0 (Start of Treatment)Day 14 (End of Study)% Tumor Growth Inhibition
Vehicle (Control) ~150 mm³Endpoint Volume-
This compound (30 mg/kg) ~150 mm³Significantly smaller than controlSignificant

Note: Specific tumor volumes at the endpoint will vary between studies. Published data indicates a significant inhibition of tumor growth in the this compound treated group compared to the vehicle control group.[2]

Expected Results and Interpretation

Treatment with this compound is expected to significantly inhibit the growth of RPMI 8226 xenograft tumors in NSG mice.[2] This anti-tumor effect is attributed to the inhibition of IRE1α's endonuclease activity, leading to a reduction in XBP1 mRNA splicing and subsequent induction of apoptosis in the multiple myeloma cells.

Analysis of excised tumors can be performed to confirm the mechanism of action. A decrease in the levels of spliced XBP1 (XBP1s) protein in the tumors from the this compound-treated group compared to the control group would provide evidence of target engagement. Furthermore, an increase in markers of apoptosis, such as cleaved caspase-3, would support the proposed mechanism of cell death.

These application notes provide a framework for conducting in vivo studies with this compound in a multiple myeloma xenograft model. Adherence to these protocols will enable researchers to robustly evaluate the anti-tumor efficacy and mechanism of action of this promising IRE1α inhibitor.

References

Application Notes and Protocols: RT-PCR Analysis of XBP1 Splicing after STF-083010 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unfolded protein response (UPR) is a critical cellular stress response pathway, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. A key event in the UPR is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, mediated by the endoribonuclease activity of inositol-requiring enzyme 1α (IRE1α). This splicing event generates a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and degradation. STF-083010 is a small molecule inhibitor that specifically targets the endonuclease activity of IRE1α, thereby preventing XBP1 splicing.[1][2] This application note provides detailed protocols for the analysis of XBP1 splicing using reverse transcription-polymerase chain reaction (RT-PCR) following treatment with this compound.

Introduction

The IRE1α-XBP1 signaling pathway is a central branch of the UPR. Under endoplasmic reticulum (ER) stress, IRE1α is activated, leading to the excision of a 26-nucleotide intron from the unspliced XBP1 mRNA (XBP1u). This results in a frameshift, producing the active XBP1s protein. This compound has been identified as a specific inhibitor of IRE1α's RNase activity, making it a valuable tool for studying the downstream consequences of XBP1 splicing and a potential therapeutic agent.[1][3] RT-PCR is a widely used technique to distinguish between the spliced and unspliced forms of XBP1 mRNA, providing a direct readout of IRE1α endonuclease activity.

Signaling Pathway and Experimental Workflow

IRE1a_XBP1_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., Thapsigargin) IRE1a_inactive IRE1α (inactive) ER_Stress->IRE1a_inactive activates IRE1a_active IRE1α (active) RNase domain IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation STF083010 This compound STF083010->IRE1a_active inhibits UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_Genes upregulates RTPCR_Workflow A 1. Cell Culture & Treatment - Seed cells (e.g., RPMI 8226) - Induce ER stress (e.g., Thapsigargin) - Treat with this compound B 2. Total RNA Extraction - Lyse cells - Isolate total RNA A->B C 3. cDNA Synthesis - Reverse transcribe RNA to cDNA B->C D 4. RT-PCR - Amplify XBP1 cDNA with specific primers C->D E 5. Gel Electrophoresis - Separate PCR products on agarose gel - Visualize bands for XBP1u and XBP1s D->E F 6. Data Analysis - Quantify band intensity - Calculate ratio of XBP1s to XBP1u E->F

References

Troubleshooting & Optimization

STF-083010 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STF-083010.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable small molecule inhibitor that specifically targets the endonuclease activity of inositol-requiring enzyme 1α (IRE1α).[1][2][3] IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a central component of the unfolded protein response (UPR).[4][5] this compound blocks the IRE1α-mediated splicing of X-box binding protein 1 (XBP1) mRNA, without affecting the kinase activity of IRE1α.[1][3][6] This inhibition of XBP1 splicing prevents the formation of the active transcription factor XBP1s, thereby disrupting the downstream signaling cascade of the IRE1α branch of the UPR.[7][8]

Q2: I am observing poor solubility of this compound. What are the recommended solvents and concentrations?

This compound is known to have limited solubility in aqueous solutions. The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[4][9] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can negatively impact solubility.[10] For in vivo applications, specific formulations using a combination of solvents like DMSO, PEG300, Tween 80, and saline or corn oil have been reported.[10][11]

Q3: My this compound solution appears to have lost activity. How should I properly store and handle it?

This compound is unstable in solution and it is highly recommended to reconstitute it just prior to use.[9][12] Lyophilized this compound is stable for at least 24 months when stored at room temperature and desiccated.[4] Once dissolved in a solvent such as DMSO, the solution should be stored at -20°C and used within 3 months to prevent loss of potency.[4] For long-term storage of stock solutions, it is advisable to store them at -80°C for up to a year.[10][11] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[4]

Q4: I am not seeing the expected inhibition of the IRE1 pathway. What are some potential reasons?

Several factors could contribute to a lack of expected activity:

  • Compound Instability: As mentioned, this compound is unstable in solution. Ensure that your stock solution is fresh and has been stored correctly.[9][12]

  • Incorrect Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. A typical concentration used in cell culture to inhibit XBP1 splicing is 60 µM.[9][12]

  • Cellular Context: The cellular response to this compound can be cell-type specific. The level of basal ER stress and the dependence of the cells on the IRE1α pathway can influence the observed effect.

  • Experimental Controls: Ensure that appropriate positive and negative controls are included in your experiment. A positive control for ER stress induction (e.g., thapsigargin or tunicamycin) is crucial to confirm that the IRE1 pathway is activated.[6]

Q5: Are there any known off-target effects of this compound?

This compound is described as a specific inhibitor of the IRE1α endonuclease activity, with no reported effect on its kinase activity.[1][3][6] This specificity is a key feature of the compound. However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out and should be considered when interpreting results.

Troubleshooting Guides

Issue 1: Precipitate Formation in Cell Culture Media
  • Problem: A precipitate is observed after adding the this compound stock solution to the cell culture medium.

  • Cause: This is likely due to the poor aqueous solubility of this compound. The final concentration of the organic solvent (e.g., DMSO) in the media might be too low to keep the compound dissolved.

  • Solution:

    • Ensure the final DMSO concentration in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%).

    • When diluting the stock solution, add it to the media with vigorous vortexing or mixing to facilitate dispersion.

    • Consider a serial dilution approach, where the stock solution is first diluted in a small volume of media before being added to the final culture volume.

Issue 2: Inconsistent Results Between Experiments
  • Problem: Significant variability is observed in the experimental outcome when repeating an assay with this compound.

  • Cause: This could be due to the instability of the compound in solution.

  • Solution:

    • Always prepare a fresh dilution of this compound from a properly stored, frozen aliquot for each experiment.[9][12]

    • Avoid using a working solution that has been stored for an extended period, even at 4°C.

    • Ensure consistent timing of treatment across all experiments.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationReference
DMSO1 mg/ml[1]
DMSO30 mg/mL[4]
DMSO63 mg/mL[10]
DMSO100 mg/mL[9][13]
DMF2 mg/ml[1]
DMF:PBS (pH 7.2) (1:7)0.12 mg/ml[1]
WaterInsoluble[10]
EthanolInsoluble[10]

Table 2: Storage and Stability of this compound

FormStorage TemperatureStabilityReference
Lyophilized SolidRoom Temperature (desiccated)≥ 24 months[4]
Lyophilized Solid-20°C≥ 4 years[1]
In Solution (DMSO)-20°CUse within 3 months[4]
In Solution (Solvent)-20°C1 month[10][13]
In Solution (Solvent)-80°C1 year[11]

Experimental Protocols

Protocol 1: In Vitro Inhibition of XBP1 Splicing

  • Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere overnight.

  • Preparation of this compound: Prepare a fresh dilution of this compound from a DMSO stock solution in pre-warmed cell culture medium. A final concentration of 60 µM is commonly used.[1][12]

  • Induction of ER Stress (Optional but Recommended): To observe a robust effect, induce ER stress in your cells. This can be achieved by treating the cells with an agent like thapsigargin (e.g., 300 nM) or tunicamycin.[6]

  • Treatment: Add the this compound solution (with or without an ER stress inducer) to the cells. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 4-24 hours).

  • Analysis: Harvest the cells and analyze XBP1 mRNA splicing by RT-PCR. The unspliced and spliced forms of XBP1 can be distinguished by gel electrophoresis.[6] Alternatively, analyze the expression of downstream target proteins of the IRE1 pathway by Western blot.

Visualizations

STF_083010_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., Unfolded Proteins) IRE1a IRE1α ER_Stress->IRE1a Activates XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA Splices (Endonuclease Activity) XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_Protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_Protein Translation XBP1s_Protein_N XBP1s XBP1s_Protein->XBP1s_Protein_N Translocates STF_083010 This compound STF_083010->IRE1a Inhibits UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_Protein_N->UPR_Genes Induces Transcription

Caption: this compound inhibits the IRE1α signaling pathway.

Experimental_Workflow start Start: Cell Culture prepare_stock Prepare this compound Stock (e.g., in DMSO) start->prepare_stock induce_stress Induce ER Stress (e.g., Thapsigargin) start->induce_stress treat_cells Treat Cells with this compound and/or ER Stress Inducer prepare_stock->treat_cells induce_stress->treat_cells incubate Incubate for Defined Period treat_cells->incubate harvest Harvest Cells incubate->harvest analysis Analyze Endpoint (e.g., RT-PCR, Western Blot) harvest->analysis end End: Data Interpretation analysis->end

Caption: A typical experimental workflow for using this compound.

References

how to dissolve STF-083010 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: STF-083010

Welcome to the technical support center for this compound. This guide provides researchers, scientists, and drug development professionals with detailed information on the proper handling and use of this compound for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a specific inhibitor of the inositol-requiring enzyme 1α (IRE1α).[1][2][3] It selectively inhibits the endonuclease activity of IRE1α without affecting its kinase activity.[1][2][3] This action blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the unfolded protein response (UPR) pathway, which is often activated under endoplasmic reticulum (ER) stress.[4][5]

Q2: What are the common research applications of this compound?

A2: this compound is primarily used in cell biology and cancer research to study the role of the IRE1α-XBP1 pathway in various cellular processes. It has been shown to have cytostatic and cytotoxic activity against cancer cells, such as multiple myeloma and pancreatic cancer, and can induce apoptosis.[1][6][7]

Q3: What is the appearance and purity of this compound?

A3: this compound is typically a yellow powder with a purity of ≥98% as determined by HPLC.[4][8]

Q4: How should I store this compound powder and stock solutions?

A4:

  • Powder: Store the solid compound at -20°C for up to 3 years.[9]

  • Stock Solutions: Prepared stock solutions are unstable and should be reconstituted just prior to use.[4][5] If short-term storage is necessary, store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[9]

Dissolving this compound: Protocols and Troubleshooting

Proper dissolution of this compound is critical for obtaining reliable and reproducible experimental results. The compound is insoluble in water and ethanol.[6]

Recommended Solvents and Solubility

The most common solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). However, the reported solubility varies among suppliers. It is recommended to use fresh, high-quality DMSO as moisture can reduce solubility.[6]

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 40 - 100 mg/mL126.03 - 315.08 mMSonication or gentle warming may be required.[2][9] Use fresh DMSO.[6]
In Vivo Formulation 1 ≥ 3.25 mg/mL≥ 10.24 mM10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][2]
In Vivo Formulation 2 2.5 mg/mL7.88 mM10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.[9]
Experimental Protocols

Protocol 1: Preparing a High-Concentration Stock Solution in DMSO

  • Equilibrate the this compound vial to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL).

  • Vortex briefly to mix.

  • If the compound does not fully dissolve, sonicate the solution for a few minutes.[2][9] Gentle warming (e.g., 37°C) can also be applied.

  • Once a clear, yellow solution is obtained, it is ready for dilution into your experimental medium.[4][8]

Protocol 2: Preparing a Working Solution for In Vivo Experiments

For in vivo studies, a multi-component solvent system is often required.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 32.5 mg/mL).[1]

  • In a separate tube, add the required volume of the DMSO stock solution.

  • Add the other solvents sequentially, ensuring the solution is clear after each addition:

    • Add PEG300 and mix thoroughly.

    • Add Tween-80 and mix thoroughly.

    • Finally, add saline to reach the final volume.[1][2]

  • This final solution should be prepared fresh and used immediately.[6]

Troubleshooting Guide

Issue: this compound is not dissolving in DMSO.

Potential Cause Troubleshooting Step
Low-quality or old DMSO Use fresh, anhydrous, high-purity DMSO. Moisture in DMSO can significantly decrease solubility.[6]
Compound has precipitated out of solution Try sonicating the solution for 5-10 minutes.[9] Gentle warming (37°C) can also help.
Concentration is too high While high concentrations are reported, starting with a lower concentration (e.g., 40 mg/mL) may be easier to dissolve.[9]

Issue: Precipitate forms when diluting the DMSO stock solution into aqueous media.

Potential Cause Troubleshooting Step
Poor solubility in aqueous solutions This is expected as this compound is insoluble in water.[6] Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to minimize solvent toxicity and precipitation.
Interaction with media components Some components of cell culture media can cause compounds to precipitate. Prepare the final working solution just before adding it to the cells. Add the diluted compound dropwise while gently swirling the plate.

Issue: Inconsistent experimental results.

Potential Cause Troubleshooting Step
Degradation of this compound in solution This compound is noted to be unstable in solution.[4][5] Always prepare fresh solutions for each experiment. Avoid storing diluted working solutions.
Repeated freeze-thaw cycles Aliquot your high-concentration DMSO stock solution into single-use volumes to avoid repeated freezing and thawing, which can degrade the compound.[9]

Troubleshooting Workflow for Dissolving this compound

G cluster_start Start cluster_dissolution Dissolution in DMSO cluster_outcome Outcome start This compound Powder dissolve_dmso Add fresh, anhydrous DMSO start->dissolve_dmso check_dissolved Is the solution clear? dissolve_dmso->check_dissolved sonicate_warm Sonicate and/or gently warm check_dissolved->sonicate_warm No stock_ready Stock solution ready for use/storage check_dissolved->stock_ready Yes sonicate_warm->check_dissolved troubleshoot Troubleshoot further (e.g., lower concentration) sonicate_warm->troubleshoot If still not dissolved

Caption: A workflow diagram for dissolving this compound in DMSO.

Signaling Pathway of this compound Action

G cluster_er Endoplasmic Reticulum cluster_inhibition Inhibition cluster_downstream Downstream Events er_stress ER Stress ire1a IRE1α Activation er_stress->ire1a xbp1_splicing XBP1 mRNA Splicing ire1a->xbp1_splicing stf083010 This compound stf083010->xbp1_splicing spliced_xbp1 Spliced XBP1 (XBP1s) xbp1_splicing->spliced_xbp1 upr Unfolded Protein Response (UPR) spliced_xbp1->upr

Caption: The inhibitory effect of this compound on the IRE1α pathway.

References

Navigating the Challenges of STF-083010: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Topic: STF-083010's Instability in Solution and Best Practices for Reconstitution and Use

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of this compound, a potent and selective inhibitor of the IRE1α endonuclease. Due to its inherent instability in solution, adherence to specific protocols is critical for experimental success. This guide offers troubleshooting advice and detailed protocols to mitigate issues related to the compound's stability.

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound, providing direct answers and solutions.

Question Possible Cause(s) Recommended Solution(s)
Why is there precipitation in my this compound stock solution? 1. Improper Solvent : this compound has poor solubility in aqueous solutions and ethanol[1].2. Solvent Quality : The presence of moisture in DMSO can significantly reduce the solubility of this compound[1].3. Storage : Prolonged storage of the stock solution, even at low temperatures, can lead to degradation and precipitation. Stock solutions in DMSO are stable for up to 3 months at -20°C[2].1. Ensure you are using a high-purity, anhydrous DMSO for reconstitution[1].2. Prepare fresh stock solutions just prior to use whenever possible[3][4].3. If sonication is available, it may aid in dissolving the compound[5].
My experimental results are inconsistent or show a lack of compound activity. 1. Degradation of this compound : The compound is unstable in solution, and its activity can diminish over time, even with proper storage[3][4].2. Improper Dilution : Diluting the DMSO stock solution directly into aqueous media can cause the compound to precipitate out of solution.1. Always reconstitute this compound immediately before use [3][4].2. For cell-based assays, dilute the stock solution into your final culture medium at the last possible moment before adding it to the cells.3. For in vivo studies, use a formulation that enhances solubility and stability, such as a mix of DMSO, PEG300, Tween 80, and saline[5][6].
I observe cytotoxicity in my control cells treated with the vehicle. 1. High Concentration of DMSO : The final concentration of DMSO in your experimental setup may be too high, leading to solvent-induced toxicity.1. Calculate the final DMSO concentration in your working solution and ensure it is below the tolerance level for your specific cell line (typically <0.5%).2. If a high concentration of this compound is required, consider using a vehicle formulation that reduces the final DMSO concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO[1][3][7]. It is soluble in DMSO at concentrations ranging from 30 mg/mL to 100 mg/mL[2][3][7].

Q2: How should I store the powdered this compound?

A2: The lyophilized powder should be stored at room temperature and desiccated, where it is stable for up to 24 months[2]. Other sources suggest storing the powder at -20°C for up to 3 years[5].

Q3: How long is the this compound stock solution stable?

A3: Once reconstituted in DMSO, the stock solution should be stored at -20°C and used within 3 months to prevent loss of potency[2]. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes[2][5]. For optimal results, many suppliers emphasize preparing the solution fresh for each experiment[3][4].

Q4: What is the mechanism of action of this compound?

A4: this compound is a specific inhibitor of the endonuclease activity of inositol-requiring enzyme-1 (IRE1α)[1][6]. It blocks the IRE1α-mediated splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the unfolded protein response (UPR) signaling pathway[2][8]. Importantly, it does not affect the kinase activity of IRE1α[1][6].

Experimental Protocols

Reconstitution of this compound Stock Solution
  • Bring the vial of powdered this compound to room temperature before opening.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 30 mg/mL).

  • Vortex or sonicate the solution until the compound is completely dissolved. The solution should be clear and yellow[3][7].

  • If not for immediate use, aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to 3 months[2].

Preparation of Working Solution for Cell-Based Assays
  • Thaw a single-use aliquot of the this compound DMSO stock solution.

  • Just before treating the cells, dilute the stock solution to the final desired concentration directly in the cell culture medium.

  • Mix thoroughly by gentle pipetting or inversion.

  • Immediately add the working solution to your cell cultures.

Preparation of Working Solution for In Vivo Studies

Note: This is an example formulation and may require optimization for your specific animal model.

  • Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL)[1].

  • In a sterile tube, add 400 µL of PEG300.

  • Add 50 µL of the 20 mg/mL this compound DMSO stock solution to the PEG300 and mix until clear[1].

  • Add 50 µL of Tween 80 to the mixture and mix until clear[1].

  • Add 500 µL of sterile ddH2O or saline to bring the final volume to 1 mL[1].

  • The mixed solution should be used immediately for optimal results[1].

Visualizations

STF_083010_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use cluster_warning Critical Instability start This compound Powder reconstitute Reconstitute in Anhydrous DMSO start->reconstitute stock Stock Solution (e.g., 30 mg/mL) reconstitute->stock aliquot Aliquot stock->aliquot For Future Use dilute Dilute in Aqueous Medium stock->dilute For Immediate Use store Store at -20°C (Use within 3 months) aliquot->store store->dilute experiment Add to Experiment (e.g., Cell Culture) dilute->experiment warning Unstable in Solution! Reconstitute just prior to use.

Caption: Experimental workflow for handling this compound.

IRE1_Pathway cluster_er Endoplasmic Reticulum Lumen cluster_membrane ER Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus UP Unfolded Proteins IRE1 IRE1α UP->IRE1 Activates XBP1u XBP1u mRNA IRE1->XBP1u Splices (Endonuclease Activity) XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Active Transcription Factor) XBP1s->XBP1s_protein Translation UPR_genes UPR Target Genes XBP1s_protein->UPR_genes Induces Transcription STF This compound STF->IRE1 Inhibits Troubleshooting_Logic start Inconsistent Experimental Results? check_solution Was the this compound solution prepared fresh? start->check_solution yes_fresh Yes check_solution->yes_fresh no_fresh No check_solution->no_fresh check_precipitation Is there visible precipitation in the working solution? yes_fresh->check_precipitation prepare_fresh Action: Prepare a fresh solution of this compound immediately before the next experiment. no_fresh->prepare_fresh yes_precip Yes check_precipitation->yes_precip no_precip No check_precipitation->no_precip reconstitute_properly Action: Review reconstitution protocol. Use anhydrous DMSO and consider solubility-enhancing formulations for aqueous dilutions. yes_precip->reconstitute_properly other_factors Consider other experimental variables: - Cell line sensitivity - Dosing accuracy - Incubation time no_precip->other_factors

References

preventing STF-083010 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for STF-083010. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, such as precipitation in media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable small molecule inhibitor that specifically targets the endonuclease activity of inositol-requiring enzyme 1α (IRE1α).[1][2][3] IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the unfolded protein response (UPR).[4][5][6] this compound blocks the splicing of X-box binding protein 1 (XBP1) mRNA by IRE1α, without affecting its kinase activity.[1][3] This disruption of the IRE1α-XBP1 pathway can lead to cytotoxic effects in certain cancer cells.[1][7]

Q2: What are the key chemical properties of this compound?

A2: this compound is a salicylidene compound with the following properties:

  • Molecular Formula: C₁₅H₁₁NO₃S₂[1][8]

  • Molecular Weight: 317.38 g/mol [8]

  • Appearance: Yellow powder[8]

Q3: What are the recommended solvents and storage conditions for this compound?

A3: this compound is soluble in DMSO.[1][8] It is noted to be unstable in solution, and it is recommended to reconstitute it just prior to use.[7][8] For long-term storage, the powdered form should be stored at 2-8°C.[8] Stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months).[2][9]

Troubleshooting Guide: Preventing this compound Precipitation in Media

Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to troubleshooting and preventing this problem.

Diagram: Troubleshooting Logic for this compound Precipitation

A Precipitation Observed in Media B Check Stock Solution A->B C Review Dilution Protocol A->C D Evaluate Media Conditions A->D E Stock Solution Clear? B->E G Final Concentration Too High? C->G K Media Components Incompatible? D->K F Prepare Fresh Stock Solution E->F No E->G Yes F->B H Lower Final Concentration G->H Yes I Inadequate Mixing? G->I No M Problem Solved H->M J Improve Mixing Technique I->J Yes I->K No J->M L Test in Simpler Media K->L Yes K->M No L->M

Caption: Troubleshooting workflow for this compound precipitation.

Issue: Precipitate forms immediately or shortly after adding this compound to the cell culture medium.

Potential Cause Troubleshooting Steps Recommended Action
Poor Solubility in Aqueous Solutions This compound has low aqueous solubility. Direct dilution of a highly concentrated DMSO stock into media can cause it to crash out of solution.1. Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilutions in media or a suitable buffer (e.g., PBS).[1] 2. Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically ≤ 0.5%).
High Final Concentration of this compound The desired final concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.1. Determine the Optimal Concentration Range: Review literature for typical working concentrations in your cell type. Concentrations around 50-60 µM have been used in various studies.[1][3] 2. Perform a Solubility Test: Before treating your cells, test the solubility of your desired concentration of this compound in a small volume of your cell culture medium.
Improper Mixing Insufficient or slow mixing upon addition of the this compound stock solution can lead to localized high concentrations and precipitation.1. Add to Vortexing Media: Add the this compound stock solution dropwise to the media while gently vortexing or swirling the tube to ensure rapid and thorough mixing. 2. Pre-warm the Media: Ensure the media is at the appropriate temperature (e.g., 37°C) before adding the compound, as temperature can affect solubility.
Stock Solution Issues The this compound stock solution may have been improperly prepared or stored, leading to degradation or precipitation within the stock itself.1. Prepare Fresh Stock Solutions: Due to its instability in solution, it is highly recommended to prepare fresh stock solutions just prior to use.[8] 2. Ensure Complete Dissolution: When preparing the stock in DMSO, ensure the powder is completely dissolved. Gentle warming or sonication may be necessary.[9] 3. Use High-Quality, Anhydrous DMSO: Moisture in DMSO can reduce the solubility of compounds.[10]
Media Composition Components in complex media formulations (e.g., high concentrations of certain salts or proteins) could potentially interact with this compound and reduce its solubility.1. Test in a Simpler Medium: If precipitation persists, try dissolving this compound in a simpler medium, such as a basal medium without serum, to see if the issue is related to a specific component. 2. Serum Considerations: While not specifically documented for this compound, the protein content in serum can sometimes affect compound solubility. Consider if the serum batch has changed.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial.

    • Aseptically add the required volume of sterile DMSO to the vial to achieve a desired stock concentration (e.g., 10-100 mg/mL).[8][9]

    • Ensure complete dissolution by vortexing. If necessary, brief sonication or gentle warming can be applied.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for up to one month or -80°C for up to six months.[2]

Protocol 2: Treatment of Cells with this compound
  • Materials:

    • Prepared this compound stock solution

    • Pre-warmed complete cell culture medium

    • Cultured cells ready for treatment

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of stock solution needed to achieve the final desired concentration in your culture volume.

    • Recommended Dilution Method:

      • Pipette the required volume of complete media into a sterile tube.

      • While gently vortexing the media, add the calculated volume of this compound stock solution dropwise.

      • Ensure the solution is mixed well and remains clear.

    • Remove the existing media from your cells and replace it with the media containing this compound.

    • Return the cells to the incubator for the desired treatment duration. In various studies, incubation times of around 48 hours have been utilized.[11]

Signaling Pathway Diagram

Diagram: The IRE1α-XBP1 Signaling Pathway and Inhibition by this compound

cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1a IRE1α Unfolded Proteins->IRE1a Activates XBP1u XBP1u mRNA IRE1a->XBP1u Splices XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein sXBP1 Protein XBP1s->XBP1s_protein Translation STF083010 This compound STF083010->IRE1a Inhibits Endonuclease Activity UPR_Genes UPR Target Genes XBP1s_protein->UPR_Genes Activates Transcription

Caption: this compound inhibits IRE1α-mediated XBP1 splicing.

References

STF-083010 off-target effects in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for STF-083010. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using this IRE1α endonuclease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a specific inhibitor of the endonuclease activity of inositol-requiring enzyme 1α (IRE1α).[1][2] It functions by blocking the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the unfolded protein response (UPR).[2] Importantly, this compound does not inhibit the kinase activity of IRE1α.[2]

Q2: What are the known off-target effects of this compound?

While this compound is selective for the endonuclease domain of IRE1α over its kinase domain, its chemical structure contains a reactive salicylaldehyde moiety. This functional group can potentially react with other nucleophiles in the cell, such as primary amines on proteins, to form Schiff bases. This inherent reactivity could lead to off-target effects. While comprehensive profiling of off-target interactions is not extensively documented in publicly available literature, researchers should be aware of this possibility and include appropriate controls in their experiments.

Q3: How should I prepare and store this compound stock solutions?

This compound is known to be unstable in solution and should be reconstituted just prior to use.[3] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO).[1] Stock solutions can be stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided. For in vivo studies, the formulation may involve solvents like DMSO and polyethylene glycol (PEG).

Q4: I am not observing the expected inhibition of XBP1 splicing. What could be the issue?

Several factors could contribute to a lack of efficacy:

  • Compound Instability: As mentioned, this compound is unstable in solution. Ensure your stock solution is fresh and has been stored properly. Consider preparing a fresh stock for each experiment.

  • Insufficient Concentration: The effective concentration of this compound can vary between cell lines. Refer to the quantitative data tables below for reported effective concentrations and consider performing a dose-response experiment.

  • Cellular Context: The level of ER stress and the dependence of the cells on the IRE1α-XBP1 pathway can influence the observed effect. Ensure your experimental model is appropriate.

  • Assay Sensitivity: The method used to detect XBP1 splicing (e.g., RT-PCR, Western blot for XBP1s) may not be sensitive enough. Optimize your detection method.

Q5: I am observing unexpected cytotoxicity in my control cells. What could be the cause?

Unforeseen cytotoxicity could be due to:

  • Off-Target Effects: The reactive aldehyde in this compound could be reacting with other cellular components, leading to toxicity.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding the tolerance level of your cells (typically <0.1-0.5%).

  • Compound Degradation: Degradation products of this compound may have their own cytotoxic effects.

Troubleshooting Guides

Issue 1: Inconsistent results between experiments.
  • Problem: Significant variability in the inhibition of XBP1 splicing or cytotoxic effects across different experimental replicates.

  • Possible Causes & Solutions:

    • This compound Degradation: Prepare fresh dilutions of this compound from a recently prepared stock solution for each experiment. Avoid using old solutions.

    • Inconsistent Cell Conditions: Ensure cells are at a consistent passage number and confluency, as cellular responses to ER stress can vary with these parameters.

    • Variable ER Stress Induction: If using an ER stress inducer (e.g., tunicamycin, thapsigargin), ensure its concentration and incubation time are consistent.

Issue 2: High background in Western blots for UPR-related proteins.
  • Problem: Difficulty in detecting specific changes in protein levels due to high background signal.

  • Possible Causes & Solutions:

    • Antibody Specificity: Validate the specificity of your primary antibodies using positive and negative controls.

    • Blocking Conditions: Optimize blocking conditions by trying different blocking agents (e.g., 5% non-fat milk, 5% BSA in TBST) and increasing the blocking time.

    • Washing Steps: Increase the number and duration of washing steps after primary and secondary antibody incubations to reduce non-specific binding.

Quantitative Data

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayConcentrationEffectReference
RPMI 8226Multiple MyelomaXBP1 Splicing60 µMInhibition of thapsigargin-induced splicing[2]
MM.1S, MM.1RMultiple MyelomaCytotoxicityDose-dependentCytostatic and cytotoxic activityMedChemExpress
OVCAR3, SKOV3Ovarian CancerApoptosis50 µMIncreased apoptosis[3]
HCT116 p53-/-Colorectal CancerCell ViabilityNot Specified~20% reduction in viabilityMedChemExpress
Panc0403, Panc1005, BxPc3, MiaPaCa2Pancreatic CancerSynergy10 µM or 50 µMSynergistic activity with bortezomibMedChemExpress
MCF7-TAMRBreast CancerCell ViabilityNot SpecifiedRestored tamoxifen sensitivity[4]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosageAdministrationEffectReference
NSG MiceMultiple Myeloma Xenograft (RPMI 8226)30 mg/kgIntraperitonealSignificant inhibition of tumor growth[2]
Nude MiceBreast Cancer Xenograft (MCF7-TAMR)Not SpecifiedNot SpecifiedDelayed breast cancer progression (with tamoxifen)[4]

Experimental Protocols

Protocol 1: XBP1 mRNA Splicing Analysis by RT-PCR

This protocol is a general guideline for assessing the effect of this compound on XBP1 mRNA splicing.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Pre-treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

    • Induce ER stress by adding an appropriate agent (e.g., 300 nM thapsigargin or 2.5 µg/mL tunicamycin) for 4-6 hours.[2]

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Quantify RNA concentration and assess purity using a spectrophotometer.

  • Reverse Transcription (RT):

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • PCR Amplification:

    • Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will allow for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.

    • Human XBP1 Forward Primer: 5'-CCT TGT AGT TGA GAA CCA GG-3'

    • Human XBP1 Reverse Primer: 5'-GGG GCT TGG TAT ATA TGT GG-3'

    • Use a PCR program with an appropriate annealing temperature for the primers and an extension time suitable for the amplicon size.

  • Gel Electrophoresis:

    • Resolve the PCR products on a 2.5-3% agarose gel to separate the XBP1u and XBP1s amplicons, which differ by 26 base pairs.

    • Visualize the bands using a DNA stain (e.g., ethidium bromide or SYBR Safe). The lower band represents XBP1s and the upper band represents XBP1u.

Protocol 2: Western Blot Analysis of UPR Proteins

This protocol provides a general workflow for analyzing the protein levels of UPR markers.

  • Cell Lysis and Protein Quantification:

    • Treat cells as described in Protocol 1.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for your protein of interest (e.g., anti-XBP1s, anti-IRE1α, anti-phospho-IRE1α, anti-ATF4, anti-CHOP) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system or X-ray film.

    • Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH).

Visualizations

IRE1a_Signaling_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α (inactive) Unfolded Proteins->IRE1a_inactive ER Stress IRE1a_active IRE1α (active) Dimerized & Autophosphorylated IRE1a_inactive->IRE1a_active Activation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Endonuclease Activity XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Splicing XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_Genes Transcription Factor STF083010 This compound STF083010->IRE1a_active Inhibition

Caption: The IRE1α signaling pathway under ER stress and the inhibitory action of this compound.

Experimental_Workflow start Start: Seed Cells treatment Treat with this compound and/or ER Stress Inducer start->treatment harvest Harvest Cells treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_lysis Protein Lysis harvest->protein_lysis rt_pcr RT-PCR for XBP1 Splicing rna_extraction->rt_pcr analysis Data Analysis rt_pcr->analysis western_blot Western Blot for UPR Proteins protein_lysis->western_blot western_blot->analysis

Caption: A typical experimental workflow for studying the effects of this compound.

Troubleshooting_Tree issue Issue: No inhibition of XBP1 splicing q1 Is the this compound solution fresh? issue->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the concentration of this compound optimal? a1_yes->q2 sol1 Action: Prepare fresh this compound stock and working solutions. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the ER stress induction working? a2_yes->q3 sol2 Action: Perform a dose-response experiment to determine the optimal concentration. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the RT-PCR assay sensitive enough? a3_yes->q4 sol3 Action: Check the activity of the ER stress inducer and optimize its concentration and incubation time. a3_no->sol3 a4_no No q4->a4_no No end Consult further literature or technical support q4->end Yes sol4 Action: Optimize RT-PCR conditions (e.g., primer design, annealing temperature) or use a more sensitive method like qPCR. a4_no->sol4

Caption: A troubleshooting decision tree for experiments where this compound fails to inhibit XBP1 splicing.

References

determining the half-maximal inhibition of STF-083010

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the half-maximal inhibition of STF-083010, a specific inhibitor of IRE1α endonuclease activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the inositol-requiring enzyme 1α (IRE1α).[1][2] It specifically targets the endonuclease activity of IRE1α, preventing the splicing of X-box binding protein 1 (XBP1) mRNA.[3][4] This inhibition occurs without affecting the kinase activity of IRE1α.[1][3][4] The blockage of XBP1 splicing disrupts the unfolded protein response (UPR), an ER stress response pathway.

Q2: What is the primary application of this compound in research?

A2: this compound is primarily used to study the role of the IRE1α-XBP1 signaling pathway in various cellular processes and diseases. Due to its ability to induce apoptosis in cancer cells that are dependent on a functional UPR, it is investigated as a potential therapeutic agent, particularly in multiple myeloma and some breast cancers.[3][4][5][6]

Q3: How should this compound be stored and handled?

A3: this compound is a yellow powder and should be stored at 2-8°C. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[7] Solutions of this compound are unstable and should be freshly prepared before use. It is soluble in DMSO at a concentration of 100 mg/mL.

Q4: In which cell lines has this compound shown activity?

A4: this compound has demonstrated cytotoxic and cytostatic activity in a variety of cancer cell lines, including multiple myeloma (RPMI 8226, MM.1R, MM.1S), breast cancer (MCF7-TAMR), and pancreatic cancer cell lines (SU8686, Panc0403, MiaPaCa2).[1][6][7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in IC50 values between experiments Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding.
Instability of this compound in solution.Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Fluctuation in incubation time.Maintain a consistent incubation time with the compound across all experiments.
No significant inhibition observed at expected concentrations Inactive compound.Verify the purity and activity of the this compound lot. If possible, test its activity in a well-characterized sensitive cell line.
Cell line is resistant to IRE1α inhibition.Choose a cell line known to be sensitive to UPR inhibition. You can pre-screen cell lines for their dependence on the IRE1α pathway.
Insufficient induction of ER stress.The inhibitory effect of this compound is often more pronounced under conditions of ER stress. Consider co-treatment with an ER stress inducer like thapsigargin or tunicamycin to potentiate the effect.[4]
High background signal in the assay Assay interference from the compound.Run a control with this compound in the absence of cells to check for any intrinsic fluorescence or absorbance at the assay wavelength.
Contamination of cell culture.Regularly check cell cultures for any signs of contamination (e.g., changes in media color, turbidity, or microscopic examination).
Unexpected cell morphology changes Off-target effects of the compound at high concentrations.Use the lowest effective concentration of this compound. Include appropriate vehicle controls in your experiment.
Solvent (DMSO) toxicity.Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including controls.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental system and conditions. Below is a summary of reported values:

System Target Reported IC50 Reference
Cell-free in vitro assayHAC1 mRNA processing by Ire1α~25 µM[4][8]
Multiple Myeloma Cell Lines (e.g., RPMI 8226)Cell ViabilityDose-dependent cytotoxicity observed, specific IC50 values vary.[4]
Tamoxifen-Resistant Breast Cancer Cells (MCF7-TAMR)Cell Viability (in combination with tamoxifen)Significant sensitization to tamoxifen at concentrations around 10 µM.[6]

Experimental Protocols

Protocol: Determination of this compound IC50 using a Cell Viability Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line using a standard MTT or similar cell viability assay.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest (e.g., RPMI 8226)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α Monomer (Inactive) ER_Stress->IRE1a_inactive Dissociation of BiP BiP BiP IRE1a_dimer IRE1α Dimer (Activated) XBP1u_mRNA XBP1u mRNA IRE1a_dimer->XBP1u_mRNA Endonuclease Activity (Splicing) TRAF2 TRAF2 IRE1a_dimer->TRAF2 Recruitment IRE1a_inactive->IRE1a_dimer Dimerization & Autophosphorylation XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_Genes Transcriptional Upregulation STF_083010 This compound STF_083010->IRE1a_dimer Inhibition ASK1 ASK1 TRAF2->ASK1 JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: IRE1α signaling pathway and the inhibitory action of this compound.

IC50_Determination_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare Serial Dilutions of this compound overnight_incubation->prepare_dilutions treat_cells Treat Cells with this compound and Controls prepare_dilutions->treat_cells incubation_period Incubate for 48-72 hours treat_cells->incubation_period add_reagent Add Cell Viability Reagent (e.g., MTT) incubation_period->add_reagent measure_signal Measure Absorbance/Fluorescence add_reagent->measure_signal data_analysis Data Analysis: - Normalize to Control - Plot Dose-Response Curve measure_signal->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50

Caption: Experimental workflow for IC50 determination of this compound.

References

Technical Support Center: STF-083010 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and application of STF-083010 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a specific inhibitor of the endonuclease activity of Inositol-requiring enzyme-1α (IRE1α).[1] Under endoplasmic reticulum (ER) stress, IRE1α is activated and performs an unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This produces a potent transcription factor, XBP1s, which helps cells adapt to ER stress. This compound selectively blocks this splicing event without affecting the kinase activity of IRE1α, thereby inhibiting the IRE1α-XBP1 signaling pathway.[2][3] This mechanism is particularly effective against cancer cells, like multiple myeloma, that are highly dependent on this pathway for survival.[4]

STF_083010_MOA cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a IRE1α Activation (Endonuclease & Kinase) ER_Stress->IRE1a XBP1u XBP1u mRNA (Unspliced) XBP1s_mRNA XBP1s mRNA (Spliced) IRE1a->XBP1s_mRNA Splicing XBP1s_Protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_Protein Translation UPR_Genes UPR Gene Expression XBP1s_Protein->UPR_Genes Cell_Survival Adaptive Response (Cell Survival) UPR_Genes->Cell_Survival STF This compound STF->IRE1a Inhibits Endonuclease Activity Troubleshooting_Flow Start Suboptimal In Vivo Results Efficacy Issue: Lack of Efficacy Start->Efficacy Toxicity Issue: Unexpected Toxicity Start->Toxicity Check_Formulation Check_Formulation Efficacy->Check_Formulation Assess_Vehicle Assess_Vehicle Toxicity->Assess_Vehicle Check_Dose 2. Review Dosage & Schedule - Is the dose sufficient for the model? - Consider dose escalation. - Is administration frequency optimal? Check_Target 3. Confirm Target Engagement - Assess XBP1 splicing in tissue. - Is the pathway inhibited? Check_Dose->Check_Target Check_Formulation->Check_Dose Reduce_Dose 2. Reduce Dosage - Lower the mg/kg dose. - Observe for improved health. Monitor_Health 3. Monitor Animal Health - Check body weight, activity, posture. - Follow IACUC guidelines. Reduce_Dose->Monitor_Health Assess_Vehicle->Reduce_Dose Workflow Start 1. Experimental Design - Select Animal Model - Define Groups Prep 2. Drug Formulation - Prepare this compound Fresh - Prepare Vehicle Control Start->Prep Dose 3. Administration - Intraperitoneal Injection - Adhere to Schedule Prep->Dose Monitor 4. In-Life Monitoring - Tumor Volume - Body Weight - Clinical Signs Dose->Monitor End 5. Endpoint Analysis - Euthanasia & Necropsy - Tissue Collection Monitor->End Analyze 6. Downstream Assays - Confirm Target Engagement (RT-PCR) - Histology, etc. End->Analyze

References

STF-083010 high IC50 and poor solubility in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the IRE1α inhibitor, STF-083010. The information addresses common challenges such as its relatively high IC50 and poor in vivo solubility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a specific inhibitor of the endonuclease activity of inositol-requiring enzyme-1α (IRE1α).[1][2] It blocks the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the unfolded protein response (UPR), without affecting the kinase activity of IRE1α.[3] Under prolonged endoplasmic reticulum (ER) stress, this inhibition can lead to apoptosis in cancer cells.[4][5]

Q2: Why does this compound exhibit a high IC50 in some cell lines?

A2: The half-maximal inhibitory concentration (IC50) of this compound can appear high in certain cell lines due to several factors:

  • Cellular Context: The dependence of a particular cancer cell line on the IRE1α-XBP1 pathway for survival varies. Cells that are not highly dependent on this pathway will naturally exhibit a higher IC50.

  • Dose and Time Dependence: The cytotoxic effects of this compound are both dose- and time-dependent.[3][6] Shorter incubation times may not be sufficient to induce significant cell death, leading to a higher calculated IC50.

  • Compound Stability: this compound is noted to be unstable in solution; it is recommended to reconstitute it just prior to use.[7][8] Degradation of the compound during the experiment can lead to an artificially high IC50.

  • Assay Method: The specific viability or proliferation assay used can influence the IC50 value. It is crucial to use an appropriate assay and controls.

Q3: What is the solubility of this compound?

A3: this compound is a hydrophobic compound with poor aqueous solubility.[9] Its solubility in common solvents is summarized in the table below. It is important to note that moisture-absorbing DMSO can reduce its solubility, so fresh DMSO should be used.[10]

Troubleshooting Guides

Issue 1: High IC50 or Lack of In Vitro Efficacy
Possible Cause Troubleshooting Step
Low dependence of the cell line on the IRE1α pathway. Confirm that your cell line of interest relies on the IRE1α-XBP1 pathway for survival. This can be done by assessing the baseline level of XBP1 splicing or by observing the induction of ER stress markers.
Insufficient incubation time. The cytotoxic effects of this compound are time-dependent.[3][6] Extend the incubation time (e.g., 48-72 hours) to allow for the induction of apoptosis.
Compound degradation. This compound is unstable in solution.[7][8] Prepare fresh stock solutions in high-quality, anhydrous DMSO for each experiment and use them immediately. Store the powder as recommended by the supplier.
Suboptimal compound concentration. Perform a dose-response experiment with a wide range of concentrations (e.g., 10-100 µM) to determine the optimal working concentration for your specific cell line and experimental conditions.
Inappropriate assay. Ensure that the chosen cell viability assay (e.g., MTT, CellTiter-Glo) is suitable for your cell line and that the reading is not affected by the compound itself.
Issue 2: Poor In Vivo Solubility and Bioavailability
Possible Cause Troubleshooting Step
Precipitation of the compound upon injection. The use of a simple solvent system may lead to precipitation of the hydrophobic compound in the aqueous environment of the body. Utilize a co-solvent system or a lipid-based formulation to improve solubility and prevent precipitation.
Inadequate formulation for the route of administration. The choice of vehicle is critical for in vivo studies. The formulation needs to be optimized for the specific route of administration (e.g., intraperitoneal, oral).
Low drug exposure at the target site. Poor bioavailability can result from low solubility and absorption. Consider formulation strategies that enhance dissolution rate and absorption, such as particle size reduction or the use of absorption enhancers.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventConcentrationReference
DMSO~63-100 mg/mL (~198.5-315 mM)[10]
DMSO40 mg/mL (126.03 mM)[6]
DMSO1 mg/mL[9]
DMF2 mg/mL[9]
DMF:PBS (pH 7.2) (1:7)0.12 mg/mL[9]
Table 2: Reported In Vitro Concentrations and IC50 Values of this compound
Cell LineConcentration/IC50NotesReference
RPMI 8226 (Multiple Myeloma)60 µMUsed to demonstrate inhibition of XBP1 splicing.[3]
MM.1S, MM.1R (Multiple Myeloma)30-60 µMShowed cytostatic and cytotoxic activity.[3]
Pancreatic Cancer Cell Lines (MiaPaCa2, Panc0403, SU8686)~50 µMInhibited XBP1 splicing.[10]
HCT116 p53-/- (Colon Cancer)50 µMSuppressed cell growth.[2]
Ovarian Cancer Cells (SKOV3, OVCAR3)10-100 µMDecreased cell viability and proliferation.[4]
MCF7-TAMR (Tamoxifen-Resistant Breast Cancer)Not specifiedRestored tamoxifen sensitivity.[11]

Experimental Protocols

Protocol 1: In Vitro XBP1 Splicing Assay
  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the experiment.

  • ER Stress Induction: Induce ER stress using an agent such as thapsigargin (e.g., 300 nM) or tunicamycin.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 60 µM) or vehicle control (DMSO) for the specified time (e.g., 4-24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol).

  • RT-PCR: Perform reverse transcription polymerase chain reaction (RT-PCR) using primers that flank the intron in the XBP1 mRNA. The spliced and unspliced forms will produce different-sized PCR products.

  • Gel Electrophoresis: Visualize the PCR products on an agarose gel. The relative intensity of the bands corresponding to the spliced and unspliced XBP1 can be quantified.

Protocol 2: General Strategy for Improving In Vivo Solubility

This protocol provides a general workflow for developing a suitable formulation for a poorly soluble compound like this compound.

  • Solubility Screening:

    • Assess the solubility of this compound in a panel of pharmaceutically acceptable solvents and co-solvents (e.g., DMSO, PEG300, PEG400, propylene glycol, ethanol, Tween 80, Cremophor EL).

  • Formulation Development:

    • Co-solvent Systems: Prepare various combinations of the solvents in which the compound shows good solubility. A common starting point is a mixture of DMSO, PEG300, and Tween 80 in saline or water. For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2]

    • Lipid-Based Formulations: For oral administration, consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), which can improve solubility and absorption.

    • Nanosuspensions: Particle size reduction to the nanoscale can significantly increase the dissolution rate.[12] This can be achieved through techniques like milling or high-pressure homogenization.

  • Formulation Characterization:

    • Visually inspect the formulation for any precipitation or phase separation upon preparation and after dilution with an aqueous medium.

    • If possible, measure the particle size distribution for nanosuspensions.

  • In Vivo Administration:

    • Administer the formulation to the animals via the desired route (e.g., intraperitoneal injection, oral gavage).

    • It is crucial to use the prepared solution immediately, especially for formulations containing DMSO.[10]

Visualizations

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP binds IRE1a_inactive IRE1α (inactive) BiP->IRE1a_inactive dissociates from IRE1a_active IRE1α (active) (Dimerized & Autophosphorylated) IRE1a_inactive->IRE1a_active activates XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices Apoptosis Apoptosis IRE1a_active->Apoptosis prolonged stress leads to XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_Genes activates transcription of STF_083010 This compound STF_083010->IRE1a_active inhibits endonuclease activity UPR_Genes->IRE1a_active restores ER homeostasis

Caption: IRE1α Signaling Pathway and the Action of this compound.

Troubleshooting_Workflow cluster_InVitro In Vitro Troubleshooting cluster_InVivo In Vivo Troubleshooting Start Experiment Start: High IC50 or Poor In Vivo Efficacy Check_InVitro In Vitro Issue? Start->Check_InVitro Check_InVivo In Vivo Issue? Start->Check_InVivo Check_Cell_Line Is cell line dependent on IRE1α? Check_InVitro->Check_Cell_Line Yes Improve_Formulation Optimize Formulation Check_InVivo->Improve_Formulation Yes Extend_Time Extend incubation time (48-72h) Check_Cell_Line->Extend_Time Fresh_Compound Use freshly prepared this compound Extend_Time->Fresh_Compound Dose_Response Perform dose-response curve Fresh_Compound->Dose_Response Resolve Issue Resolved Dose_Response->Resolve Co_Solvent Use co-solvent system (e.g., DMSO, PEG300, Tween 80) Improve_Formulation->Co_Solvent Lipid_Formulation Consider lipid-based formulation (oral) Improve_Formulation->Lipid_Formulation Nano Consider nanosuspension Improve_Formulation->Nano Co_Solvent->Resolve Lipid_Formulation->Resolve Nano->Resolve

Caption: Troubleshooting workflow for this compound experiments.

References

impact of moisture-absorbing DMSO on STF-083010 solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of STF-083010, with a focus on the impact of dimethyl sulfoxide (DMSO) quality.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions.

Problem: Precipitate observed in this compound DMSO stock solution.

  • Question: I dissolved this compound in DMSO, but a precipitate formed either immediately or after a short period. What is the cause and how can I fix it?

  • Answer: The most common cause of this compound precipitation from a DMSO solution is the presence of water. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[1][2][3]. This absorbed water significantly reduces the solubility of this compound[4][5]. Precipitation can also occur during freeze-thaw cycles[6][7].

Immediate Troubleshooting Steps:

  • Use Fresh, Anhydrous DMSO: Discard the problematic solution and prepare a new one using a fresh, unopened bottle of anhydrous or high-purity DMSO[4][5].

  • Gentle Warming/Sonication: If using fresh DMSO and precipitation still occurs, gentle warming (to 37°C) or brief sonication may help in solubilizing the compound. However, this may be a temporary solution if the root cause is water contamination.

  • Verify Concentration: Cross-reference the intended concentration of your solution with the reported solubility data. It is possible the intended concentration exceeds the solubility limit, even in anhydrous DMSO.

Preventative Measures:

  • Proper DMSO Storage: Always store DMSO in its original container, tightly sealed, in a cool, dry, and well-ventilated place to minimize water absorption[2][8]. Storing under an inert gas like argon or nitrogen is also a good practice[2].

  • Use Small Aliquots: For frequent use, consider aliquoting a larger bottle of DMSO into smaller, single-use vials to prevent repeated exposure of the main stock to moist air.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can promote precipitation[6][7]. If possible, store solutions in volumes appropriate for single experiments.

Data Presentation: this compound Solubility

The reported solubility of this compound in DMSO varies across different suppliers. It is critical to note that these values are typically determined using high-purity, anhydrous DMSO.

SupplierReported Solubility in DMSOMolar Concentration (mM)Reference
Selleck Chemicals63 mg/mL198.5[4]
Sigma-Aldrich100 mg/mL315.08[9]
MedchemExpress100 mg/mL315.08[5]
TargetMol40 mg/mL126.03[10]
Cayman Chemical1 mg/mL3.15[11]

Note: The significant variation in reported solubility highlights the sensitivity of this compound to experimental conditions, including the purity and water content of the DMSO used.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound insoluble in water or ethanol? A1: this compound is reported to be insoluble in water and ethanol[4]. It is a hydrophobic molecule, and DMSO is the recommended solvent for creating stock solutions for in vitro experiments[4][5][9].

Q2: What is the visual appearance of a properly dissolved this compound solution? A2: A properly dissolved solution of this compound in DMSO should be a clear, yellow solution[9]. The presence of any solid particles or cloudiness indicates a solubility issue.

Q3: How does water in DMSO affect this compound solubility? A3: The presence of even small amounts of water in DMSO can significantly lower its solvating power for hydrophobic compounds like this compound, leading to precipitation[6]. Multiple suppliers explicitly warn that moisture-absorbing DMSO reduces the solubility of this specific compound[4][5].

Q4: What is the best way to store DMSO in the lab to prevent water absorption? A4: Store DMSO in its original, tightly-capped container in a cool, dry, and well-ventilated area away from heat or ignition sources[1][2][12]. To maintain anhydrous conditions for sensitive compounds, it is best practice to use a fresh bottle or prepare single-use aliquots.

Q5: Can I use a DMSO stock solution of this compound that has been stored for a long time? A5: For optimal results, it is recommended to use freshly prepared solutions. If you must use a stored solution, ensure it has been stored properly at -20°C or -80°C in a tightly sealed container[5][10]. Before use, bring the solution to room temperature and visually inspect for any signs of precipitation. If precipitate is present, the concentration is no longer accurate and a new solution should be prepared.

Experimental Protocols

Protocol for Determining Equilibrium Solubility of this compound in DMSO

This protocol is adapted from standard methods for determining the equilibrium solubility of an active pharmaceutical ingredient (API)[13].

  • Preparation:

    • Use a calibrated analytical balance to weigh an excess amount of this compound powder (e.g., 110 mg) and place it into a clear glass vial. The excess solid is necessary to ensure a saturated solution is achieved.

    • Add a precise volume of fresh, anhydrous DMSO (e.g., 1.0 mL) to the vial.

  • Equilibration:

    • Tightly seal the vial to prevent atmospheric moisture absorption.

    • Place the vial on an orbital shaker or use a magnetic stirrer.

    • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (a preliminary experiment might be needed, but 24-48 hours is typical).

  • Sample Collection and Separation:

    • After equilibration, stop the mixing and allow the undissolved solid to settle.

    • Carefully collect an aliquot of the supernatant (the clear liquid portion).

    • Immediately separate the dissolved this compound from any undissolved solid. This can be done by either:

      • Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

      • Filtration: Filter the aliquot using a syringe filter suitable for DMSO (e.g., a 0.22 µm PTFE filter).

  • Quantification:

    • Immediately after separation, dilute the clear supernatant with an appropriate solvent (e.g., more DMSO or a mobile phase solvent) to a concentration within the linear range of your analytical method to prevent precipitation[13].

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Back-calculate the original concentration in the undiluted supernatant to determine the solubility.

Visualizations

cluster_0 The Problem: Reduced this compound Solubility A Hygroscopic Nature of DMSO B DMSO exposed to ambient air A->B Property C Water absorption from atmosphere B->C Leads to D Water content in DMSO increases C->D E Reduced solvating power for this compound D->E Causes F This compound Precipitation E->F Results in G Inaccurate Solution Concentration F->G Leads to

Caption: Logical workflow illustrating how the hygroscopic nature of DMSO leads to this compound precipitation.

cluster_1 Solubility Assessment Workflow start 1. Add excess this compound to fresh Anhydrous DMSO equilibrate 2. Equilibrate at constant temp (e.g., 24-48h with shaking) start->equilibrate separate 3. Separate solid from supernatant (Centrifuge or Filter) equilibrate->separate quantify 4. Dilute supernatant and quantify concentration via HPLC separate->quantify end Result: Determine Equilibrium Solubility quantify->end

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

cluster_2 This compound Mechanism of Action ER_Stress Endoplasmic Reticulum (ER) Stress (Accumulation of unfolded proteins) IRE1 IRE1α Activation (Dimerization & Autophosphorylation) ER_Stress->IRE1 Kinase Kinase Activity IRE1->Kinase activates RNase RNase (Endonuclease) Activity IRE1->RNase activates XBP1s_mRNA XBP1s mRNA (spliced) RNase->XBP1s_mRNA splices XBP1u XBP1u mRNA (unspliced) XBP1u->RNase XBP1s_Protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_Protein translates to UPR_Genes UPR Gene Expression (ER Chaperones, etc.) XBP1s_Protein->UPR_Genes upregulates STF This compound STF->RNase Inhibits

Caption: Signaling pathway showing this compound as a specific inhibitor of IRE1α endonuclease activity.

References

length of STF-083010 treatment for desired effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for STF-083010. This guide provides detailed information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals using this specific IRE1α endonuclease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the endonuclease activity of Inositol-requiring enzyme 1α (IRE1α).[1] IRE1α is a key sensor and transducer of the Unfolded Protein Response (UPR) during Endoplasmic Reticulum (ER) stress.[2][3] this compound specifically blocks the IRE1α RNase domain, which prevents the splicing of X-box binding protein 1 (XBP1) mRNA.[2][4][5][6] Importantly, it does not affect the kinase activity of IRE1α.[1][4][5][7][8] This targeted inhibition disrupts the adaptive capabilities of the UPR, leading to cytotoxic and apoptotic effects in cells highly dependent on this pathway, such as various cancer cells.[4][5][9]

Q2: What is the recommended concentration range for in vitro experiments?

A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically through dose-response experiments. However, published studies provide a general range. For many cancer cell lines, including multiple myeloma, pancreatic, and ovarian cancer, concentrations between 10 µM and 60 µM are commonly used to achieve significant inhibition of XBP1 splicing and induce cytotoxicity.[7][9][10] The half-maximal inhibitory concentration (IC50) for IRE1α RNase activity in cell-free assays is approximately 25 µM.[4][11]

Q3: What is a typical treatment duration to observe an effect?

A3: The necessary treatment duration depends on the specific biological question and endpoint being measured. Effects on XBP1 mRNA splicing can be detected in as little as a few hours.[1] For assessing downstream effects like apoptosis or changes in cell viability and proliferation, longer incubation times of 18 to 72 hours are common.[7][9][12] As this compound's effects are time-dependent, it is recommended to perform a time-course experiment to determine the optimal duration for your model system.[4][12]

Q4: Do I need to induce ER stress to see the effect of this compound?

A4: To observe the direct inhibitory effect on XBP1 splicing, it is often necessary to first induce ER stress using agents like thapsigargin or tunicamycin.[4][5][6] This activates IRE1α, making the splicing of XBP1 detectable and its inhibition by this compound measurable. However, many cancer cells exhibit high basal levels of ER stress, and in these models, this compound can show cytotoxic activity as a single agent without external inducers.[4][11]

Q5: How should I prepare and store this compound?

A5: this compound is a yellow powder soluble in DMSO.[13] For in vitro use, prepare a concentrated stock solution in fresh, high-quality DMSO (e.g., 10-50 mM). It is critical to note that this compound is unstable in solution.[10] Therefore, it is strongly recommended to reconstitute the compound just prior to use and avoid repeated freeze-thaw cycles.[10] For long-term storage, the powder should be kept at 2-8°C or -20°C as recommended by the supplier, protected from light.[5][13]

Quantitative Data Summary

The effective concentration and duration of this compound treatment vary across different experimental systems. The tables below summarize conditions reported in the literature.

Table 1: In Vitro this compound Treatment Parameters

Cell Line PanelConcentration RangeTreatment DurationObserved EffectReference
Ovarian Cancer (OVCAR3, SKOV3)10 - 100 µM18 hoursDecreased cell viability and proliferation; induced apoptosis.[9][9]
Multiple Myeloma (RPMI 8226, MM.1S, MM.1R)30 - 60 µM24 - 72 hoursInhibition of XBP1 splicing; dose- and time-dependent cytotoxicity.[4][11][4][11]
Pancreatic Cancer (MiaPaCa2, Panc0403, etc.)~50 µM48 hoursInhibition of cell growth; synergy with bortezomib.[1][7][1][7]
Human Endometrial Carcinoma (HEC-1-A)Not specified12 hoursDetermination of mRNA levels.[1][1]

Table 2: In Vivo this compound Treatment Parameters

Animal ModelDosage & AdministrationTreatment ScheduleObserved EffectReference
Multiple Myeloma Xenograft (NSG Mice)30 mg/kg, Intraperitoneal (i.p.)Once weekly for 2 weeksSignificant inhibition of tumor growth.[4][7][8][4][7][8]
XBP1-luc Transgenic Mice60 mg/kg, Intraperitoneal (i.p.)Single doseBlocked bortezomib-induced XBP1 activity after 24 hours.[4][10][4][10]
Acute Renal Failure (Rats)Not specifiedPre-treatmentAmeliorated kidney damage and suppressed ER stress.[3][3]

Experimental Protocols & Workflows

Protocol: In Vitro XBP1 Splicing Assay

This protocol details a standard method to assess the efficacy of this compound in inhibiting IRE1α-mediated XBP1 mRNA splicing in cultured cells.

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) overnight to allow for attachment.

  • Preparation of Compounds:

    • Prepare a fresh stock solution of this compound in DMSO.

    • Prepare a stock solution of an ER stress inducer (e.g., 1 mM Thapsigargin) in DMSO.

    • Serially dilute this compound in culture medium to achieve the desired final concentrations (e.g., 10 µM, 30 µM, 60 µM).

  • Pre-treatment with this compound:

    • Aspirate the old medium from the cells.

    • Add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

    • Incubate for 1-2 hours.

  • Induction of ER Stress:

    • To the appropriate wells, add the ER stress inducer (e.g., Thapsigargin to a final concentration of 300 nM).[4][11] Maintain a set of control wells (vehicle only, this compound only, and inducer only).

    • Incubate for an additional 4-6 hours.

  • RNA Extraction:

    • Wash the cells with PBS.

    • Lyse the cells and extract total RNA using a standard kit (e.g., TRIzol or a column-based method) according to the manufacturer's instructions.

  • RT-PCR:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform PCR using primers that flank the intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.

  • Analysis:

    • Visualize the PCR products on a 2-3% agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced form will be a smaller band.

    • Successful inhibition by this compound will be indicated by a reduction in the intensity of the spliced XBP1 band in the presence of the ER stress inducer.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells 1. Seed Cells in 6-well Plates prep_compounds 2. Prepare Fresh this compound & Thapsigargin Solutions pretreat 3. Pre-treat with this compound (1-2 hours) prep_compounds->pretreat induce_stress 4. Induce ER Stress (e.g., Thapsigargin, 4-6 hours) pretreat->induce_stress extract_rna 5. Extract Total RNA induce_stress->extract_rna rt_pcr 6. Perform RT-PCR for XBP1 extract_rna->rt_pcr gel 7. Analyze on Agarose Gel rt_pcr->gel STF_Mechanism cluster_ER Endoplasmic Reticulum Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins IRE1a IRE1α Unfolded Proteins->IRE1a Activates XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA Splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_Protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_Protein Translation UPR_Genes UPR Gene Expression (Survival) XBP1s_Protein->UPR_Genes Upregulates STF This compound STF->IRE1a Inhibits RNase Activity Troubleshooting Start Problem: No inhibition of XBP1 splicing Check_Compound Was this compound solution prepared fresh? Start->Check_Compound Check_Stress Is ER stress induction (e.g., Thapsigargin) working in controls? Check_Compound->Check_Stress Yes Solution_Compound Solution: Prepare fresh this compound from powder for each use. Check_Compound->Solution_Compound No Check_Time Have you performed a time-course experiment? Check_Stress->Check_Time Yes Solution_Stress Solution: Validate inducer activity. Optimize concentration and duration. Check_Stress->Solution_Stress No Solution_Time Solution: Analyze splicing at multiple time points (e.g., 2, 4, 8h). Check_Time->Solution_Time No Consider_Model Consider alternative cell model or pathway analysis. Check_Time->Consider_Model Yes

References

Technical Support Center: STF-083010 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using STF-083010, a specific inhibitor of the IRE1α endonuclease activity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing any effect of this compound in my cell line. What could be the reason?

A1: Several factors could contribute to a lack of response to this compound. Consider the following troubleshooting steps:

  • IRE1α Pathway Activation: The IRE1α-XBP1 pathway may not be basally active or may not play a critical role in the survival of your specific cell line. It is essential to include a positive control to induce endoplasmic reticulum (ER) stress and activate the pathway. Co-treatment with an ER stress inducer like tunicamycin or thapsigargin alongside this compound will validate the inhibitor's efficacy in your system.[1]

  • Compound Integrity and Activity: this compound can be unstable in solution.[2] It is recommended to prepare fresh stock solutions in DMSO and use them immediately.[2][3] To confirm the activity of your this compound stock, you can perform an XBP1 splicing assay on a sensitive cell line known to have an active IRE1α pathway.

  • Concentration and Treatment Duration: The effective concentration of this compound can vary between cell lines.[1][4] Perform a dose-response experiment to determine the optimal concentration for your model. Similarly, the duration of treatment may need to be optimized.

Q2: How can I confirm that this compound is specifically inhibiting the IRE1α endonuclease activity in my experiment?

A2: To verify the specific mechanism of action of this compound, the following control experiments are recommended:

  • Direct Assessment of XBP1 Splicing: The most direct method is to measure the level of spliced XBP1 (sXBP1) mRNA. Inhibition of IRE1α endonuclease activity by this compound should lead to a decrease in sXBP1 mRNA levels, even in the presence of an ER stress inducer.[1] This can be assessed by RT-PCR followed by gel electrophoresis or by quantitative real-time PCR (qRT-PCR).[5][6][7][8][9]

  • Assessment of Downstream Targets of XBP1s: Analyze the expression of genes known to be upregulated by the active XBP1s transcription factor. A decrease in the expression of these target genes upon this compound treatment would further confirm its inhibitory effect.

  • Evaluation of IRE1α Kinase Activity: this compound is reported to specifically inhibit the endonuclease activity without affecting the kinase activity of IRE1α.[1][3][4] You can assess the phosphorylation status of IRE1α to confirm this. Western blotting for phosphorylated IRE1α (p-IRE1α) should show no significant change with this compound treatment, even under ER stress conditions.[1]

  • Analysis of Other UPR Branches: To ensure specificity, examine the activation of the other two branches of the Unfolded Protein Response (UPR): the PERK and ATF6 pathways. Treatment with this compound should not directly inhibit the activation of these pathways. For instance, you can measure the phosphorylation of PERK and eIF2α (downstream of PERK) or the cleavage of ATF6.[10][11][12][13]

Q3: I am observing significant cytotoxicity with this compound treatment that seems independent of IRE1α inhibition. How can I investigate this?

A3: While this compound has shown selective cytotoxicity in cancer cells, it's crucial to distinguish between on-target and off-target toxic effects.[1][4]

  • Dose-Response Analysis: Perform a comprehensive dose-response curve to determine the IC50 value in your cell line. High concentrations may lead to off-target effects.

  • Apoptosis Assays: To understand the nature of the cell death, perform apoptosis assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or western blot analysis for cleaved caspases (e.g., Caspase-3, Caspase-12) and Bcl-2 family proteins.[14]

  • Rescue Experiments: If the observed cytotoxicity is due to the inhibition of the IRE1α-XBP1 pathway, it might be possible to partially rescue the phenotype by overexpressing the spliced form of XBP1 (XBP1s).

  • Control Compound: If available, use an inactive structural analog of this compound as a negative control to determine if the observed effects are due to the specific chemical structure of this compound.

Experimental Protocols

Protocol 1: XBP1 mRNA Splicing Assay by RT-PCR

This protocol allows for the qualitative assessment of IRE1α endonuclease activity by detecting the splicing of XBP1 mRNA.

1. Cell Treatment and RNA Extraction:

  • Plate cells at an appropriate density and allow them to adhere overnight.
  • Treat cells with vehicle control (e.g., DMSO), this compound at the desired concentration, an ER stress inducer (e.g., 1 µg/mL Tunicamycin or 300 nM Thapsigargin), and a combination of the ER stress inducer and this compound.[1] A typical treatment time is 4-8 hours.
  • Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a commercial kit).[6]

2. cDNA Synthesis:

  • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[6]

3. PCR Amplification:

  • Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.[7]
  • Human XBP1 Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'
  • Human XBP1 Reverse: 5'-GGGGCTTGGTATATATGTGG-3'
  • Use a standard PCR program with an appropriate annealing temperature for the primers.

4. Gel Electrophoresis:

  • Resolve the PCR products on a 2.5-3% agarose gel.[8]
  • The unspliced XBP1 (uXBP1) will appear as a larger band, while the spliced XBP1 (sXBP1) will be a smaller band (26 bp difference).[9]

5. Data Analysis:

  • Visualize the bands under UV light. A decrease in the intensity of the sXBP1 band in the presence of this compound, even with an ER stress inducer, indicates inhibition of IRE1α endonuclease activity.

Protocol 2: Western Blot for UPR Pathway Markers

This protocol assesses the specificity of this compound by examining key proteins in the three UPR branches.

1. Cell Lysis and Protein Quantification:

  • Treat cells as described in Protocol 1, with treatment times typically ranging from 8 to 24 hours.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Quantify the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Western Blotting:

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
  • IRE1α Pathway: Phospho-IRE1α, Total IRE1α, XBP1s
  • PERK Pathway: Phospho-PERK, Total PERK, Phospho-eIF2α, Total eIF2α, ATF4, CHOP[10][12]
  • Loading Control: GAPDH, β-Actin, or Tubulin
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

3. Data Analysis:

  • Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control. Compare the levels of phosphorylated and total proteins to assess pathway activation.

Quantitative Data Summary

Table 1: Expected Outcomes of Control Experiments for this compound

Experimental ConditionXBP1 Splicing (sXBP1/uXBP1 ratio)p-IRE1α Levelp-PERK LevelApoptosis Rate
Vehicle ControlBaselineBaselineBaselineBaseline
This compoundNo significant change or slight decreaseNo significant changeNo significant changeCell line dependent
ER Stress Inducer (e.g., Tunicamycin)IncreasedIncreasedIncreasedIncreased
This compound + ER Stress InducerDecreased (compared to inducer alone)No significant change (compared to inducer alone)No significant change (compared to inducer alone)Potentially increased

Visualizations

STF_083010_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Lumen cluster_membrane ER Membrane cluster_cytosol Cytosol Unfolded Proteins Unfolded Proteins IRE1a IRE1α Unfolded Proteins->IRE1a Activates XBP1u XBP1u mRNA IRE1a->XBP1u Splices XBP1s XBP1s mRNA XBP1u->XBP1s Transcription Transcription of UPR Genes XBP1s->Transcription STF This compound STF->IRE1a Inhibits Endonuclease Activity

Caption: Mechanism of action of this compound on the IRE1α pathway.

Caption: Troubleshooting workflow for unexpected results with this compound.

UPR_Signaling_Pathways cluster_IRE1a IRE1α Pathway cluster_PERK PERK Pathway cluster_ATF6 ATF6 Pathway ER_Stress ER Stress IRE1a IRE1α ER_Stress->IRE1a PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 XBP1_splicing XBP1 Splicing IRE1a->XBP1_splicing STF This compound STF->XBP1_splicing eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved

Caption: Overview of the three main UPR signaling pathways.

References

Validation & Comparative

STF-083010 vs. KIRA6: A Comparative Guide to IRE1α Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used inhibitors of the endoplasmic reticulum (ER) stress sensor, inositol-requiring enzyme 1α (IRE1α): STF-083010 and KIRA6. This document outlines their distinct mechanisms of action, presents supporting experimental data, and provides detailed experimental protocols for key assays.

Introduction

The unfolded protein response (UPR) is a critical cellular signaling network activated by ER stress. IRE1α is a key transducer of the UPR, possessing both a serine/threonine kinase and an endoribonuclease (RNase) domain.[1] Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and quality control.[1] However, sustained IRE1α activity can also lead to apoptosis through a process known as regulated IRE1-dependent decay (RIDD) and activation of pro-apoptotic signaling pathways like the JNK cascade.[1][2] Given its central role in cell fate decisions, IRE1α has emerged as a promising therapeutic target in various diseases, including cancer and inflammatory conditions. This compound and KIRA6 are two small molecule inhibitors that target IRE1α through distinct mechanisms, leading to different downstream consequences.

Mechanism of Action

The primary distinction between this compound and KIRA6 lies in their differential effects on the kinase and RNase activities of IRE1α.

This compound is a specific inhibitor of the RNase activity of IRE1α.[3] It does not affect the kinase activity of IRE1α.[3] this compound contains a hydroxy-aryl-aldehyde (HAA) moiety that is believed to react with a specific lysine residue (Lys907) in the RNase domain, forming a stable imine via a Schiff base, thereby blocking its endonuclease function.[4]

KIRA6 , in contrast, is an ATP-competitive kinase inhibitor of IRE1α.[5] By binding to the ATP-binding pocket of the kinase domain, KIRA6 allosterically inhibits the RNase activity of IRE1α.[6] This is achieved by preventing IRE1α oligomerization, a crucial step for the activation of its RNase domain.[6][7] KIRA6 is classified as a type II kinase inhibitor, which stabilizes the inactive conformation of the kinase domain.[7]

Signaling Pathway Diagram

IRE1a_Pathway cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins IRE1a IRE1α Unfolded Proteins->IRE1a Activates IRE1a_dimer IRE1α (Dimerization/ Oligomerization) IRE1a->IRE1a_dimer IRE1a_active Active IRE1α (Autophosphorylation) IRE1a_dimer->IRE1a_active trans-autophosphorylation XBP1u XBP1u mRNA IRE1a_active->XBP1u RNase activity RIDD_substrates RIDD Substrates (mRNAs, miRNAs) IRE1a_active->RIDD_substrates RNase activity (RIDD) TRAF2 TRAF2 IRE1a_active->TRAF2 XBP1s XBP1s mRNA XBP1u->XBP1s Splicing XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translation Adaptation Adaptation/ Cell Survival XBP1s_protein->Adaptation Degraded_substrates Degraded Substrates RIDD_substrates->Degraded_substrates ASK1 ASK1 TRAF2->ASK1 JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis STF_083010 This compound STF_083010->IRE1a_active Inhibits RNase KIRA6 KIRA6 KIRA6->IRE1a_dimer Inhibits Kinase & Oligomerization

Caption: IRE1α signaling pathway and points of inhibition by this compound and KIRA6.

Quantitative Data Comparison

ParameterThis compoundKIRA6Reference(s)
Target IRE1α RNase domainIRE1α Kinase domain[3][5]
Mechanism Covalent modification of RNase active siteATP-competitive kinase inhibition, allosteric RNase inhibition[4][6]
IC50 (RNase activity) ~25 µM (cell-free)Not directly applicable (inhibits via kinase)[3]
IC50 (Kinase activity) No effect0.6 µM[3][5]
Effect on XBP1 Splicing InhibitionInhibition[3][5]
Effect on IRE1α Phosphorylation No inhibitionInhibition[3][8]
In Vivo Efficacy Reduces tumor volume in multiple myeloma xenografts; ameliorates acute renal failure in rats.Preserves photoreceptor viability in retinal degeneration models; preserves pancreatic β-cells and reduces hyperglycemia in diabetic mice.[3][5][9]
Known Off-Targets Not well-documented in provided literature.HSP60, potentially other nucleotide-binding proteins.[6][10]

Experimental Data Summary

In Vitro Studies
  • This compound has been shown to inhibit the splicing of XBP1 mRNA induced by various ER stressors like thapsigargin and tunicamycin in multiple myeloma (MM) cell lines.[3] In a cell-free assay, this compound inhibited IRE1α's endonuclease activity with a half-maximal inhibition at approximately 25µM, while showing no effect on its kinase activity even at concentrations up to 100µM.[3]

  • KIRA6 dose-dependently inhibits IRE1α autophosphorylation and XBP1 mRNA splicing in INS-1 cells.[5] It also inhibits the cleavage of Ins2 RNA, another substrate of IRE1α's RNase activity.[7] KIRA6 was shown to have an IC50 of 0.6 µM for IRE1α kinase activity.[5]

In Vivo Studies
  • This compound administered to mice with MM xenografts significantly inhibited tumor growth.[3] It also demonstrated efficacy in a rat model of acute renal failure by suppressing ER stress-induced apoptosis and inflammation.[9]

  • KIRA6 has shown therapeutic potential in rodent models of degenerative diseases.[5] Intravitreal administration preserved photoreceptor function in a rat model of retinitis pigmentosa, and systemic administration preserved pancreatic β-cells and improved glycemic control in a mouse model of diabetes.[5]

Off-Target Effects
  • A significant finding is that some of the anti-inflammatory effects of KIRA6 may be independent of its action on IRE1α.[6][11] Studies have shown that KIRA6 can still suppress the production of inflammatory chemokines like CXCL8 in IRE1α-deficient cells.[6][11] Heat shock protein 60 (HSP60) has been identified as a potential off-target of KIRA6, mediating its anti-inflammatory effects through the NF-κB pathway.[6][10]

  • The provided search results do not detail specific off-target effects for This compound .

Experimental Protocols

XBP1 Splicing Assay (in vitro)

This protocol is a synthesis of methodologies described in the cited literature.[3][12]

Objective: To assess the inhibition of IRE1α-mediated XBP1 mRNA splicing by this compound or KIRA6 in cultured cells.

Materials:

  • Cell line of interest (e.g., RPMI 8226 multiple myeloma cells)

  • Cell culture medium and supplements

  • ER stress inducer (e.g., Thapsigargin [Th] or Tunicamycin [Tm])

  • This compound and/or KIRA6

  • DMSO (vehicle control)

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • PCR reagents (primers specific for spliced and unspliced XBP1, Taq polymerase, dNTPs)

  • Agarose gel electrophoresis system

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency (e.g., 80%).

  • Pre-treat cells with various concentrations of this compound (e.g., 60 µM), KIRA6 (e.g., 1 µM), or DMSO for a specified time (e.g., 1 hour).[12]

  • Induce ER stress by adding Thapsigargin (e.g., 300 nM) or Tunicamycin (e.g., 1 µg/mL) to the culture medium.[3][12]

  • Incubate the cells for a designated period (e.g., 4-24 hours) to allow for XBP1 splicing.[3][12]

  • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Perform PCR using primers that can distinguish between the spliced and unspliced forms of XBP1 mRNA.

  • Analyze the PCR products by agarose gel electrophoresis. The unspliced and spliced forms will appear as bands of different sizes.

  • Quantify the band intensities to determine the relative amount of XBP1 splicing in each condition.

IRE1α Autophosphorylation Assay (in vitro)

This protocol is a synthesis of methodologies described in the cited literature.[3][8]

Objective: To determine the effect of this compound or KIRA6 on the kinase activity of IRE1α by measuring its autophosphorylation.

Materials:

  • Cell line of interest (e.g., RPMI 8226)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus and reagents

  • Primary antibodies: anti-phospho-IRE1α (Ser724), anti-total-IRE1α

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the inhibitors and ER stress inducers as described in the XBP1 splicing assay.

  • Lyse the cells and collect the protein extracts.

  • Quantify the protein concentration in each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phosphorylated IRE1α overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IRE1α.

Experimental Workflow Diagram

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Downstream Analysis cluster_XBP1 XBP1 Splicing cluster_Phospho IRE1α Phosphorylation start Seed Cells treatment Treat with Inhibitor (this compound or KIRA6) or Vehicle start->treatment stress Induce ER Stress (Thapsigargin or Tunicamycin) treatment->stress incubation Incubate stress->incubation RNA_extraction RNA Extraction incubation->RNA_extraction Lysis Cell Lysis & Protein Quantification incubation->Lysis cDNA_synthesis cDNA Synthesis RNA_extraction->cDNA_synthesis PCR PCR cDNA_synthesis->PCR Gel Agarose Gel Electrophoresis PCR->Gel SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Western Western Blot SDS_PAGE->Western Detection Detection Western->Detection

Caption: General experimental workflow for assessing the effects of this compound and KIRA6.

Conclusion

This compound and KIRA6 are valuable tools for investigating the complex roles of IRE1α in cellular physiology and disease. Their distinct mechanisms of action provide researchers with the ability to dissect the differential contributions of IRE1α's kinase and RNase activities.

  • This compound is a selective RNase inhibitor , making it suitable for studies aiming to specifically block the XBP1 splicing and RIDD activities of IRE1α without affecting its kinase-dependent signaling.

  • KIRA6 acts as a kinase inhibitor that allosterically attenuates the RNase function. It is a potent tool for inhibiting the overall activation of the IRE1α pathway. However, researchers should be mindful of its potential off-target effects, particularly on HSP60 and the NF-κB pathway, and consider appropriate controls in their experiments.

The choice between this compound and KIRA6 will depend on the specific research question. For studies focused on the consequences of inhibiting IRE1α's endonuclease activity, this compound is a direct and specific tool. For broader inhibition of the IRE1α signaling cascade, KIRA6 is a potent option, with the caveat of potential off-target activities that need to be considered in the experimental design and data interpretation.

References

A Comparative Guide to Alternative Methods for Inhibiting the IRE1-XBP1 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Inositol-requiring enzyme 1 (IRE1)-X-box binding protein 1 (XBP1) pathway is a critical signaling cascade in the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). Chronic activation of the IRE1-XBP1 pathway is implicated in a range of diseases, including cancer, neurodegenerative disorders, and metabolic conditions, making it a prime therapeutic target.[1][2] This guide provides a comparative overview of alternative methods for inhibiting this pathway, supported by experimental data, to aid researchers in selecting and evaluating potential therapeutic strategies.

Mechanisms of IRE1α-XBP1 Pathway Inhibition

IRE1α is a bifunctional enzyme with both a serine/threonine kinase domain and an endoribonuclease (RNase) domain.[3] Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This activated RNase domain catalyzes the unconventional splicing of XBP1 mRNA, generating the potent transcription factor XBP1s. XBP1s then upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.[1][4] Inhibition of this pathway can be achieved through several distinct mechanisms targeting different aspects of IRE1α function.

The primary strategies for inhibiting the IRE1-XBP1 pathway include:

  • Targeting the IRE1α RNase Domain: Small molecules can directly bind to the RNase active site, often forming a Schiff base with a key lysine residue (K907), thereby blocking the splicing of XBP1 mRNA.[2][3]

  • Targeting the IRE1α Kinase Domain: ATP-competitive inhibitors can bind to the kinase domain and allosterically modulate the RNase activity. These are often referred to as Kinase-Inhibiting RNase Attenuators (KIRAs).[5][6] Some kinase inhibitors, like Sunitinib, inhibit autophosphorylation, which is required for RNase activation.[6][7]

  • Inhibiting IRE1α Oligomerization: Preventing the dimerization or higher-order oligomerization of IRE1α is another strategy to block its activation and subsequent RNase function.[1][8]

  • Natural Compounds: A variety of naturally occurring compounds have been shown to modulate the IRE1-XBP1 pathway, often through antioxidant or other indirect mechanisms.[9][10]

IRE1_XBP1_Signaling_Pathway IRE1-XBP1 Signaling Pathway Under ER Stress cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α (Inactive) Unfolded Proteins->IRE1a_inactive Accumulation IRE1a_active IRE1α Dimer (Active Kinase/RNase) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Slices intron from XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Splicing XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_Genes Upregulates Transcription UPR_Genes->Unfolded Proteins Reduces ER Stress Inhibitor_Mechanisms Mechanisms of IRE1α Inhibition cluster_kinase Kinase Domain cluster_rnase RNase Domain IRE1a_Dimer Active IRE1α Dimer Kinase_Site ATP-Binding Site RNase_Site RNase Active Site Kinase_Site->RNase_Site Allosteric Inhibition XBP1_Splicing XBP1 mRNA Splicing RNase_Site->XBP1_Splicing Inhibits KIRAs KIRAs (e.g., KIRA8) Sunitinib KIRAs->Kinase_Site Bind & Inhibit Autophosphorylation RNase_Inhibitors RNase Inhibitors (e.g., STF-083010, 4µ8C) RNase_Inhibitors->RNase_Site Directly Bind & Block Active Site Experimental_Workflow Workflow for Screening & Validating IRE1-XBP1 Inhibitors Screening High-Throughput Screen (e.g., FRET-based in vitro assay) Hit_Compounds Identify Hit Compounds Screening->Hit_Compounds XBP1_Splicing_Assay Cell-Based Assay: XBP1 Splicing (RT-PCR) Hit_Compounds->XBP1_Splicing_Assay Cytotoxicity_Assay Functional Assays: Cell Viability (MTT) Apoptosis (Caspase) XBP1_Splicing_Assay->Cytotoxicity_Assay Mechanism_Validation Mechanism of Action: Western Blot (UPR Markers) Kinase/RNase Assays Cytotoxicity_Assay->Mechanism_Validation In_Vivo_Testing In Vivo Validation (e.g., Xenograft Models) Mechanism_Validation->In_Vivo_Testing Lead_Compound Lead Compound In_Vivo_Testing->Lead_Compound

References

Reversing Drug Resistance: A Comparative Guide to STF-083010 and Other UPR-Targeting Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of STF-083010 and alternative compounds in their ability to reverse drug resistance by targeting the Unfolded Protein Response (UPR). The information presented is supported by experimental data to aid in the evaluation and selection of potential therapeutic strategies.

The development of resistance to chemotherapy and targeted therapies remains a significant hurdle in cancer treatment. One of the key cellular mechanisms implicated in this resistance is the activation of the Unfolded Protein Response (UPR), a signaling network that helps cancer cells survive under stress. A promising strategy to overcome drug resistance is to inhibit the pro-survival branches of the UPR. This guide focuses on this compound, an inhibitor of the IRE1α-XBP1 pathway of the UPR, and compares its efficacy with other agents that target the UPR.

This compound: Re-sensitizing Tamoxifen-Resistant Breast Cancer

This compound is a small molecule that specifically inhibits the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α). This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the activation of a major pro-survival arm of the UPR. In the context of tamoxifen-resistant breast cancer, the IRE1α-XBP1 pathway is often upregulated, contributing to cell survival and resistance. By blocking this pathway, this compound has been shown to re-sensitize resistant cancer cells to tamoxifen.

Signaling Pathway Targeted by this compound

IRE1a-XBP1_Pathway ER_Stress Endoplasmic Reticulum Stress (e.g., from Chemotherapy) IRE1a_inactive Inactive IRE1α ER_Stress->IRE1a_inactive activates IRE1a_active Active IRE1α (Dimerized & Autophosphorylated) IRE1a_inactive->IRE1a_active XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_protein translates to UPR_Genes UPR Target Genes (Pro-survival, Chaperones, ERAD) XBP1s_protein->UPR_Genes upregulates Drug_Resistance Drug Resistance UPR_Genes->Drug_Resistance STF_083010 This compound STF_083010->IRE1a_active inhibits RNase activity TAMR_Cell_Line_Generation Start Start with parental cancer cell line (e.g., MCF-7) Culture Culture cells in standard medium Start->Culture Add_Tamoxifen Introduce low concentration of Tamoxifen (e.g., 1 µM) Culture->Add_Tamoxifen Long_Term_Culture Continuous culture for an extended period (e.g., 8-12 months) Add_Tamoxifen->Long_Term_Culture Monitor Monitor for re-established proliferation Long_Term_Culture->Monitor Isolate Isolate and expand the resistant population Monitor->Isolate End Tamoxifen-Resistant (TAMR) cell line established Isolate->End MTT_Assay_Workflow Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat with compounds (single agents and combinations) Seed_Cells->Treat_Cells Incubate_24_72h Incubate for 24-72 hours Treat_Cells->Incubate_24_72h Add_MTT Add MTT reagent to each well Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze data to determine cell viability Measure_Absorbance->Analyze_Data

A Comparative Analysis of IRE1 RNase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – In the intricate landscape of cellular stress signaling, the Inositol-requiring enzyme 1 (IRE1) stands out as a critical regulator of the Unfolded Protein Response (UPR). Its ribonuclease (RNase) activity, in particular, has become a focal point for therapeutic intervention in a host of diseases, including cancer, metabolic disorders, and inflammatory conditions. This guide offers a comparative overview of three prominent small-molecule inhibitors of IRE1's RNase activity: KIRA6, STF-083010, and 4µ8C, providing researchers, scientists, and drug development professionals with the essential data and methodologies to inform their work.

The IRE1 Signaling Pathway: A Dual-Faceted Response to ER Stress

Under conditions of endoplasmic reticulum (ER) stress, IRE1α undergoes dimerization and autophosphorylation, activating its RNase domain. This initiates two key downstream signaling cascades: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of a subset of mRNAs. The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation, promoting cell survival. Conversely, RIDD and the activation of the JNK pathway via TRAF2 can lead to apoptosis.[1][2][3][4][5] The dual nature of IRE1 signaling makes it a complex but attractive target for pharmacological modulation.

IRE1_Signaling_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus cluster_Fate Cell Fate unfolded_proteins Unfolded Proteins bip BiP unfolded_proteins->bip binds ire1 IRE1α bip->ire1 dissociates ire1_dimer IRE1α Dimer (Phosphorylated) ire1->ire1_dimer Dimerization & Autophosphorylation xbp1u_mrna XBP1u mRNA ire1_dimer->xbp1u_mrna splices ridd RIDD Substrate mRNAs ire1_dimer->ridd degrades traf2 TRAF2 ire1_dimer->traf2 recruits xbp1s_mrna XBP1s mRNA xbp1u_mrna->xbp1s_mrna xbp1s_protein XBP1s Protein xbp1s_mrna->xbp1s_protein translation degraded_mrna Degraded mRNA ridd->degraded_mrna ask1 ASK1 traf2->ask1 activates jnk JNK ask1->jnk activates apoptosis Apoptosis jnk->apoptosis upr_genes UPR Target Genes xbp1s_protein->upr_genes activates transcription survival Cell Survival & Adaptation upr_genes->survival

Caption: The IRE1 Signaling Pathway in response to ER stress.

Performance Comparison of IRE1 RNase Inhibitors

The selection of an appropriate IRE1 inhibitor is contingent on the specific research question and experimental context. The following table summarizes the key performance metrics of KIRA6, this compound, and 4µ8C, providing a snapshot of their distinct inhibitory profiles.

InhibitorMechanism of ActionTargetIn Vitro IC50Cellular EC50 (XBP1 Splicing)Key Features
KIRA6 ATP-competitive, allosteric inhibitor (Type II kinase inhibitor)IRE1α Kinase Domain~0.6 µM (kinase activity)Not explicitly stated, but inhibits in a dose-dependent mannerInhibits both kinase and RNase activity; prevents IRE1α oligomerization; promotes cell survival under ER stress.[6][7][8]
This compound Direct RNase inhibitorIRE1α RNase Domain~25 µM~60 µMSelectively inhibits RNase activity without affecting kinase activity.[9][10][11][12][13]
4µ8C Covalent inhibitorIRE1α RNase Domain (Lys907)~76 nM (cell-free assay)~4-7 µMForms a Schiff base with a key lysine in the RNase active site; selectively inhibits RNase activity in vivo.[14][15][16][17][18][19]

Experimental Protocols

To facilitate the objective comparison and replication of findings, detailed methodologies for key experiments are provided below.

In Vitro IRE1 RNase Activity Assay (FRET-based)

This assay measures the ability of a compound to directly inhibit the RNase activity of purified IRE1α protein.

  • Principle: A short RNA stem-loop substrate mimicking the XBP1 splice sites is labeled with a FRET pair (e.g., a fluorophore and a quencher). Cleavage of the stem-loop by IRE1α separates the pair, resulting in an increase in fluorescence.

  • Reagents:

    • Recombinant human IRE1α cytoplasmic domain

    • FRET-labeled XBP1 RNA stem-loop substrate

    • Assay Buffer (e.g., 50 mM HEPES, 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100, pH 7.2)

    • Test compounds (e.g., KIRA6, this compound, 4µ8C) dissolved in DMSO

  • Procedure:

    • Pre-incubate recombinant IRE1α with varying concentrations of the test compound in assay buffer for a specified time (e.g., 30 minutes) at room temperature.

    • Initiate the reaction by adding the FRET-labeled XBP1 RNA substrate.

    • Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.[20][21][22][23]

    • Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

Cellular XBP1 Splicing Assay (RT-PCR/qPCR)

This cell-based assay assesses the inhibitor's efficacy in blocking IRE1-mediated XBP1 mRNA splicing in a cellular context.

  • Principle: Cells are treated with an ER stress inducer to activate IRE1, in the presence or absence of an inhibitor. The ratio of spliced to unspliced XBP1 mRNA is then quantified by RT-PCR or qPCR.

  • Reagents & Materials:

    • Cell line of interest (e.g., HEK293T, HeLa, or a disease-relevant cell line)

    • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

    • Test compounds dissolved in DMSO

    • RNA extraction kit (e.g., TRIzol)

    • Reverse transcriptase and cDNA synthesis kit

    • PCR primers flanking the XBP1 splice site

    • Agarose gel electrophoresis equipment or qPCR instrument

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test inhibitor for a designated period (e.g., 1 hour).

    • Induce ER stress by adding Tunicamycin or Thapsigargin and incubate for a further period (e.g., 4-6 hours).

    • Harvest cells and extract total RNA.

    • Synthesize cDNA from the extracted RNA.

    • Amplify the XBP1 cDNA using PCR with primers that can distinguish between the unspliced and spliced forms.[24][25][26][27][28]

    • For RT-PCR: Separate the PCR products on an agarose gel. The unspliced and spliced forms will appear as distinct bands of different sizes. Quantify band intensities to determine the splicing ratio.

    • For qPCR: Use primers specific for the spliced form of XBP1 to quantify its abundance relative to a housekeeping gene or total XBP1.

    • Plot the inhibition of XBP1 splicing against the inhibitor concentration to determine the EC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating IRE1 RNase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-based Analysis cluster_downstream Downstream Functional Assays recombinant_ire1 Recombinant IRE1α fret_assay FRET-based RNase Assay recombinant_ire1->fret_assay ic50_determination IC50 Determination fret_assay->ic50_determination cell_culture Cell Culture inhibitor_treatment Inhibitor Treatment cell_culture->inhibitor_treatment er_stress_induction ER Stress Induction (e.g., Tunicamycin) rna_extraction RNA Extraction er_stress_induction->rna_extraction viability_assay Cell Viability/Apoptosis Assay er_stress_induction->viability_assay gene_expression Gene Expression Analysis (RIDD targets, UPR genes) er_stress_induction->gene_expression inhibitor_treatment->er_stress_induction rt_pcr RT-PCR/qPCR for XBP1 Splicing rna_extraction->rt_pcr ec50_determination EC50 Determination rt_pcr->ec50_determination

Caption: Workflow for the evaluation of IRE1 RNase inhibitors.

This guide provides a foundational comparison of KIRA6, this compound, and 4µ8C. Researchers are encouraged to consult the primary literature for more detailed information and to tailor the provided protocols to their specific experimental systems. The continued development and characterization of IRE1 inhibitors will undoubtedly pave the way for novel therapeutic strategies targeting the unfolded protein response.

References

Unraveling the Unfolded Protein Response: A Comparative Guide to STF-083010 and IRE1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. When the ER's capacity is overwhelmed by an influx of unfolded or misfolded proteins, a state known as ER stress ensues. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). A key sensor and transducer in this pathway is the inositol-requiring enzyme 1 (IRE1). IRE1 possesses both a kinase and an endoribonuclease (RNase) domain, making it a prime target for therapeutic intervention in diseases characterized by chronic ER stress, such as cancer and metabolic disorders.

This guide provides an objective comparison of two major classes of IRE1 modulators: the RNase-specific inhibitor STF-083010 and various IRE1 kinase inhibitors. We will delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays used in their evaluation.

Differentiating Mechanisms of Action: A Tale of Two Domains

The fundamental difference between this compound and IRE1 kinase inhibitors lies in the specific domain of the IRE1 protein they target.

This compound: A Selective RNase Inhibitor

This compound is a potent and specific inhibitor of the RNase activity of IRE1α.[1][2][3] It does not affect the kinase activity of IRE1.[2][4] The mechanism of action involves the formation of a Schiff base with a critical lysine residue (Lys907) within the RNase catalytic site, thereby directly blocking its enzymatic function.[5] This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a key downstream event in the IRE1 signaling pathway.[4][6]

IRE1 Kinase Inhibitors: Modulating RNase Activity Allosterically

In contrast, IRE1 kinase inhibitors target the ATP-binding pocket of the kinase domain.[7][8] These inhibitors are broadly classified into two types, each with a distinct impact on the downstream RNase activity:

  • Type I Kinase Inhibitors (e.g., APY29, Sunitinib): These inhibitors bind to the active conformation of the kinase domain. While they inhibit the kinase's autophosphorylation, they paradoxically act as allosteric activators of the RNase domain.[5][7][9] This leads to enhanced XBP1 splicing.

  • Type II Kinase Inhibitors (e.g., KIRA6, KIRA8): These inhibitors bind to and stabilize an inactive conformation of the kinase domain. This allosterically inhibits the RNase activity, thus preventing XBP1 splicing.[1][9][10]

The following diagram illustrates the distinct binding sites and mechanisms of action of this compound and IRE1 kinase inhibitors.

cluster_0 IRE1α Monomer cluster_1 Mechanism of Action IRE1 Lumenal Domain TM Kinase Domain RNase Domain This compound This compound This compound->IRE1:RNase_Domain Directly inhibits RNase activity Kinase_Inhibitor_I Type I Kinase Inhibitor (e.g., APY29, Sunitinib) Kinase_Inhibitor_I->IRE1:Kinase_Domain Binds to active kinase conformation Allosterically activates RNase Kinase_Inhibitor_II Type II Kinase Inhibitor (e.g., KIRA6, KIRA8) Kinase_Inhibitor_II->IRE1:Kinase_Domain Binds to inactive kinase conformation Allosterically inhibits RNase

Figure 1. Mechanisms of this compound and IRE1 Kinase Inhibitors.

Quantitative Performance Comparison

The efficacy of these inhibitors can be quantitatively assessed by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various assays. The following tables summarize key quantitative data for this compound and representative IRE1 kinase inhibitors.

Table 1: Inhibition of IRE1α Enzymatic Activity

CompoundTarget DomainMechanismIC50 (RNase Activity)IC50 (Kinase Activity)Reference(s)
This compound RNaseDirect Inhibition~25 µMNo effect[4][11]
APY29 KinaseType I Inhibition (RNase Activation)N/A (Activator)~280 nM[9]
Sunitinib KinaseType I Inhibition (RNase Activation)N/A (Activator)Not specified[5][7]
KIRA6 KinaseType II Inhibition~0.6 µM~0.6 µM[1][10]
KIRA8 KinaseType II InhibitionPotent nM rangePotent nM range[12]

N/A: Not Applicable

Table 2: Effects on Cellular Viability

CompoundCell LineAssayEffectConcentration/IC50Reference(s)
This compound Multiple Myeloma (RPMI 8226)CytotoxicityCytostatic and cytotoxicDose-dependent[2]
This compound Pancreatic Cancer (MiaPaCa2, etc.)ApoptosisInduces apoptosis50 µM[2]
KIRA6 Multiple MyelomaCell ViabilityDecreased viabilityNot specified[13]
KIRA8 Multiple MyelomaCell ViabilityDecreased viabilityNot specified[12]
Nilotinib (KIRA activity) Multiple MyelomaCell ViabilityReduced viability10.37 µM[12]

Signaling Pathway Overview

The IRE1 signaling pathway is a critical arm of the UPR. Upon ER stress, IRE1 dimerizes and autophosphorylates, activating its RNase domain. This initiates the unconventional splicing of XBP1 mRNA. The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), promoting cell survival. However, under prolonged or severe ER stress, IRE1 can also initiate apoptosis.

The following diagram illustrates the IRE1 signaling pathway and the points of intervention for this compound and IRE1 kinase inhibitors.

ER_Stress ER Stress (Unfolded Proteins) IRE1_inactive IRE1α (Inactive Monomer) ER_Stress->IRE1_inactive IRE1_active IRE1α (Active Dimer/Oligomer) (Autophosphorylated) IRE1_inactive->IRE1_active Dimerization & Autophosphorylation XBP1s_mRNA XBP1s mRNA IRE1_active->XBP1s_mRNA RNase-mediated splicing Apoptosis Apoptosis IRE1_active->Apoptosis Prolonged Stress XBP1u_mRNA XBP1u mRNA XBP1u_mRNA->IRE1_active XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_Genes Nuclear Translocation & Transcriptional Activation Cell_Survival Cell Survival Adaptation UPR_Genes->Cell_Survival This compound This compound This compound->IRE1_active Inhibits RNase Kinase_Inhibitor_II Type II Kinase Inhibitors (e.g., KIRA6) Kinase_Inhibitor_II->IRE1_active Inhibits Kinase & Allosterically inhibits RNase

Figure 2. IRE1 Signaling Pathway and Inhibitor Intervention Points.

Experimental Protocols

Reproducible and robust experimental data are paramount in drug discovery and development. Below are detailed methodologies for key assays used to characterize this compound and IRE1 kinase inhibitors.

XBP1 mRNA Splicing Assay (RT-PCR)

This assay is a gold standard for assessing the RNase activity of IRE1 in cells.

Objective: To determine the ratio of spliced (XBP1s) to unspliced (XBP1u) XBP1 mRNA.

Experimental Workflow:

Cell_Culture 1. Cell Culture & Treatment (e.g., with ER stress inducer +/- inhibitor) RNA_Extraction 2. Total RNA Extraction Cell_Culture->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis PCR 4. PCR Amplification (using primers flanking the splice site) cDNA_Synthesis->PCR Gel_Electrophoresis 5. Agarose Gel Electrophoresis PCR->Gel_Electrophoresis Analysis 6. Visualization & Quantification (Densitometry of XBP1s and XBP1u bands) Gel_Electrophoresis->Analysis

Figure 3. Workflow for XBP1 mRNA Splicing Assay.

Protocol:

  • Cell Treatment: Plate cells at an appropriate density and treat with an ER stress inducer (e.g., tunicamycin or thapsigargin) in the presence or absence of the test inhibitor (this compound or a kinase inhibitor) for a specified time.

  • RNA Extraction: Isolate total RNA from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT).

  • PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced and spliced forms.

  • Gel Electrophoresis: Separate the PCR products on a high-resolution agarose gel (e.g., 3% agarose).

  • Visualization and Quantification: Stain the gel with a fluorescent dye (e.g., ethidium bromide or SYBR Safe) and visualize the bands under UV light. The unspliced XBP1 will appear as a larger band than the spliced form. Quantify the intensity of each band using densitometry software to determine the splicing ratio.

IRE1α Phosphorylation Assay (Phos-tag™ SDS-PAGE)

This assay is used to assess the kinase activity of IRE1.

Objective: To separate and quantify the phosphorylated and unphosphorylated forms of IRE1α.

Protocol:

  • Cell Lysis: Following treatment as described above, lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Phos-tag™ SDS-PAGE: Prepare a polyacrylamide gel containing Phos-tag™ acrylamide and MnCl₂. Phos-tag™ specifically binds to phosphate groups, causing a mobility shift of phosphorylated proteins during electrophoresis.

  • Electrophoresis: Run the protein lysates on the Phos-tag™ gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for total IRE1α, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Visualization and Quantification: Visualize the bands using a chemiluminescence detection system. The phosphorylated IRE1α will appear as slower-migrating bands compared to the unphosphorylated form. Quantify the band intensities to determine the proportion of phosphorylated IRE1α.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the cytotoxic or cytostatic effects of the inhibitors on cultured cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).[14][15][16][17][18]

Conclusion

This compound and IRE1 kinase inhibitors represent two distinct and valuable classes of tools for interrogating the IRE1 signaling pathway and for potential therapeutic development. This compound offers a highly specific means of inhibiting the RNase activity of IRE1 without affecting its kinase function. In contrast, IRE1 kinase inhibitors provide a way to modulate the RNase activity allosterically, with Type I inhibitors activating and Type II inhibitors inhibiting this downstream function.

The choice between these inhibitors will depend on the specific research question or therapeutic goal. For instance, to specifically study the consequences of RNase inhibition without confounding effects on the kinase domain, this compound is the inhibitor of choice. Conversely, kinase inhibitors can be used to explore the allosteric regulation of IRE1 and may offer different therapeutic profiles. The experimental protocols provided in this guide offer a starting point for the robust and reproducible evaluation of these and other novel IRE1 modulators. A thorough understanding of their differential mechanisms and quantitative performance is crucial for advancing our knowledge of the UPR and for the development of effective therapies for ER stress-related diseases.

References

Assessing the Impact of STF-083010 on IRE1 Autophosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the small molecule inhibitor STF-083010 and its specific impact on the autophosphorylation of Inositol-requiring enzyme 1 (IRE1), a critical sensor in the Unfolded Protein Response (UPR). We will compare its mechanism and efficacy against other known IRE1 inhibitors, supported by experimental data and detailed protocols.

The IRE1 Signaling Pathway and the Role of Autophosphorylation

The endoplasmic reticulum (ER) is a vital organelle responsible for protein folding and modification. When unfolded or misfolded proteins accumulate in the ER lumen, a state known as ER stress, the cell activates the Unfolded Protein Response (UPR) to restore homeostasis. IRE1 is a key transducer of the UPR.[1][2][3]

Under ER stress, IRE1 dimerizes and undergoes trans-autophosphorylation, which activates its C-terminal endoribonuclease (RNase) domain.[1][2][3] This activated RNase domain then initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[1][4] The spliced XBP1 (sXBP1) protein is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to alleviate the stress. However, under prolonged or severe ER stress, IRE1 signaling can switch to a pro-apoptotic output.[5][6]

This compound: A Specific Inhibitor of IRE1 RNase Activity

This compound is a cell-permeable small molecule identified as a specific inhibitor of the IRE1α endonuclease activity.[7][8] Crucially, multiple studies have demonstrated that This compound inhibits the RNase activity of IRE1 without affecting its kinase activity or autophosphorylation .[7][9][10] This specificity makes it a valuable tool for dissecting the distinct roles of the IRE1 kinase and RNase domains.

Experimental evidence shows that while this compound effectively blocks the splicing of XBP1 mRNA in response to ER stress in various cell lines, it does not prevent the phosphorylation of IRE1 itself.[8][10] This was confirmed in cell-free assays where increasing concentrations of this compound inhibited IRE1's ability to cleave an RNA substrate but had no significant effect on its autophosphorylation as measured by the incorporation of 32P-ATP.[8][10]

Comparative Analysis of IRE1 Inhibitors

The specific mechanism of this compound contrasts with other IRE1 inhibitors that target either the kinase domain or both the kinase and RNase activities. The following table summarizes the key differences between this compound and other well-characterized IRE1 inhibitors.

InhibitorTarget DomainMechanism of ActionEffect on AutophosphorylationEffect on RNase Activity
This compound RNaseCovalently binds to Lys907 in the RNase domain, blocking substrate access.[5]No effect [7][8][10]Inhibits[7][8][11]
4µ8C RNase / KinasePrimarily forms a Schiff base with Lys907 in the RNase domain, but has also been shown to inhibit autophosphorylation by reacting with Lys599 in the kinase pocket.[5]Inhibits[5]Inhibits[12]
Sunitinib KinaseATP-competitive inhibitor that binds to the kinase domain.[1][6][12]Inhibits[1][6][12]Inhibits (as a consequence of kinase inhibition)[1]
KIRA6 KinaseType II kinase inhibitor that allosterically attenuates RNase activity.[12][13]Inhibits[12]Inhibits[12]
APY29 KinaseType I ATP-competitive kinase inhibitor.[1][12]Inhibits[12]Enhances (allosterically)[1][12]

Visualizing Signaling Pathways and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the IRE1 signaling pathway, the mechanism of different inhibitors, and a typical experimental workflow.

IRE1_Signaling_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol MisfoldedProteins Misfolded Proteins IRE1_inactive IRE1 (monomer) MisfoldedProteins->IRE1_inactive ER Stress IRE1_dimer IRE1 Dimerization & Autophosphorylation IRE1_inactive->IRE1_dimer IRE1_active Active IRE1 (p-IRE1) IRE1_dimer->IRE1_active p XBP1u XBP1u mRNA IRE1_active->XBP1u RNase activity XBP1s XBP1s mRNA XBP1u->XBP1s splicing sXBP1_protein sXBP1 Protein XBP1s->sXBP1_protein translation UPR_Genes UPR Gene Expression sXBP1_protein->UPR_Genes transcription

Caption: The IRE1 signaling pathway under ER stress.

Inhibitor_Mechanisms IRE1 Kinase Domain RNase Domain STF This compound STF->IRE1:rnase Blocks RNase site Sunitinib Sunitinib / KIRA6 Sunitinib->IRE1:kinase Blocks ATP binding site FourU8C 4µ8C FourU8C->IRE1:rnase Blocks RNase site FourU8C->IRE1:kinase Blocks kinase site

Caption: Mechanisms of action for different IRE1 inhibitors.

Experimental_Workflow cluster_Phospho Autophosphorylation Analysis cluster_RNase RNase Activity Analysis Start Induce ER Stress in Cells (e.g., with Thapsigargin or Tunicamycin) +/- IRE1 Inhibitor Lysate_P Cell Lysis Start->Lysate_P RNA_Extract RNA Extraction Start->RNA_Extract PhosTag Phos-tag SDS-PAGE Lysate_P->PhosTag Western_P Western Blot (Anti-IRE1α) PhosTag->Western_P Result_P Analyze p-IRE1α shift Western_P->Result_P RT_PCR RT-PCR RNA_Extract->RT_PCR Gel Agarose Gel Electrophoresis RT_PCR->Gel Result_R Analyze XBP1u / XBP1s bands Gel->Result_R

Caption: Workflow for assessing IRE1 autophosphorylation and RNase activity.

Experimental Protocols

Assessment of IRE1α Autophosphorylation via Phos-tag™ SDS-PAGE

This method allows for the separation of phosphorylated proteins from their non-phosphorylated counterparts based on a mobility shift.[4][14]

Materials:

  • Cells of interest

  • ER stress inducer (e.g., Thapsigargin, Tunicamycin)

  • This compound or other inhibitors

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 60 mM octyl glucoside, pH 7.4)

  • Phosphatase inhibitor cocktails 2 and 3 (Sigma-Aldrich)

  • Phos-tag™ Acrylamide (Wako Chemicals)

  • Standard SDS-PAGE reagents

  • Primary antibody: anti-IRE1α

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Protocol:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound (or other inhibitors) for a specified pre-incubation time.

  • ER Stress Induction: Add an ER stress inducer (e.g., 300 nM Thapsigargin) and incubate for the desired time course (e.g., 0, 1, 2, 4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with buffer containing phosphatase inhibitors.[14]

  • Phos-tag™ Gel Electrophoresis: Prepare a 5% polyacrylamide gel containing 20 µM Phos-tag™.[14] Separate protein lysates by SDS-PAGE. The phosphorylated form of IRE1α will migrate slower than the non-phosphorylated form.

  • Western Blotting: Transfer proteins to a nitrocellulose or PVDF membrane. Block the membrane and probe with a primary antibody against total IRE1α, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize bands using a chemiluminescence detection system. A band shift will indicate IRE1α phosphorylation.

Assessment of IRE1α RNase Activity via XBP1 mRNA Splicing Assay

This assay directly measures the endoribonuclease activity of IRE1 by detecting the splicing of its primary substrate, XBP1 mRNA.[4][10]

Materials:

  • Treated cells (from the same experiment as above)

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • PCR primers flanking the XBP1 splice site

  • Taq polymerase and PCR reagents

  • Agarose gel and electrophoresis equipment

Protocol:

  • RNA Extraction: Following cell treatment, extract total RNA from the cell pellets using a suitable kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using reverse transcriptase.

  • PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the human XBP1 mRNA that is excised by IRE1.

  • Gel Electrophoresis: Resolve the PCR products on a 2-3% agarose gel.

  • Analysis: Visualize the bands under UV light. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band. The ratio of XBP1s to XBP1u indicates the level of IRE1 RNase activity. This compound treatment should result in a significant reduction or absence of the XBP1s band, even in the presence of an ER stress inducer.[10]

Conclusion

This compound is a highly specific inhibitor of the IRE1α RNase domain. A key feature that distinguishes it from many other IRE1 inhibitors is its inability to block the kinase activity and autophosphorylation of the IRE1α protein.[7][8][9][10] This makes this compound an invaluable chemical tool for isolating the functional consequences of IRE1's RNase activity (namely XBP1 splicing and RIDD) from its kinase-dependent and scaffolding functions. For researchers in drug development, understanding this specificity is critical for designing targeted therapies that modulate the UPR in diseases such as cancer and metabolic disorders.[6][15]

References

Comparative Guide to the Validation of STF-083010's Effect on Downstream Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of STF-083010, a selective inhibitor of the endonuclease activity of Inositol-requiring enzyme 1α (IRE1α), with other alternative compounds. The focus is on the validation of its effects on downstream targets, supported by experimental data and detailed protocols.

Introduction to this compound and IRE1α Signaling

This compound is a small molecule inhibitor that specifically targets the endoribonuclease (RNase) domain of IRE1α, a key sensor of endoplasmic reticulum (ER) stress.[1][2] IRE1α is a bifunctional enzyme with both kinase and RNase activity. Upon ER stress, IRE1α autophosphorylates and activates its RNase domain, which then unconventionally splices a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA.[1][3] This splicing event leads to a translational frameshift, producing the active transcription factor, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus and upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.

This compound selectively inhibits this RNase activity without affecting the kinase activity of IRE1α.[1] This targeted inhibition prevents the splicing of XBP1 mRNA, leading to a reduction in XBP1s protein levels and the subsequent downstream effects.[1][3] The compound has shown cytostatic and cytotoxic activity in a dose- and time-dependent manner in various cancer cell lines.[4]

Comparison of this compound with Alternative IRE1α Inhibitors

Several other compounds have been developed to target the IRE1α pathway, each with distinct mechanisms of action. This section compares this compound with two prominent alternatives: 4μ8C, another RNase-specific inhibitor, and KIRA6, a kinase inhibitor that allosterically inhibits the RNase activity.

FeatureThis compound4μ8CKIRA6
Target Domain Endoribonuclease (RNase)Endoribonuclease (RNase)Kinase
Mechanism of Action Directly inhibits IRE1α RNase activity.[1]Directly inhibits IRE1α RNase activity.[5][6]Binds to the ATP-binding pocket of the kinase domain, allosterically inhibiting RNase activity.[1][7]
Effect on Kinase Activity No effect.[1]No effect.[6]Inhibits kinase autophosphorylation.[1]
Downstream Effect Blocks XBP1 mRNA splicing.[1][3]Blocks XBP1 mRNA splicing.[5]Inhibits IRE1α oligomerization and subsequent RNase activation, thus blocking XBP1 splicing.[1]
Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and assay conditions.

InhibitorCell LineIC50 / Effective ConcentrationReference
This compound RPMI 8226 (Multiple Myeloma)~60 μM (for XBP1 splicing inhibition)[3]
OVCAR3 (Ovarian Cancer)~50 μM (for anti-proliferative effect)[4]
SKOV3 (Ovarian Cancer)~50 μM (for anti-proliferative effect)[4]
Pancreatic Cancer Cell Lines10-50 μM (synergistic with Bortezomib)[8]
4μ8C H4IIE (Hepatoma)10-90 μM (for XBP1 splicing inhibition)[5][6]
KIRA6 INS-1 (Insulinoma)0.6 μM (for IRE1α kinase activity)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the effects of this compound and other IRE1α inhibitors on their downstream targets.

XBP1 mRNA Splicing Assay by RT-PCR

This assay is fundamental to demonstrating the direct effect of IRE1α RNase inhibitors.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with the IRE1α inhibitor (e.g., this compound) at various concentrations for a predetermined time. Include a positive control treated with an ER stress inducer like thapsigargin or tunicamycin, and a negative control (vehicle-treated).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., Superscript II, Invitrogen) with random hexamers.

  • PCR Amplification: Perform PCR to amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.

    • Human XBP1 Forward Primer: 5'-AAACAGAGTAGCAGCTCAGACTGC-3'

    • Human XBP1 Reverse Primer: 5'-TCCTTCTGGGTAGACCTCTGGGAG-3'

  • Gel Electrophoresis: Separate the PCR products on a 2-3% agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band.

  • Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the ratio of spliced to unspliced XBP1.[9]

Western Blot Analysis of Downstream Targets

Western blotting is used to assess the protein levels of key players in the IRE1α signaling pathway.

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-specific antibodies, 5% BSA is recommended to reduce background.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C. Key antibodies include:

    • Phospho-IRE1α (Ser724)

    • Total IRE1α

    • XBP1s

    • CHOP (GADD153)

    • Cleaved Caspase-3

    • β-actin or GAPDH (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of the inhibitors. The MTT assay is a common colorimetric method.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing the Pathways and Workflows

This compound Mechanism of Action

STF_083010_Mechanism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a IRE1α ER_Stress->IRE1a Activates XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA Splices (RNase activity) STF This compound STF->IRE1a Inhibits XBP1s_mRNA XBP1s mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein Translates UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_Genes Activates Transcription

Caption: Mechanism of this compound in inhibiting the IRE1α-XBP1 signaling pathway.

Experimental Workflow for Validating this compound's Effect

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment: - Vehicle Control - ER Stress Inducer - this compound start->treatment harvest Harvest Cells treatment->harvest rt_pcr RT-PCR for XBP1 Splicing harvest->rt_pcr western_blot Western Blot for Protein Expression (p-IRE1α, XBP1s, CHOP) harvest->western_blot viability_assay Cell Viability Assay (MTT, etc.) harvest->viability_assay analysis Data Analysis and Comparison rt_pcr->analysis western_blot->analysis viability_assay->analysis conclusion Conclusion on this compound's Effect analysis->conclusion

Caption: A typical experimental workflow for validating the effects of this compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of STF-083010

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper handling and disposal of STF-083010, a selective inhibitor of IRE1α endonuclease activity. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with this compound.

Quantitative Data for this compound

For easy reference, the following table summarizes the key quantitative properties of this compound.

PropertyValue
Molecular Formula C₁₅H₁₁NO₃S₂
Molecular Weight 317.38 g/mol
Appearance Yellow solid
Solubility DMSO: ~40-100 mg/mL
Storage Temperature Powder: -20°C; In solvent: -80°C

Detailed Disposal Procedures for this compound

Given that this compound is a potent small molecule inhibitor with cytotoxic effects, all waste materials contaminated with this compound must be treated as hazardous chemical waste.[1] Adherence to institutional and local environmental regulations is mandatory.

Personal Protective Equipment (PPE)

Before handling this compound in either solid or solution form, all personnel must wear the following PPE:

  • Standard laboratory coat

  • Safety glasses or goggles

  • Two pairs of nitrile gloves[2]

Segregation of Waste

Proper segregation of waste at the point of generation is critical to ensure safe disposal.[3] Use clearly labeled, dedicated waste containers for each category.

  • Solid Waste:

    • Examples: Contaminated gloves, gowns, bench paper, pipette tips, and vials containing residual powder.

    • Procedure:

      • Collect all solid waste in a designated, puncture-resistant container lined with a heavy-duty plastic bag.

      • The container must be clearly labeled with "Hazardous Chemical Waste," "Cytotoxic Waste," and the chemical name "this compound."[1]

      • Keep the container sealed when not in use.

  • Liquid Waste:

    • Examples: Unused or expired solutions of this compound in solvents like DMSO, cell culture media containing the compound.

    • Procedure:

      • Collect all liquid waste in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).

      • The container must be clearly labeled with "Hazardous Chemical Waste," "Cytotoxic Waste," the chemical name "this compound," and the solvent(s) used.

      • Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

      • Ensure the container is stored in secondary containment to prevent spills.

  • Sharps Waste:

    • Examples: Needles, syringes, and serological pipettes used to handle this compound solutions.

    • Procedure:

      • Dispose of all contaminated sharps immediately into a designated, puncture-proof sharps container.[1]

      • The container must be clearly labeled with "Hazardous Chemical Waste" and "Cytotoxic Sharps."

Decontamination of Laboratory Equipment

All non-disposable equipment that comes into contact with this compound must be decontaminated.

  • Procedure:

    • Prepare a decontamination solution. A common practice for many organic compounds is a solution of 70% ethanol or a 10% bleach solution followed by a water rinse. However, for this compound, which contains a sulfonamide group, chemical degradation can be complex.[4] Therefore, it is recommended to:

    • Wipe down all surfaces and equipment with a suitable solvent (e.g., 70% ethanol) to remove any residue.

    • Collect all cleaning materials (wipes, etc.) as solid hazardous waste.

    • For glassware, after the initial wipe-down, wash thoroughly with soap and water. The initial rinseate should be collected as hazardous liquid waste.

Spill Management

In the event of a spill, immediate action is required to contain and clean the area.

  • Procedure:

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).

    • For liquid spills, once absorbed, carefully collect the material and place it in the designated solid hazardous waste container.

    • For solid spills, gently cover with damp absorbent paper to avoid raising dust, then carefully wipe up the material and place it in the solid hazardous waste container.

    • Decontaminate the spill area as described above.

    • Report the spill to your laboratory supervisor and EHS office.

Final Disposal
  • Procedure:

    • Once waste containers are full, ensure they are securely sealed and properly labeled.

    • Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.

    • Do not dispose of any this compound waste down the drain or in the regular trash.[5]

Experimental Protocols and Signaling Pathways

As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are beyond its scope. For information on its mechanism of action and use in experimental settings, please refer to relevant scientific literature.

Diagrams

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

start Waste Generation (this compound Contaminated) waste_type Identify Waste Type start->waste_type solid Solid Waste (Gloves, Vials, Tips) waste_type->solid Solid liquid Liquid Waste (Solutions, Media) waste_type->liquid Liquid sharps Sharps Waste (Needles, Pipettes) waste_type->sharps Sharps solid_container Place in Labeled Solid Cytotoxic Waste Bin solid->solid_container liquid_container Place in Labeled Liquid Cytotoxic Waste Bottle liquid->liquid_container sharps_container Place in Labeled Cytotoxic Sharps Container sharps->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for EHS Pickup storage->pickup

Caption: Decision tree for the segregation and disposal of this compound waste.

References

Personal protective equipment for handling STF-083010

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of STF-083010, a selective inhibitor of inositol-requiring enzyme 1α (IRE1α) endonuclease activity. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use. Change gloves frequently and immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times when handling the compound, even in small quantities.[1][2]
Face Protection Face shieldRecommended when there is a risk of splashes or aerosols, particularly when handling larger quantities or preparing solutions.[2]
Body Protection Laboratory coatA standard laboratory coat should be worn, fully buttoned.
Respiratory Protection Not generally required for small quantitiesUse in a well-ventilated area or a chemical fume hood. If aerosols may be generated or if handling large quantities, a NIOSH-approved respirator may be necessary based on a formal risk assessment.

Handling and Operational Plan

This compound is a solid, typically a yellow powder, and should be handled with care.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have an emergency eyewash station and safety shower accessible.

  • Weighing:

    • Handle the solid compound in a fume hood to avoid inhalation of any airborne powder.

    • Use a dedicated, clean spatula and weighing vessel.

  • Solution Preparation:

    • This compound is soluble in DMSO.[3][4] Prepare stock solutions just prior to use as the compound may be unstable in solution.[5]

    • Add the solvent to the weighed compound slowly to avoid splashing.

    • If sonication is required for dissolution, ensure the container is properly sealed.[3]

  • Storage:

    • Store the solid compound at -20°C for long-term stability (up to 3 years).[3]

    • Stock solutions in DMSO can be stored at -80°C for up to 1 year.[3] Aliquoting is recommended to avoid repeated freeze-thaw cycles.[3] For frequent use, solutions may be stored at 4°C for up to a week.[3]

  • Spill Management:

    • In case of a small spill, wear appropriate PPE, absorb the material with an inert absorbent material, and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect any unused solid this compound and contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Disposal Vendor: Follow your institution's guidelines for hazardous waste disposal and use a licensed disposal vendor.

Signaling Pathway of this compound Inhibition

This compound specifically inhibits the endonuclease activity of IRE1α, a key component of the Unfolded Protein Response (UPR).[4][6][7] The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[8] Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[9][10] The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation to restore ER homeostasis. This compound blocks this splicing event without affecting the kinase activity of IRE1α.[6][7]

STF_083010_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive Inactive IRE1α (Monomer) ER_Stress->IRE1a_inactive Activates IRE1a_active Active IRE1α (Dimer/Oligomer) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Endonuclease Activity XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Splicing XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes XBP1s_protein->UPR_Genes Transcription Activation Cell_Survival Cell Survival / Adaptation UPR_Genes->Cell_Survival STF083010 This compound STF083010->XBP1u_mRNA Inhibits Splicing Experimental_Workflow Start Plate Cells Induce_Stress Induce ER Stress (e.g., Tunicamycin) Start->Induce_Stress Treat Treat with this compound or Vehicle (DMSO) Induce_Stress->Treat Incubate Incubate (4-8 hours) Treat->Incubate Harvest Harvest Cells & Extract RNA Incubate->Harvest RT_PCR RT-PCR for XBP1 Harvest->RT_PCR Analyze Agarose Gel Electrophoresis RT_PCR->Analyze Result Analyze Band Intensities (XBP1u vs. XBP1s) Analyze->Result

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.